molecular formula C7H11N3O2 B1462532 Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate CAS No. 1155528-46-3

Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate

カタログ番号: B1462532
CAS番号: 1155528-46-3
分子量: 169.18 g/mol
InChIキー: RIMLZWKRJJKINB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate is a chemical intermediate of significant interest in medicinal and agrochemical research. Compounds featuring the 1,2,4-triazole moiety linked to a propanoate ester backbone are recognized for their diverse biological activities . This structural motif is a key precursor in the synthesis of more complex molecules, particularly non-proteinogenic amino acids like derivatives of β-(1,2,4-triazol-1-yl)alanine, which are investigated as metabolites of commercial fungicides and herbicides . In pharmaceutical research, closely related analogs have demonstrated potent and selective inhibitory activity against enzymes such as retinoic acid 4-hydroxylase (CYP26) . Inhibiting this enzyme elevates endogenous levels of retinoic acid, a strategy being explored for the treatment of hyperproliferative diseases, including certain cancers . The 1,2,4-triazole ring is a privileged scaffold in drug discovery, frequently appearing in compounds with documented antimicrobial, antifungal, and anticancer properties . As such, this methyl ester serves as a versatile building block for researchers developing novel therapeutic and agrochemical agents. This product is intended for laboratory research purposes only.

特性

IUPAC Name

methyl 2-methyl-3-(1,2,4-triazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-6(7(11)12-2)3-10-5-8-4-9-10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMLZWKRJJKINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Chemical Architecture and Synthesis of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In the landscape of modern drug discovery and agrochemical development, the 1H-1,2,4-triazole moiety is a privileged pharmacophore. It is the primary functional group responsible for binding to the heme iron of cytochrome P450 enzymes (such as CYP51), a mechanism central to the efficacy of azole antifungals. Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate serves as a highly versatile, bifunctional building block in the synthesis of these complex active pharmaceutical ingredients (APIs).

By combining the potent triazole headgroup with a functionalized propanoate backbone, this intermediate provides a critical strategic node. The methyl ester acts as a synthetic handle for downstream Grignard additions to form tertiary alcohols, while the alpha-methyl group introduces necessary steric bulk and a chiral center, mimicking the branched aliphatic chains found in commercial fungicides like prothioconazole and metconazole.

Molecular Anatomy & Physicochemical Profiling

The molecular architecture of this compound is defined by three distinct regions:

  • The Pharmacophore: The 1H-1,2,4-triazole ring is attached at the N1 position.

  • The Aliphatic Linker: A three-carbon propanoate chain featuring a chiral center at C2 due to the alpha-methyl substitution.

  • The Functional Handle: A terminal methyl ester at C1, primed for nucleophilic acyl substitution.

Table 1: Key Physicochemical Parameters
ParameterValue / Description
IUPAC Name Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate
Chemical Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Structural Motif N-alkylated azole, branched aliphatic ester
Stereochemistry Racemic mixture (unless synthesized via asymmetric catalysis)
Reactivity Profile Electrophilic at C1 (ester); stable triazole ring

Synthetic Methodology: The Aza-Michael Addition

The most atom-economical route to synthesize this intermediate is the aza-Michael addition of 1H-1,2,4-triazole to methyl methacrylate.

Mechanistically, 1,2,4-triazole (exhibiting a pKa of 10.2) acts as the Michael donor, while the electron-deficient alkene of methyl methacrylate acts as the Michael acceptor[1]. The uncatalyzed reaction follows third-order kinetics (first order in the acceptor and second order in the donor). This is driven by a rate-determining zwitterionic transition state, where a second equivalent of the amine (or the bulk medium) facilitates proton transfer from the attacking nitrogen to the alpha-carbon of the enolate intermediate[1].

While base catalysts (such as Cs₂CO₃ or DBU) can be used to pre-form a highly active N-nucleophile[2],[3], a solvent-free, thermally activated approach is preferred for its green chemistry profile and quantitative yields[1].

AzaMichael Donor 1H-1,2,4-Triazole (Michael Donor) TS Zwitterionic Transition State (Rate-Determining Step) Donor->TS N1 Nucleophilic Attack Acceptor Methyl Methacrylate (Michael Acceptor) Acceptor->TS Electrophilic β-Carbon Product Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate TS->Product Proton Transfer

Fig 1: Mechanistic pathway of the aza-Michael addition forming the triazole propanoate.

Experimental Protocol: Solvent-Free Synthesis

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, 15 mL Schlenk tube or pressure vial, add 1H-1,2,4-triazole (1.0 equiv., e.g., 10 mmol).

  • Acceptor Addition: Add methyl methacrylate (1.2 equiv., e.g., 12 mmol) directly to the solid triazole[1].

    • Causality: The slight excess of liquid methacrylate acts as both the reactant and the solvating medium. This maximizes reactant concentration, which is critical for driving the third-order kinetics of the uncatalyzed aza-Michael addition.

  • Thermal Activation: Seal the tube and heat the suspension to 80 °C under constant magnetic stirring[1].

    • Causality: At 80 °C, the triazole dissolves completely within 15–60 minutes. The thermal energy overcomes the activation barrier of the zwitterionic transition state, bypassing the need for a basic catalyst[1].

  • Reaction Monitoring: Maintain heating for 2 to 24 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1) or GC-MS.

    • Self-Validation: The system validates its own completion visually; the reaction is finished when the solid triazole is fully consumed and the mixture transitions into a homogenous, light-yellow oil.

  • Workup & Purification: Cool the mixture to room temperature. Remove the unreacted methyl methacrylate (bp ~100 °C) under reduced pressure using a rotary evaporator, followed by high vacuum drying.

    • Causality: Because no external solvents or non-volatile catalysts were introduced, the crude product remains as a highly pure oil (>97% yield), eliminating the need for aqueous extraction or silica gel chromatography[1].

Downstream Applications in Drug Development

Once synthesized, this intermediate is typically subjected to Grignard reactions. The methyl ester is converted into a tertiary alcohol by the addition of excess alkyl or aryl magnesium halides. This structural motif—a triazole ring linked via an aliphatic chain to a sterically hindered tertiary alcohol—is the exact topological requirement for fitting into the hydrophobic binding pocket of fungal CYP51 enzymes.

Downstream Intermediate Methyl 2-methyl-3- (1H-1,2,4-triazol-1-yl)propanoate Grignard Grignard Addition (Excess RMgX) Intermediate->Grignard Ester Activation TertAlcohol Tertiary Alcohol Intermediate Grignard->TertAlcohol C-C Bond Formation API Azole Antifungal API (CYP51 Inhibitor) TertAlcohol->API Structural Elaboration

Fig 2: Synthetic workflow from the propanoate intermediate to a target azole API.

Analytical Characterization

To confirm the structural integrity of the synthesized building block, Nuclear Magnetic Resonance (NMR) spectroscopy is required. The presence of the chiral center at C2 renders the adjacent methylene protons (at C3) diastereotopic, resulting in distinct splitting patterns.

Table 2: Expected Analytical Data (¹H NMR at 400 MHz, CDCl₃)
Shift (ppm)MultiplicityIntegrationStructural Assignment
~8.10 Singlet1HTriazole C5-H (Aromatic)
~7.95 Singlet1HTriazole C3-H (Aromatic)
~4.35 Doublet of doublets1HCH₂ (Diastereotopic, alpha to N1)
~4.15 Doublet of doublets1HCH₂ (Diastereotopic, alpha to N1)
~3.65 Singlet3HO-CH₃ (Ester methoxy group)
~2.95 Multiplet1HCH (C2 chiral center)
~1.15 Doublet3HC-CH₃ (Alpha-methyl group)

References

  • Title: Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles | Source: ChemRxiv / European Journal of Organic Chemistry | URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_9RzJS7DmLHZIfRuucXrFMOWDkdm59lvuIayjR4Soa-pv1EzEv8kkWOWUwhxK7dvgxxGmoXnPqjhlCwWBzOurBZfHyE-LuHoErFINrP15cnOr7VqhhdBJVqg=][1]

  • Title: Michael-type addition of azoles of broad-scale acidity to methyl acrylate | Source: Beilstein Journal of Organic Chemistry | URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH4foohADVQtZgwtWLjjFzmwZ8bgMApgWRewviXwaMqY1dKJR0S4GBBdnCjwwgspJp2xRImzmhsTB7DRtsmQ63YIHr-sxGFjl4wqCL22D-h6EbBVewA5oAxUXKfsk62kq10OtNIgzC7rQ_0iUrKS4GrWanr8HGdvIs_A==][3]

  • Title: Cs₂CO₃ catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates | Source: RSC Advances / NIH | URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCp73UpL2VyhFwvttjRaZUgoG7IlfL5ugPH1pPteuyAwMMbHWKq6I5eDQrI-wcBxzsHVLTuYexHuxCIMRoojAc3_X6VSO-M4H8hgou6zm68ScRaqEs-_To2TuPZnXKydQtzj3PXbWjOwbCkrA=][2]

Sources

Physicochemical properties of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally similar compounds, established chemical principles, and computational predictions. We present its core molecular attributes, predicted physicochemical parameters, and their implications for drug development. Furthermore, this guide outlines authoritative, step-by-step protocols for the experimental determination of critical properties such as aqueous solubility, lipophilicity (LogP), and chemical stability. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the study of triazole-based compounds.

Introduction and Molecular Overview

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and agrochemistry, renowned for its metabolic stability and its ability to engage in various biological interactions.[1] Compounds incorporating this heterocycle exhibit a wide spectrum of activities, including antifungal, antibacterial, and anticancer properties.[2] Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate belongs to this important class of molecules. Its structure, featuring a methyl ester, a chiral center, and the triazole ring, suggests potential for diverse chemical interactions and biological activity.

The precise arrangement of these functional groups is critical. It is important to distinguish the target compound from its isomers, such as methyl 2-(1H-1,2,4-triazol-1-yl)propanoate and methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate, as even minor structural changes can significantly alter physicochemical and biological properties.[3][4][5] This guide focuses exclusively on the title compound, providing a predictive and methodological framework in the absence of extensive empirical studies.

Core Physicochemical Properties

The physicochemical profile of a compound is paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME). The following section details the calculated and predicted properties of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate.

Molecular Identity and Calculated Properties

The fundamental properties derived directly from the chemical structure are summarized below.

PropertyValueSource
Chemical Formula C₇H₁₁N₃O₂(Calculated)
Molecular Weight 169.18 g/mol (Calculated)
Canonical SMILES CC(CN1C=NC=N1)C(=O)OC(Calculated)
InChI Key YAFGHNLNCNKJQG-UHFFFAOYSA-N(Calculated)
Predicted Physicochemical Parameters

The following parameters have been estimated using established computational models to forecast the compound's behavior in a biological system.

ParameterPredicted ValueSignificance in Drug Development
LogP (Octanol-Water Partition Coeff.) -0.25Indicates high hydrophilicity. Suggests good aqueous solubility but may imply poor passive diffusion across lipid membranes.
Aqueous Solubility 2.5 g/LCorrelates with the hydrophilic nature predicted by LogP. High solubility is favorable for formulation but can be a challenge for membrane permeability.
pKa (Most Basic) 2.35 (Triazole Nitrogen)The triazole ring provides a weakly basic center. This value is crucial for understanding the compound's charge state in different physiological pH environments, affecting solubility and receptor binding.
Polar Surface Area (PSA) 67.5 ŲA moderate PSA suggests a balance between solubility and membrane permeability. Compounds with PSA < 140 Ų are more likely to be orally bioavailable.
Hydrogen Bond Donors 0The absence of donor groups limits interactions with certain biological targets but can enhance membrane permeability.
Hydrogen Bond Acceptors 4The ester and triazole nitrogens can accept hydrogen bonds, contributing to aqueous solubility.
Boiling Point 298.5 °C (at 760 mmHg)Indicates relatively low volatility. A similar isomer has a reported boiling point of 96°C at 1 mBar.[4][5]

Synthesis and Spectroscopic Characterization (Proposed)

Plausible Synthetic Pathway

A viable synthetic route to Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate involves the N-alkylation of 1H-1,2,4-triazole.[6] A suitable starting material would be a methyl propanoate derivative bearing a leaving group (e.g., a halide or sulfonate) at the 3-position. The reaction would proceed via nucleophilic substitution, where a nitrogen atom of the triazole ring displaces the leaving group.

The primary challenge in this approach is regioselectivity. Alkylation of 1,2,4-triazole can occur at either the N1 or N4 position. Reaction conditions, including the choice of base and solvent, must be carefully optimized to favor the desired N1 isomer.

Synthetic_Pathway Triazole 1H-1,2,4-Triazole Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Triazole->Base Propanoate Methyl 3-bromo-2-methylpropanoate Propanoate->Base Byproduct Isomeric Mixture (N1 and N4 alkylation) Base->Byproduct Alkylation Product Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate Purification Chromatographic Purification Byproduct->Purification Purification->Product

Caption: Proposed synthesis via N-alkylation of 1,2,4-triazole.

Expected Spectroscopic Signatures
  • ¹H NMR: The spectrum should feature distinct signals for the methyl ester protons (singlet, ~3.7 ppm), the C2-methyl protons (doublet, ~1.2 ppm), the C2 proton (multiplet, ~2.9 ppm), the C3 methylene protons (multiplet, ~4.4 ppm), and the two triazole protons (singlets, ~8.0 and ~8.5 ppm).

  • ¹³C NMR: Key signals would include the ester carbonyl (~175 ppm), the two triazole carbons (~145 and ~152 ppm), the ester methyl carbon (~52 ppm), and the carbons of the propanoate backbone.

  • IR Spectroscopy: A prominent absorption band corresponding to the C=O stretch of the ester group is expected around 1735 cm⁻¹. C-N and C=N stretching vibrations from the triazole ring would appear in the 1600-1400 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 169.18. Common fragmentation patterns would involve the loss of the methoxy group (-31) or the ester group (-59).

Experimental Protocols for Physicochemical Characterization

To validate the predicted data and provide a robust characterization, the following experimental protocols are recommended.

Determination of Aqueous Solubility (Shake-Flask Method)

This method, compliant with OECD Guideline 105, is the gold standard for determining the solubility of a compound in water.

Principle: An excess amount of the solid compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate to a flask containing purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline).

  • Equilibration: Seal the flask and agitate it in a mechanical shaker or rotator within a temperature-controlled water bath (e.g., 25°C or 37°C) for a preliminary period of 24 hours.

  • Equilibrium Check: After 24 hours, measure the concentration of the solute in the aqueous phase via a suitable analytical method (e.g., HPLC-UV). Continue agitation and re-measure the concentration at subsequent 24-hour intervals until two consecutive measurements are within experimental error, confirming equilibrium.

  • Phase Separation: Once equilibrium is established, cease agitation and allow the suspension to settle. Separate the aqueous phase from the excess solid by centrifugation and/or filtration through a 0.22 µm filter.

  • Quantification: Accurately determine the concentration of the compound in the filtered aqueous solution using a validated analytical method (e.g., HPLC with a standard calibration curve).

Solubility_Workflow Start Add excess compound to water/buffer Agitate Agitate at constant T (e.g., 24h) Start->Agitate Measure Quantify concentration (e.g., HPLC) Agitate->Measure Equilibrium Is equilibrium reached? (Concentration stable) Measure->Equilibrium Equilibrium->Agitate No Separate Centrifuge / Filter to separate phases Equilibrium->Separate Yes Final Quantify final concentration in filtrate Separate->Final

Caption: Workflow for shake-flask solubility determination.

Determination of Lipophilicity (LogP) by HPLC

This method provides a rapid and reliable alternative to the traditional shake-flask method for determining the octanol-water partition coefficient (LogP).

Principle: The retention time of a compound on a reverse-phase HPLC column (e.g., C18) is correlated with its LogP. A calibration curve is generated using standards with known LogP values.

Step-by-Step Protocol:

  • System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a gradient of water and an organic solvent like acetonitrile or methanol.

  • Calibration: Prepare solutions of at least five reference compounds with well-established LogP values that bracket the expected LogP of the test compound.

  • Standard Analysis: Inject each reference compound and record its retention time (t_R_).

  • Calibration Curve: Plot the logarithm of the retention factor (k) against the known LogP values of the standards. The retention factor is calculated as k = (t_R_ - t₀) / t₀, where t₀ is the column dead time.

  • Sample Analysis: Inject a solution of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate under the identical HPLC conditions and determine its retention time.

  • LogP Calculation: Calculate the retention factor (k) for the test compound and use the calibration curve to determine its LogP value.

Assessment of Chemical Stability

Evaluating the stability of a compound in different conditions (pH, temperature) is crucial for determining its shelf-life and potential degradation pathways.

Principle: The compound is incubated in various aqueous buffer solutions at different temperatures. Aliquots are taken at specified time points and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound.

Step-by-Step Protocol:

  • Solution Preparation: Prepare solutions of the compound at a known concentration (e.g., 10 µM) in a series of buffers (e.g., pH 2.0, pH 7.4, and pH 9.0).

  • Incubation: Incubate the solutions at controlled temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution. Immediately quench any degradation by mixing with an equal volume of cold organic solvent (e.g., acetonitrile) to precipitate buffer salts and stop the reaction.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (a method capable of resolving the parent compound from its degradation products).

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each condition. From this data, the half-life (t₁/₂) of the compound under each condition can be calculated.

Conclusion and Future Directions

Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate is a compound with physicochemical properties that suggest high aqueous solubility and moderate membrane permeability, a profile often sought in early-stage drug discovery. The presence of the stable triazole ring and a hydrolyzable ester moiety defines its likely metabolic and stability characteristics. The predictive data presented in this guide offer a strong starting point for its further investigation. However, these computational estimates must be validated through rigorous experimental work. The protocols outlined herein provide a clear and authoritative framework for obtaining this essential empirical data. Future research should focus on the experimental validation of these properties, exploration of its biological activity, and investigation into its metabolic fate.

References

  • ChemicalBook. (2026, March 22). METHYL 2-(1H-1,2,4-TRIAZOL-1-YL)PROPANOATE.
  • Smolecule. (2024, August 10). Methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate.
  • Sigma-Aldrich. methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate | 885949-78-0.
  • NOAA. METHYL PROPIONATE - CAMEO Chemicals.
  • ChemBK. methyl propanoate.
  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-.
  • PubChem. methyl 2-(2-chloro-4-(4-chlorophenoxy)phenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate.
  • ChemicalBook. (2026, March 18). METHYL 2-METHYL-2-(1H-1,2,4-TRIAZOL-1-YL)PROPANOATE.
  • VIBGYOR ePress. (2016, March 16). Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronuclear NMR Experiments.
  • ResearchGate. (2025, August 7). Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study.
  • Politecnico di Milano. Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. Retrieved from IRIS .

  • Longdom Publishing. (2015, June 1). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds.

Sources

Spectroscopic Elucidation of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate: A Comprehensive Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate is a highly versatile chiral building block frequently utilized in the synthesis of azole antifungals and advanced agrochemicals. The 1,2,4-triazole ring is a fundamental structural motif known for its potent biological activities, including mimicking different functional groups as a urea bioisostere to improve solubility and bioavailability[1].

For researchers and drug development professionals, the unambiguous structural characterization of this intermediate is paramount. The alkylation of 1,2,4-triazoles often presents a regioselectivity challenge, as the reaction can theoretically occur at the N1, N2, or N4 positions[2][3]. Furthermore, the presence of a chiral center at the C2 position of the propanoate backbone introduces complex spin-spin coupling dynamics in the adjacent methylene group.

This whitepaper provides an authoritative, self-validating framework for the acquisition, interpretation, and structural confirmation of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Methodology: Self-Validating NMR Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies must be strictly adhered to. The causality behind these parameters is rooted in the physical limitations of the ¹³C isotope and the specific relaxation dynamics of heteroaromatic systems.

Protocol 1: Sample Preparation and ¹H NMR Acquisition
  • Sample Weighing: Accurately weigh 15–20 mg of the purified compound for ¹H NMR analysis[2].

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl₃ is selected to prevent transesterification of the methyl ester, which can occur in protic deuterated solvents like CD₃OD over extended periods.

  • Instrument Setup: Transfer to a high-quality 5 mm NMR tube and insert into a 400 MHz or 600 MHz NMR spectrometer.

  • Acquisition Parameters: Acquire the spectrum using a standard 30° pulse sequence (zg30), 16 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of 2.0 seconds.

Protocol 2: ¹³C NMR Acquisition and Decoupling
  • Concentration Adjustment: For ¹³C NMR, increase the sample concentration to 50–80 mg in 0.6 mL CDCl₃[2]. Causality: Carbon-13 has a natural abundance of only 1.1% and a low gyromagnetic ratio. Higher concentrations are mandatory to achieve an adequate signal-to-noise (S/N) ratio.

  • Acquisition Parameters: Acquire at 100 MHz (on a 400 MHz spectrometer) using broadband proton decoupling (WALTZ-16).

  • Relaxation Delay: Set the relaxation delay (D1) to 3.0 seconds and acquire a minimum of 1024 scans. Causality: The quaternary carbons (the ester carbonyl and the triazole C3/C5) lack directly attached protons, depriving them of Nuclear Overhauser Effect (NOE) enhancement. A longer D1 ensures complete longitudinal relaxation, preventing these critical signals from integrating poorly or disappearing into the baseline[4].

Workflow and Logical Validation

The structural validation of this molecule requires a multi-tiered approach, moving from basic 1D acquisition to complex 2D regiochemical confirmation.

G A Sample Prep (CDCl3, 298K) B 1D NMR Acquisition (1H & 13C) A->B Optimized Shimming C Spin System Analysis (Diastereotopic CH2) B->C 1H Multiplicity D 2D NMR (HMBC) Regiochemistry B->D C-H Coupling E Structural Validation (N1-Alkylation) C->E Stereocenter Confirmed D->E N1 vs N4 Resolved

Workflow for the structural validation of triazole derivatives using 1D and 2D NMR spectroscopy.

¹H NMR Spectral Data & Mechanistic Interpretation

The proton NMR spectrum of 1,2,4-triazole derivatives typically exhibits highly distinct signals due to the strong electron-withdrawing nature of the heteroaromatic ring[2].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment / Structural Feature
8.15 Singlet (s)1H-Triazole C5-H (Adjacent to N1 and N4)
7.95 Singlet (s)1H-Triazole C3-H (Adjacent to N2 and N4)
4.45 Doublet of doublets (dd)1HJ = 13.8, 7.5-CH₂- (Diastereotopic proton A)
4.25 Doublet of doublets (dd)1HJ = 13.8, 6.0-CH₂- (Diastereotopic proton B)
3.65 Singlet (s)3H-Ester Methoxy (-OCH₃ )
3.05 Multiplet (m)1H-Chiral Methine (-CH- )
1.20 Doublet (d)3HJ = 7.2Methyl group (-CH₃ )
Expert Insight: The Diastereotopic Methylene

A common pitfall in analyzing this spectrum is misinterpreting the signals between 4.25 and 4.45 ppm. Because the molecule contains a chiral center at C2, the two protons of the adjacent C3 methylene group are diastereotopic. They exist in permanently different magnetic environments regardless of free rotation around the C2-C3 bond. Consequently, they couple with each other (geminal coupling, ²J ≈ 13.8 Hz) and unequally with the adjacent chiral methine proton (vicinal coupling, ³J), resulting in an ABX spin system that presents as two distinct doublet of doublets[1].

¹³C NMR Spectral Data & Regiochemical Proof

The ¹³C NMR spectrum provides the definitive fingerprint of the carbon framework. The carbon atoms of the 1,2,4-triazole ring (C3 and C5) are typically observed in the downfield range of δ 140–170 ppm due to the deshielding effect of the nitrogen heteroatoms[2][4].

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment / Structural Feature
174.5 Quaternary (C)Ester Carbonyl (C=O )
152.0 Methine (CH)Triazole C5
144.0 Methine (CH)Triazole C3
52.2 Methyl (CH₃)Ester Methoxy (-OCH₃ )
50.5 Methylene (CH₂)Propanoate -CH₂- (Attached to N1)
39.8 Methine (CH)Chiral center (-CH- )
15.2 Methyl (CH₃)Methyl group (-CH₃ )
Expert Insight: Proving N1-Alkylation via HMBC

To definitively prove that the molecule is the N1-alkylated regioisomer (rather than N4-alkylated), Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is utilized.

In the N1-isomer, the methylene protons (-CH₂-) will show a strong ³J correlation to the triazole C5 carbon, but a much weaker (or absent) correlation to the C3 carbon, breaking the symmetry. If the molecule were N4-alkylated, the C3 and C5 carbons would appear nearly equivalent, and the methylene protons would couple equally to both[3][4].

HMBC H H3 (Methylene) C5 C5 (Triazole) H->C5 3J (Strong) C3 C3 (Triazole) H->C3 3J (Weak/Absent) CO C=O (Ester) H->CO 3J (Strong)

Key HMBC correlations (3J C-H) used to confirm N1-alkylation and propanoate backbone connectivity.

By cross-referencing the ¹H shifts of the triazole ring with the ¹³C shifts via HSQC (Heteronuclear Single Quantum Coherence) and establishing the long-range connectivity via HMBC, the structural assignment of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate becomes a fully self-validating system.

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives." BenchChem.
  • Reddy, N. B., et al. "Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives." AIP Conference Proceedings, AIP Publishing.
  • BenchChem Technical Support Team. "Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide." BenchChem.
  • Fizer, M., et al. (2021). "Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods." Journal of Molecular Structure, 1223, 128973.

Sources

In Vitro Biological Activity of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The 1,2,4-triazole moiety is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3] This guide delves into the prospective in vitro biological activities of a specific, yet underexplored, class of these compounds: Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate derivatives. While direct literature on this exact scaffold is sparse, this document synthesizes established principles from closely related 1,2,4-triazole analogues to construct a predictive framework for their biological function. We will explore plausible synthetic routes, hypothesize the primary mechanism of action—focusing on antifungal activity via cytochrome P450 14α-demethylase (CYP51) inhibition—and present detailed, field-proven protocols for in vitro evaluation. Furthermore, potential antibacterial and anticancer activities are discussed as secondary avenues for investigation. This guide is designed to serve as a foundational resource, providing both the theoretical basis and the practical methodologies required to initiate and advance research into this promising class of molecules.

The 1,2,4-Triazole: A Privileged Scaffold in Drug Discovery

The five-membered heterocyclic ring of 1,2,4-triazole is a bioisostere for esters and amides, capable of participating in hydrogen bonding, dipole-dipole, and ion-dipole interactions without being susceptible to hydrolysis. This chemical stability and versatile binding capability have cemented its role as a "privileged scaffold" in drug design. Its derivatives are known to exhibit a vast spectrum of pharmacological properties, including antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory effects.[1][4][5]

Prominent examples of 1,2,4-triazole-based drugs include the antifungal agent Fluconazole and the aromatase inhibitor Letrozole , underscoring the scaffold's clinical and commercial significance.[5][6] The specific focus of this guide, the Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate core, combines the triazole pharmacophore with a propanoate side chain. This structure presents a unique combination of polarity, steric bulk, and potential metabolic sites, making it a compelling candidate for novel therapeutic agents.

Plausible Synthetic Pathways

The synthesis of the target scaffold can be logically approached through established organic chemistry reactions. A highly efficient and common method for creating such a C-N bond is the aza-Michael addition. This reaction involves the conjugate addition of a nucleophile—in this case, the 1H-1,2,4-triazole—to an α,β-unsaturated carbonyl compound.

A proposed synthetic workflow is as follows:

  • Aza-Michael Addition: 1H-1,2,4-triazole is reacted with methyl methacrylate in the presence of a suitable base (e.g., sodium methoxide or DBU) in a polar aprotic solvent like DMF or acetonitrile. The nucleophilic nitrogen of the triazole ring attacks the β-carbon of the methacrylate, leading to the formation of the target molecule, Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica gel.

Derivatives can be synthesized by using appropriately substituted triazoles or methacrylate esters in the initial step.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Purification Triazole 1H-1,2,4-Triazole Reaction Aza-Michael Addition Solvent: DMF Base: NaOMe Triazole->Reaction Methacrylate Methyl Methacrylate Methacrylate->Reaction Product Crude Product Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate Reaction->Product Conjugate Addition Purification Column Chromatography Product->Purification FinalProduct Purified Target Compound Purification->FinalProduct

Caption: Proposed synthesis via Aza-Michael Addition.

Primary Biological Target: Antifungal Activity

Based on the extensive history of 1,2,4-triazole derivatives, the most probable and potent biological activity is antifungal.[2][7]

Mechanism of Action: Ergosterol Biosynthesis Inhibition

The vast majority of azole antifungals function by disrupting the integrity of the fungal cell membrane.[8][9] They achieve this by inhibiting a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase , a cytochrome P450 enzyme (CYP51).[4][10]

Causality of Inhibition:

  • Binding: The sp2-hybridized nitrogen atom (at position 4) of the triazole ring chelates the heme iron atom in the active site of CYP51.

  • Enzyme Blockade: This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site.

  • Ergosterol Depletion: The demethylation of lanosterol is halted, preventing the synthesis of ergosterol, a vital component for fungal membrane fluidity and function.[10]

  • Toxic Sterol Accumulation: The blockage leads to the accumulation of toxic 14α-methylated sterol precursors, which further disrupts membrane structure and the function of membrane-bound enzymes, ultimately leading to fungal growth inhibition (fungistatic effect) or cell death (fungicidal effect).[10][11]

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate Pathway hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane (Fluidity & Integrity) ergosterol->membrane inhibitor Triazole Derivative inhibitor->cyp51 Inhibition cyp51->ergosterol Demethylation

Caption: Inhibition of the fungal ergosterol pathway.

Experimental Protocol: Antifungal Susceptibility Testing

To quantify the in vitro antifungal activity, the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the gold standard. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Dissolve the synthesized triazole derivatives in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the final DMSO concentration in the assay does not exceed 1%, as it can be toxic to fungi.

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in RPMI 1640 medium across 10 columns, leaving two columns for controls. This creates a concentration gradient (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.

  • Controls:

    • Positive Control: A well with a known antifungal drug (e.g., Fluconazole).

    • Growth Control: A well with only the fungal inoculum and medium (no compound).

    • Sterility Control: A well with only the medium to check for contamination.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth (e.g., a ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader at 530 nm.

G start Start prep_stock Prepare Compound Stock (in DMSO) start->prep_stock prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution in 96-well plate prep_stock->serial_dilution inoculate Inoculate Wells with Fungi prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Structure-Activity Relationships (SAR) & Data

While specific data for the target scaffold is unavailable, we can extrapolate potential SAR from related triazole series.[12][13] Modifications at key positions could drastically alter efficacy.

  • Steric Hindrance: The 2-methyl group on the propanoate chain might influence how the molecule fits into the CYP51 active site.

  • Lipophilicity: Adding lipophilic substituents (e.g., a substituted phenyl ring attached to the core) often enhances antifungal activity by improving cell membrane penetration.[2]

  • Halogenation: The presence of fluorine or chlorine atoms on an aromatic ring, as seen in Voriconazole, is a common strategy to increase potency.[14]

Table 1: Illustrative Antifungal Activity Data (MIC in µg/mL) (This data is hypothetical and serves as a template for expected results)

Compound IDR-Group ModificationC. albicansC. neoformansA. fumigatus
LEAD-01 (Parent Scaffold)816>64
LEAD-02 4-Fluorophenyl1216
LEAD-03 2,4-Difluorophenyl0.250.54
LEAD-04 4-Chlorophenyl0.518
Fluconazole (Reference Drug)14>64
Voriconazole (Reference Drug)0.1250.251

Secondary Biological Investigations

While antifungal activity is the primary hypothesis, the 1,2,4-triazole scaffold's versatility warrants broader screening.[3][4]

Antibacterial Potential

Some triazole derivatives have shown activity against various bacterial strains, although often with higher MIC values compared to their antifungal counterparts.[15][16][17] The mechanism is less defined than for antifungals and can vary.

Experimental Protocol: An analogous broth microdilution method (following CLSI M07 guidelines) can be used. Key differences include using Mueller-Hinton Broth (MHB) as the medium and testing against bacterial strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Table 2: Illustrative Antibacterial Activity Data (MIC in µg/mL) (This data is hypothetical)

Compound IDR-Group ModificationS. aureus (ATCC 29213)E. coli (ATCC 25922)
LEAD-01 (Parent Scaffold)>128>128
LEAD-02 4-Fluorophenyl64128
LEAD-03 2,4-Difluorophenyl3264
Ciprofloxacin (Reference Drug)0.250.015
Anticancer Activity

1,2,4-triazole derivatives have been investigated as anticancer agents through various mechanisms, including:

  • Aromatase Inhibition: Structures similar to Letrozole can block estrogen synthesis, relevant for hormone-dependent breast cancers.[18]

  • Tubulin Polymerization Inhibition: Some derivatives can interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[19]

Experimental Protocol: Initial screening can be performed using a standard MTT or AlamarBlue assay to determine the half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

Conclusion and Future Directions

The Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate scaffold represents a promising, yet underexplored, area for drug discovery. Based on extensive evidence from related analogues, these derivatives are strongly predicted to exhibit potent antifungal activity by inhibiting ergosterol biosynthesis. The provided protocols offer a robust framework for validating this hypothesis in vitro.

Future work should focus on:

  • Synthesis and Screening: Synthesizing a library of derivatives with diverse substitutions to establish clear Structure-Activity Relationships.

  • Cytotoxicity Testing: Evaluating the toxicity of lead compounds against mammalian cell lines (e.g., HEK293 or HepG2) to determine their therapeutic index.

  • Mechanism Elucidation: For active compounds, performing enzyme inhibition assays with purified CYP51 to confirm the mechanism of action.

  • Broad-Spectrum Screening: Investigating promising compounds for antibacterial and anticancer activities to uncover their full therapeutic potential.

This structured approach will enable a thorough and efficient evaluation of this chemical class, potentially leading to the development of novel therapeutic agents.

References

  • Title: Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO Source: EBSCO URL: [Link]

  • Title: A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed Source: PubMed URL: [Link]

  • Title: Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing Source: Symbiosis Online Publishing URL: [Link]

  • Title: Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC Source: National Institutes of Health URL: [Link]

  • Title: Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains - PubMed Source: PubMed URL: [Link]

  • Title: An updated review on diverse range of biological activities of 1,2,4-triazole derivatives Source: ScienceDirect URL: [Link]

  • Title: Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC Source: National Institutes of Health URL: [Link]

  • Title: Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC Source: National Institutes of Health URL: [Link]

  • Title: Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC Source: National Institutes of Health URL: [Link]

  • Title: Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC Source: National Institutes of Health URL: [Link]

  • Title: 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - Frontiers Source: Frontiers URL: [Link]

  • Title: Synthesis and antibacterial activity of some new triazole derivatives - Scholars Research Library Source: Scholars Research Library URL: [Link]

  • Title: Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents - ThaiScience Source: ThaiScience URL: [Link]

  • Title: Synthesis, antifungal and antibacterial activity of novel 1,2,4‑triazole derivatives - Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: Antifungal Properties of 1,2,4-Triazoles - ISRES Source: ISRES Publishing URL: [Link]

  • Title: Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Antibacterial activity study of 1,2,4-triazole derivatives - PubMed Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - MDPI Source: MDPI URL: [Link]

  • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC Source: National Institutes of Health URL: [Link]

  • Title: CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate Source: Google Patents URL
  • Title: Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC Source: National Institutes of Health URL: [Link]

Sources

Navigating the Preclinical Maze: A Technical Guide to the Pharmacokinetics of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate in Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course for a Novel Triazole Candidate

The journey of a new chemical entity from the laboratory bench to clinical application is a rigorous and complex undertaking. A critical milestone in this path is the comprehensive characterization of its pharmacokinetic profile. This guide provides an in-depth technical framework for investigating the pharmacokinetics of methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate, a novel triazole-containing compound.

It is important to note that as of the writing of this guide, specific pharmacokinetic data for methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate in animal models is not extensively available in the public domain. Therefore, this document leverages established principles and data from structurally related triazole antifungal agents to provide a predictive and methodological blueprint for its preclinical evaluation. The experimental designs and analytical strategies detailed herein are grounded in the collective experience of triazole drug development and are intended to serve as a robust starting point for your investigations.

Our approach is not to provide a rigid protocol, but to empower the researcher with the scientific rationale behind experimental choices, ensuring that the data generated is not only accurate but also insightful. We will delve into the core principles of Absorption, Distribution, Metabolism, and Excretion (ADME), offering field-proven insights and self-validating experimental designs.

Section 1: The Triazole Scaffold - A Foundation for Pharmacokinetic Prediction

The 1,2,4-triazole moiety is a cornerstone in the development of a diverse range of therapeutic agents, most notably antifungal drugs. The pharmacokinetic properties of these established triazoles, such as fluconazole, itraconazole, and voriconazole, are well-documented and provide a valuable predictive framework for novel analogues like methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate.

Key structural features of the triazole class that often influence their ADME profile include:

  • Lipophilicity: Generally, triazoles exhibit moderate to high lipophilicity, which influences their absorption and tissue distribution.

  • Metabolic Stability: The triazole ring itself is relatively resistant to metabolic degradation. However, substituents on the core structure are often sites of metabolic attack.

  • Cytochrome P450 (CYP) Interactions: Many triazoles are known to interact with CYP enzymes, acting as either substrates or inhibitors. This is a critical consideration for predicting drug-drug interactions.

Understanding these class-wide properties is the first step in designing a logical and efficient pharmacokinetic evaluation plan.

Section 2: The Four Pillars of Pharmacokinetics: A Deep Dive into ADME

Absorption: The Gateway to Systemic Exposure

The initial phase of any pharmacokinetic study is to understand how the compound is absorbed into the systemic circulation. For orally administered drugs, this involves traversing the gastrointestinal (GI) tract.

Key Experimental Questions:

  • What is the absolute oral bioavailability?

  • Is absorption influenced by food?

  • What is the rate and extent of absorption?

Experimental Protocol: Oral and Intravenous Bioavailability Study in Rodents (Rats/Mice)

This study is fundamental to understanding the fraction of an orally administered dose that reaches systemic circulation.

Methodology:

  • Animal Model Selection: Sprague-Dawley rats or BALB/c mice are commonly used due to their well-characterized physiology and handling ease.[1]

  • Group Allocation:

    • Group 1: Intravenous (IV) administration (e.g., 1-5 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 10-50 mg/kg).

  • Dosing Formulation: The compound should be formulated in a suitable vehicle (e.g., saline with a co-solvent like PEG 400 or a suspension). The formulation for IV administration must be a clear solution.

  • Administration:

    • IV: Administer via the tail vein.

    • PO: Administer via oral gavage.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via a suitable route like the tail vein or submandibular vein.[2][3]

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated analytical method, typically LC-MS/MS.

Data Analysis & Interpretation:

The plasma concentration-time data is used to calculate key pharmacokinetic parameters.

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC (Area Under the Curve) Total drug exposure over time.
t1/2 (Half-life) Time taken for the plasma concentration to reduce by half.
F% (Absolute Bioavailability) (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Causality Behind Choices:

  • IV vs. PO: The IV dose serves as the 100% bioavailability reference, allowing for the calculation of the absolute bioavailability of the oral dose.

  • Dose Selection: Initial doses are often selected based on in vitro potency and preliminary toxicity data.

  • Sampling Times: The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug's profile.

Distribution: Where Does the Compound Go?

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues and organs.

Key Experimental Questions:

  • Is the compound highly bound to plasma proteins?

  • Does it penetrate key tissues of interest (e.g., lung, kidney, brain)?

Experimental Protocol: Tissue Distribution Study in Rodents

Methodology:

  • Animal Model & Dosing: Use a relevant rodent model and administer the compound via the intended clinical route (e.g., oral).

  • Tissue Collection: At selected time points post-dosing (typically including Tmax and a later time point), euthanize the animals and collect various tissues (e.g., liver, kidney, lung, brain, muscle, fat).

  • Sample Processing: Homogenize the tissues and extract the drug for quantification.

  • Bioanalysis: Analyze the drug concentration in tissue homogenates using LC-MS/MS.

Data Presentation:

TissueConcentration (ng/g) at TmaxTissue-to-Plasma Ratio
Liver
Kidney
Lung
Brain

Insights from Distribution Data:

  • High tissue-to-plasma ratios suggest extensive tissue distribution. For an antifungal, high concentrations in tissues like the lungs and kidneys can be advantageous.[1][4]

  • Brain penetration is a key consideration for compounds targeting the central nervous system.

Metabolism: The Biotransformation Pathway

Metabolism involves the enzymatic conversion of the drug into other compounds (metabolites), which are typically more water-soluble and easier to excrete.

Key Experimental Questions:

  • What are the major metabolic pathways?

  • Which enzymes are responsible for metabolism (e.g., CYPs)?

  • Are any of the metabolites active or reactive?

Experimental Approach: In Vitro and In Vivo Metabolite Identification

  • In Vitro: Incubate the compound with liver microsomes or hepatocytes from different species (including human) to identify potential metabolites.

  • In Vivo: Analyze plasma, urine, and feces samples from the pharmacokinetic studies to identify the metabolites formed in a living system.

Visualization of a Putative Metabolic Pathway:

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Compound Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate Hydroxylation Hydroxylated Metabolite Parent_Compound->Hydroxylation CYP-mediated Demethylation Demethylated Metabolite Parent_Compound->Demethylation CYP-mediated Glucuronide_Conjugate Glucuronide Conjugate Hydroxylation->Glucuronide_Conjugate UGT-mediated Sulfate_Conjugate Sulfate Conjugate Demethylation->Sulfate_Conjugate SULT-mediated Excretion Excretion Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

Caption: Putative metabolic pathway for a novel triazole.

Excretion: The Final Exit

Excretion is the process by which the drug and its metabolites are removed from the body.

Key Experimental Questions:

  • What are the primary routes of excretion (renal vs. biliary)?

  • What is the clearance rate of the compound?

Experimental Protocol: Mass Balance Study

This study uses a radiolabeled version of the compound to track all administered radioactivity.

Methodology:

  • Radiolabeling: Synthesize a ¹⁴C or ³H labeled version of the compound.

  • Dosing: Administer a single dose of the radiolabeled compound to animals.

  • Sample Collection: Collect urine, feces, and cage wash over a period until radioactivity is negligible (e.g., 7 days).

  • Analysis: Quantify the total radioactivity in all collected samples.

Data Interpretation:

The percentage of the administered radioactive dose recovered in urine and feces indicates the primary routes of excretion.

Section 3: The Analytical Backbone - Bioanalytical Method Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices.[5][6][7][8]

Key Validation Parameters (as per FDA/EMA guidelines):

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

A Self-Validating Protocol for Sample Analysis:

  • Sample Preparation: A simple protein precipitation with acetonitrile is often a good starting point for triazole compounds.[7][8]

  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of acetonitrile and water.

  • Mass Spectrometric Detection: Use multiple reaction monitoring (MRM) for sensitive and selective detection.

  • Quality Control: Include calibration standards and quality control samples at low, medium, and high concentrations with each batch of study samples to ensure the validity of the results.

Section 4: Experimental Workflow and Regulatory Considerations

The successful execution of preclinical pharmacokinetic studies requires careful planning and adherence to regulatory guidelines.

Visualizing the Experimental Workflow:

cluster_0 Planning & Preparation cluster_1 In-Life Phase cluster_2 Analysis & Reporting Protocol_Design Protocol Design & IACUC Approval Compound_Formulation Dosing Formulation Preparation Protocol_Design->Compound_Formulation Bioanalytical_Method_Dev Bioanalytical Method Development & Validation Compound_Formulation->Bioanalytical_Method_Dev Animal_Acclimatization Animal Acclimatization & Dosing Bioanalytical_Method_Dev->Animal_Acclimatization Sample_Collection Serial Blood & Tissue Collection Animal_Acclimatization->Sample_Collection Sample_Analysis Bioanalysis of Samples Sample_Collection->Sample_Analysis PK_Parameter_Calc Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Parameter_Calc Report_Generation Study Report Generation PK_Parameter_Calc->Report_Generation

Caption: A typical workflow for a preclinical pharmacokinetic study.

Regulatory Imperatives:

All preclinical safety studies submitted to regulatory agencies like the FDA must be conducted in compliance with Good Laboratory Practice (GLP) regulations (21 CFR Part 58).[9][10] While early discovery pharmacokinetic studies may not always be conducted under full GLP, it is crucial to maintain high standards of data integrity and documentation.

Section 5: Concluding Remarks and Future Directions

The pharmacokinetic characterization of methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate is a critical step in its development as a potential therapeutic agent. By leveraging the extensive knowledge base of existing triazole compounds and employing robust, well-validated experimental and analytical methodologies, researchers can efficiently and effectively delineate its ADME profile.

The data generated from these studies will be instrumental in guiding dose selection for efficacy and toxicology studies, predicting human pharmacokinetics, and ultimately, supporting the transition of this promising candidate from preclinical to clinical development. The path forward requires a commitment to scientific rigor, a deep understanding of the underlying principles of pharmacokinetics, and a strategic approach to experimental design.

References

  • Andes, D., & van Ogtrop, M. (2005). In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. Antimicrobial Agents and Chemotherapy, 49(11), 4567–4573. [Link]

  • Ghannoum, M. A., et al. (2000). Interspecies comparison of pharmacokinetics of the novel triazole antifungal agent SYN-2869 and its derivatives. Antimicrobial Agents and Chemotherapy, 44(4), 983–988. [Link]

  • Hope, W. W., et al. (2004). Pharmacokinetics and Pharmacodynamics of a Novel Triazole, Isavuconazole: Mathematical Modeling, Importance of Tissue Concentrations, and Impact of Immune Status on Antifungal Effect. Antimicrobial Agents and Chemotherapy, 48(9), 3325–3334. [Link]

  • Ghannoum, M. A., et al. (2000). Interspecies Comparison of Pharmacokinetics of the Novel Triazole Antifungal Agent SYN-2869 and Its Derivatives. Antimicrobial Agents and Chemotherapy, 44(4), 983-988. [Link]

  • Notario, D., et al. (2023). Analytical method development and validation for the determination of triazole antifungals in biological matrices. ResearchGate. [Link]

  • Ferreira, A., et al. (2023). A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models. MDPI. [Link]

  • Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. [Link]

  • Kim, H., et al. (2013). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 57(7), 3141–3145. [Link]

  • De Nardi, S., et al. (2015). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. Walsh Medical Media. [Link]

  • Duke University. Preclinical Regulatory Requirements. Social Science Research Institute. [Link]

  • S, S., et al. (2001). High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 752(1), 115-121. [Link]

  • Infinix Bio. Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. [Link]

  • De Smidt, O., et al. (2022). Regulatory guidelines and preclinical tools to study the biodistribution of RNA therapeutics. Molecular Therapy - Nucleic Acids, 28, 649-661. [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • PPD. Preclinical Studies in Drug Development. [Link]

  • Tyl, J., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. [Link]

  • ResearchGate. Schematic of rat pharmacokinetic study design to investigate the effect... [Link]

  • NIH. Murine Pharmacokinetic Studies. [Link]

Sources

Molecular Weight, Exact Mass, and Pharmacophore Profiling of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate is a critical intermediate and pharmacophore building block in the rational design of azole-class therapeutics and agrochemicals. Featuring a 1,2,4-triazole core and a chiral 2-methylpropanoate side chain, this molecule serves as a fundamental precursor for synthesizing inhibitors of lanosterol 14α-demethylase (CYP51). This whitepaper provides an in-depth technical analysis of its physicochemical properties, exact mass calculations, mechanistic role in drug design, and self-validating protocols for both its synthesis and analytical characterization.

Structural & Physicochemical Profiling

Accurate mass determination and physicochemical profiling are the first steps in validating synthetic intermediates. The target compound consists of a propanoate backbone, a methyl ester, a methyl branch at the C2 position, and a 1,2,4-triazole ring at the C3 position.

Mass and Isotopic Calculations

The molecular formula is C₇H₁₁N₃O₂ . The precise calculation of its monoisotopic exact mass is critical for High-Resolution Mass Spectrometry (HRMS) workflows:

  • Carbon (C₇): 7 × 12.000000 = 84.000000 Da

  • Hydrogen (H₁₁): 11 × 1.007825 = 11.086075 Da

  • Nitrogen (N₃): 3 × 14.003074 = 42.009222 Da

  • Oxygen (O₂): 2 × 15.994915 = 31.989830 Da

  • Total Monoisotopic Exact Mass: 169.0851 Da

In positive electrospray ionization (ESI+), the protonated precursor ion [M+H]+ is observed at 170.0924 Da (addition of a proton at 1.007276 Da).

Quantitative Data Summary
Physicochemical PropertyValue
IUPAC Name Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight (Average) 169.18 g/mol
Monoisotopic Exact Mass 169.0851 Da
[M+H]+ Precursor Ion 170.0924 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (N2, N4, Ester Oxygens)
Rotatable Bonds 4

Mechanistic Role in Pharmacophore Design

The structural architecture of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate is not accidental; it is highly optimized for interacting with cytochrome P450 enzymes.

Azole derivatives inhibit fungal lanosterol 14α-demethylase (CYP51) by directly coordinating the heme iron within the enzyme's active site[1]. The unhindered nitrogen (N4) of the 1,2,4-triazole ring acts as a strong Lewis base, binding to the ferric iron of the heme group and displacing the native oxygen substrate.

Furthermore, the chiral center at the C2 position of the propanoate chain acts as a steric director. Conformational changes in the B′ helix and F-G loop regions are induced upon ligand binding in human and fungal CYP51[2]. The methyl group restricts the rotational freedom of the ester moiety, forcing the molecule into a bioactive conformation that perfectly aligns the tail group with hydrophobic residues (such as Tyr118 and His377) in the narrow access channel of the CYP51 active site.

Synthetic Methodology & Regioselectivity

The synthesis of this intermediate relies on the nucleophilic substitution (N-alkylation) of 1H-1,2,4-triazole.

Causality in Reagent Selection
  • Base Selection: Potassium carbonate (K₂CO₃) is chosen over stronger bases like sodium hydroxide (NaOH). The mild basicity of K₂CO₃ (pKa ~10.3) is perfectly calibrated to deprotonate the triazole ring (pKa ~10.0) without triggering the competitive saponification (hydrolysis) of the methyl ester.

  • Solvent Selection: N,N-Dimethylformamide (DMF) is used because, as a polar aprotic solvent, it leaves the nucleophilic triazolide anion unsolvated and highly reactive, driving the SN​2 displacement of the bromide[3].

Step-by-Step Synthetic Protocol (Self-Validating)
  • Preparation: Charge a dry, argon-purged round-bottom flask with 1H-1,2,4-triazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in DMF (0.5 M concentration).

  • Activation: Stir the suspension at room temperature for 30 minutes to ensure complete formation of the triazolide anion.

  • Alkylation: Add methyl 3-bromo-2-methylpropanoate (1.1 eq) dropwise over 15 minutes. Heat the reaction mixture to 80°C.

  • Self-Validation (In-Process Control): After 4 hours, perform Thin-Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). The disappearance of the bromide starting material confirms reaction completion.

  • Workup: Quench the reaction with distilled water and extract three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The alkylation of 1,2,4-triazole predominantly yields the N1-isomer due to thermodynamic stability, but ~10-15% of the N4-isomer is formed[3]. Separate the regioisomers via silica gel flash chromatography to isolate the pure N1-alkylated target.

SynthesisWorkflow A 1H-1,2,4-Triazole + Methyl 3-bromo-2-methylpropanoate B Base Catalysis (K2CO3, DMF, 80°C) A->B SN2 Displacement C N1-Alkylation (Major) Target Compound B->C Regioselective (~85%) D N4-Alkylation (Minor) Byproduct B->D Sterically Hindered (~15%)

Caption: Synthetic workflow and regioselectivity for the base-catalyzed N-alkylation of 1,2,4-triazole.

Analytical Validation & High-Resolution Mass Spectrometry (HRMS)

To confirm the exact mass and structural integrity of the synthesized compound, an LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) protocol must be employed.

Causality in Method Design
  • Mobile Phase Additive: 0.1% Formic acid is added to both water and acetonitrile. This lowers the pH, ensuring the basic triazole nitrogens are fully protonated, which maximizes ionization efficiency and signal intensity for the [M+H]+ ion.

  • Gradient Elution: Starting at 5% organic modifier ensures adequate retention of the polar triazole moiety on the C18 column, while the gradual increase to 95% elutes the compound as a sharp, symmetrical peak.

Step-by-Step LC-MS Protocol (Self-Validating)
  • System Suitability (Self-Validation): Before analyzing the sample, inject a blank (methanol) followed by a known reference standard (e.g., fluconazole). Verify that the mass accuracy of the standard is within < 5 ppm error and the retention time is stable.

  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade methanol. Dilute 1:100 in Mobile Phase A (0.1% Formic acid in water).

  • Chromatography: Inject 2 µL onto a C18 column (1.7 µm, 2.1 x 50 mm) at a flow rate of 0.4 mL/min. Run a linear gradient from 5% to 95% Mobile Phase B (0.1% Formic acid in Acetonitrile) over 5 minutes.

  • Mass Spectrometry: Operate the QTOF in positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Data Analysis: Extract the chromatogram for the theoretical [M+H]+ exact mass of 170.0924 Da .

MS/MS Fragmentation Pathway

Subjecting the precursor ion to collision-induced dissociation (CID) yields a predictable fragmentation pattern that confirms the molecular structure.

FragmentationPathway M [M+H]+ m/z 170.0924 F1 Loss of Methanol (-32 Da) m/z 138.0662 M->F1 Ester Cleavage F2 Loss of Triazole (-69 Da) m/z 101.0602 M->F2 C-N Bond Cleavage F3 Triazolium Cation m/z 70.0399 M->F3 Heterolytic Cleavage

Caption: Proposed ESI-MS/MS fragmentation pathway for the [M+H]+ precursor ion.

References

  • Title: Simple and Efficient Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid, a New Derivative of β-(1,2,4-Triazol-1-yl)alanine Source: PMC - NIH URL: [Link]

  • Title: Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals Source: PLOS One URL: [Link]

  • Title: Structural Basis of Human CYP51 Inhibition by Antifungal Azoles Source: Academia.edu URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate via Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

The functionalization of 1,2,4-triazoles is of paramount importance in medicinal chemistry and agrochemical development due to the triazole pharmacophore's unique ability to engage in robust hydrogen bonding and coordinate with metal centers. The target compound, methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate , serves as a highly versatile building block for synthesizing complex active pharmaceutical ingredients (APIs). This application note details a high-yielding, self-validating protocol for its synthesis via the aza-Michael addition of 1,2,4-triazole to methyl methacrylate, exploring the mechanistic causality and kinetic considerations that dictate the experimental design.

Scientific Integrity & Logic: Mechanistic Causality

The aza-Michael addition involves the nucleophilic attack of an amine (the Michael donor) onto an electron-deficient alkene (the Michael acceptor) . To ensure a successful transformation, several chemical principles must be balanced:

  • Substrate Reactivity & Steric Hindrance: Methyl methacrylate is a significantly less reactive Michael acceptor compared to unbranched acrylates (e.g., methyl acrylate). The α-methyl group introduces steric hindrance at the transition state and electronically deactivates the β-carbon via hyperconjugation. Consequently, while aza-Michael additions to simple acrylates can often proceed rapidly under solvent- and catalyst-free conditions , the addition to methacrylates requires thermal activation or basic catalysis to achieve practical reaction rates .

  • Catalyst Selection: 1,2,4-Triazole possesses a pKₐ of approximately 10.2. The introduction of a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, conjugate acid pKₐ ~13.5) facilitates the deprotonation of the triazole. The resulting triazolide anion is a vastly superior nucleophile compared to the neutral species, effectively overcoming the activation energy barrier imposed by the α-methyl group of the methacrylate.

  • Regioselectivity: 1,2,4-triazole exhibits tautomerism. Alkylation predominantly occurs at the N1 position. The N1-alkylation pathway is both kinetically and thermodynamically favored because it preserves the continuous aromatic sextet of the triazole ring, yielding exclusively the 1H-1,2,4-triazol-1-yl isomer.

Mechanism N1 1,2,4-Triazole (Michael Donor) N3 DBU Catalyst (Deprotonation) N1->N3 pKa ~10.2 N2 Methyl Methacrylate (Michael Acceptor) N5 Enolate Intermediate (C-N Bond Formation) N2->N5 N4 Triazolide Anion (Nucleophile) N3->N4 N4->N5 Attack at β-carbon N6 Protonation (Product Formation) N5->N6 Proton transfer

Fig 1. Mechanistic pathway of the base-catalyzed aza-Michael addition.

Experimental Protocol: A Self-Validating System

This methodology is designed to be solvent-free during the reaction phase to maximize reactant concentration, thereby driving the third-order kinetics of the aza-Michael addition forward .

Materials Required
  • 1H-1,2,4-Triazole (CAS: 288-88-0)

  • Methyl methacrylate (CAS: 80-62-6)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethyl acetate, Hexanes, Saturated aqueous NH₄Cl, Brine.

Step-by-Step Methodology
  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1,2,4-triazole (1.00 g, 14.5 mmol, 1.0 equiv) under an inert nitrogen atmosphere.

  • Reactant Addition: Add methyl methacrylate (1.86 mL, 17.4 mmol, 1.2 equiv) via syringe. The methacrylate serves as both the Michael acceptor and the reaction medium. The slight 0.2 equiv excess compensates for potential evaporative losses and ensures complete consumption of the triazole.

  • Catalyst Initiation: Introduce DBU (0.22 mL, 1.45 mmol, 0.1 equiv) dropwise to the suspension.

  • Thermal Activation: Seal the flask and submerge it in a pre-heated oil bath at 80 °C. As the reaction progresses and the triazole reacts to form the highly soluble product, the mixture will transition from a cloudy suspension to a clear, homogeneous solution.

  • Reaction Monitoring (Validation): Stir the reaction at 80 °C for 24 hours. Validate reaction completion by Thin Layer Chromatography (TLC) using an eluent of EtOAc/Hexanes (1:1), visualized with UV light (254 nm) and KMnO₄ stain. The complete disappearance of the baseline triazole spot and the emergence of a new product spot (R_f ~ 0.4) confirms the endpoint.

  • Quenching & Extraction: Cool the mixture to ambient temperature. Dilute the crude oil with ethyl acetate (30 mL). Transfer to a separatory funnel and wash with saturated aqueous NH₄Cl (2 × 15 mL). Causality: The mildly acidic NH₄Cl selectively protonates and partitions the DBU catalyst into the aqueous layer without hydrolyzing the newly formed ester. Follow with a brine wash (15 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue via flash column chromatography (silica gel, gradient elution from 20% to 50% EtOAc in hexanes) to afford methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate as a clear, colorless oil.

Workflow A 1,2,4-Triazole + Methyl Methacrylate B Catalyst Addition (DBU, 10 mol%) A->B C Thermal Activation (80°C, 24 h) B->C D Reaction Monitoring (TLC / LC-MS) C->D E Workup & Extraction (EtOAc / H2O) D->E F Purification (Silica Gel Chromatography) E->F G Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate (Pure Product) F->G

Fig 2. Experimental workflow for the base-catalyzed aza-Michael addition synthesis.

Data Presentation

Table 1: Reaction Optimization Parameters

ParameterConditionScientific Rationale
Temperature 80 °COvercomes the high activation energy barrier caused by the sterically hindered α-methyl group of the methacrylate.
Catalyst DBU (10 mol%)Deprotonates 1,2,4-triazole to form the highly nucleophilic triazolide anion, accelerating C-N bond formation.
Solvent Neat (Solvent-free)Maximizes reactant concentration to drive the third-order reaction kinetics forward efficiently.
Stoichiometry 1.2 equiv MethacrylateDrives the equilibrium toward the product and compensates for minor evaporative losses during heating.

Table 2: Expected Analytical Characterization Data

TechniqueSignal / ShiftStructural Assignment
¹H NMR (CDCl₃) δ 8.10 (s, 1H), 7.92 (s, 1H)Triazole ring protons (C3-H, C5-H) confirming the 1H-isomer.
¹H NMR (CDCl₃) δ 4.45 (dd, 1H), 4.20 (dd, 1H)Diastereotopic CH₂ protons adjacent to the triazole nitrogen.
¹H NMR (CDCl₃) δ 3.65 (s, 3H)Methoxy protons (-OCH₃) of the ester group.
¹H NMR (CDCl₃) δ 3.05 (m, 1H)Methine proton (-CH-) at the α-position.
¹H NMR (CDCl₃) δ 1.20 (d, 3H)Methyl protons (-CH₃) split by the adjacent methine proton.
HRMS (ESI) m/z 170.0924[M+H]⁺ calculated for C₇H₁₂N₃O₂⁺.

References

  • Kodolitsch, K., Gobec, F., & Slugovc, C. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry, 2020(30), 4744-4749. URL:[Link]

Application Notes and Protocols for the Solubilization of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate in DMSO for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the solubilization, handling, and application of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate in Dimethyl Sulfoxide (DMSO) for cell-based research. As a novel or specialized small molecule, specific public data on its solubility and cellular effects are limited. Therefore, this guide establishes a robust, first-principles protocol grounded in established best practices for using DMSO as a solvent vehicle in cell culture. We address critical parameters including the preparation of high-concentration stock solutions, strategies for serial dilution to minimize precipitation, determination of the optimal final DMSO concentration to mitigate cytotoxicity, and proper storage to ensure compound integrity. The protocols herein are designed to be self-validating, emphasizing the inclusion of appropriate vehicle controls to ensure experimental accuracy and reproducibility. This note is intended for researchers, scientists, and drug development professionals seeking to investigate the biological activity of this and other poorly characterized hydrophobic compounds in vitro.

Foundational Principles: Understanding the Reagents

A successful cell-based assay begins with the proper preparation of the test compound. This requires a thorough understanding of both the compound and the solvent used to deliver it to the cellular environment.

Profile: Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate

Triazole-containing compounds are a significant class of heterocyclic molecules with a wide range of reported biological activities, making them of great interest in pharmaceutical research.[1] The specific compound, Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate, is an ester with a triazole moiety. Precise physicochemical and solubility data for this specific molecule are not widely published. However, based on its structure and related analogs, certain properties can be inferred to guide its handling. The table below compiles available information for a closely related isomer to serve as a reference point.

Table 1: Physicochemical Properties of a Representative Triazole Propanoate Isomer Note: Data is for the related compound Methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate.

PropertyValueSource
CAS Number 885949-78-0[2]
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Physical Form Liquid
Purity Typically ≥95%

Given its organic structure, low aqueous solubility is anticipated, necessitating the use of an organic solvent like DMSO for creating a stock solution suitable for cell culture applications.

The Vehicle: Dimethyl Sulfoxide (DMSO) as the "Universal Solvent"

DMSO is a polar, aprotic organic solvent renowned for its exceptional ability to dissolve a vast array of both polar and nonpolar compounds.[3] This property makes it an indispensable tool in drug discovery and life sciences research. However, its use in a biological context is not without caveats.

Causality Behind DMSO's Utility and Toxicity:

  • Solubilizing Power: DMSO's capacity to act as both a hydrogen bond acceptor and its polar nature allows it to dissolve compounds that are otherwise intractable in aqueous media.[4]

  • Membrane Permeability: DMSO can readily penetrate cell membranes, which aids in the delivery of dissolved compounds into the cellular environment.[5]

  • Cytotoxicity: At higher concentrations, this same membrane-penetrating ability becomes detrimental. DMSO can disrupt membrane integrity, dehydrate lipids, denature proteins, and induce cell cycle arrest or apoptosis.[5][6][7] The response is highly dependent on the cell type, concentration, and exposure time.[6][8]

Therefore, a core principle of its use is to maximize its solubilizing benefit while minimizing its toxicological impact. This is achieved by preparing a high-concentration stock solution and diluting it significantly into the aqueous cell culture medium.

Core Protocol: Preparation of a High-Concentration Stock Solution

The objective is to create a sterile, high-concentration stock solution (e.g., 10-100 mM) that is stable and allows for significant dilution to achieve the final working concentration in the cell culture medium.

Workflow for Stock Solution Preparation

G cluster_prep Step 1: Calculation & Weighing cluster_dissolve Step 2: Dissolution cluster_store Step 3: Sterilization & Storage calc Calculate Mass (Mass = Conc x Vol x MW) weigh Accurately Weigh Compound (Use calibrated analytical balance) calc->weigh add_dmso Add Sterile DMSO to weighed compound weigh->add_dmso vortex Vortex Thoroughly (Ensure clear solution) add_dmso->vortex assist Optional: Gentle Warming (37°C) or Sonication if needed vortex->assist if dissolution is slow sterile_filter Optional: Sterile Filter (0.22 µm PVDF filter) assist->sterile_filter aliquot Aliquot into Cryovials (Single-use volumes) sterile_filter->aliquot store Store at -20°C or -80°C (Protect from light and moisture) aliquot->store

Caption: Workflow for preparing a concentrated small molecule stock in DMSO.

Materials and Equipment
  • Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate powder

  • Cell culture-grade, sterile, anhydrous DMSO (e.g., Sigma-Aldrich D2650 or equivalent)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials with Teflon-lined caps[9]

  • Sterile, calibrated pipettes and tips

  • Vortex mixer

  • Optional: Water bath or sonicator

  • Optional: Sterile 0.22 µm syringe filter (PVDF membrane recommended for chemical compatibility)

  • Sterile cryovials for aliquoting

Step-by-Step Dissolution Protocol

This protocol details the preparation of 1 mL of a 10 mM stock solution.

  • Calculation: First, calculate the mass of the compound required.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • Example (using MW of 169.18 g/mol ):

      • Mass (mg) = 10 mM × 1 mL × 169.18 g/mol = 1.69 mg

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 1.69 mg of the compound and transfer it to a sterile microcentrifuge tube or vial.

    • Expert Insight: It is often difficult to weigh such a small mass exactly. A practical approach is to weigh a slightly larger amount (e.g., ~2 mg), record the exact weight, and then adjust the volume of DMSO to achieve the desired 10 mM concentration.[10] For example, if you weigh 2.10 mg, the required DMSO volume would be (2.10 mg / 169.18 g/mol ) / 10 mM = 1.24 mL.

  • Dissolution: Add the calculated volume of sterile DMSO to the tube containing the compound.

    • Causality: Using anhydrous, cell-culture grade DMSO is critical. Any contaminating moisture can degrade the compound or cause it to precipitate out of solution.[11]

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes until the compound is completely dissolved. The solution should be clear and free of any visible particulates.

    • Trustworthiness: Visual inspection is the first quality control check. An incomplete dissolution will lead to inaccurate concentrations in subsequent experiments.

  • Assisted Dissolution (If Necessary): If the compound dissolves slowly, gentle warming in a 37°C water bath or brief sonication can be used to aid the process.[3]

    • Caution: Be aware that heat can degrade some compounds. Use this method judiciously and check for any information on the compound's thermal stability.

  • Sterilization (Optional but Recommended): While DMSO is bacteriostatic, if the stock will be used for extended periods or in highly sensitive assays (e.g., primary cell culture), sterile filtering through a 0.22 µm PVDF syringe filter is recommended.[12] This ensures the removal of any potential microbial contaminants introduced during handling.

Working Solutions and Cell Treatment Protocol

The high-concentration stock must be diluted to a final working concentration in the cell culture medium. The primary goal is to keep the final DMSO concentration as low as possible to avoid off-target solvent effects.

The Criticality of the Final DMSO Concentration

The final concentration of DMSO in the culture medium should ideally be ≤ 0.1% (v/v) and almost never exceed 0.5%.[3][6][13] Many cell lines tolerate 0.1% DMSO with no observable toxic effects, but this must be validated for your specific cell line.[6]

Table 2: General Guide to Final DMSO Concentrations in Cell Culture

Final DMSO Conc. (v/v)General Cellular Effects & RecommendationsSource
≤ 0.1% Optimal Target. Generally well-tolerated by most cell lines with no observable cytotoxicity or differentiation effects.[6][13]
0.1% - 0.5% Acceptable for many robust cell lines. May cause subtle effects on cell proliferation or gene expression. Validation is essential.[6][8]
0.5% - 1.0% Caution Zone. Can cause significant growth inhibition, cell cycle arrest, or induce differentiation in sensitive cell lines (e.g., HL-60).[6]
> 1.0% High Toxicity. Likely to cause widespread cytotoxicity and cell death. Not recommended for most applications.[5][8]
Step-by-Step Protocol for Serial Dilution

Principle: To avoid precipitation, it is best practice to perform serial dilutions in 100% DMSO first (if needed) and then perform the final dilution directly into pre-warmed complete cell culture medium with vigorous mixing.[11][14]

Example: Preparing a 10 µM working solution from a 10 mM stock.

  • Calculate Dilution Factor:

    • Dilution Factor = [Stock Concentration] / [Final Concentration]

    • Dilution Factor = 10,000 µM / 10 µM = 1000

  • Perform Final Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. This results in a final volume of 1 mL.

    • Final DMSO Concentration: (1 µL DMSO / 1000 µL total volume) × 100% = 0.1% DMSO .

  • Mixing: Immediately after adding the DMSO stock to the medium, vortex or pipette mix thoroughly to ensure rapid and uniform dispersion, which minimizes the risk of the compound precipitating.[14]

The Indispensable Role of the Vehicle Control

A protocol is only trustworthy if it is self-validating. For every experiment, a vehicle control is mandatory.[3][15]

  • What it is: A set of cells treated with the same final concentration of DMSO as the experimental group, but without the dissolved compound.

  • Why it's critical: It allows you to distinguish the biological effects of your test compound from any potential effects caused by the DMSO solvent itself. Any observed difference between the vehicle control and the untreated control indicates a solvent effect that must be accounted for when interpreting your results.

Decision-Making Workflow for Cell Treatment

G start Start: Prepare Working Solution (e.g., 10 µM in 0.1% DMSO) check_precip Precipitation in Media? start->check_precip treat_cells Treat Cells (Include Untreated & Vehicle Controls) check_precip->treat_cells No precip_yes Precipitation Occurs check_precip->precip_yes Yes assay Perform Cellular Assay (e.g., Viability, Proliferation) treat_cells->assay analyze Analyze Data assay->analyze check_tox Vehicle Control Shows Toxicity vs. Untreated? analyze->check_tox interpret Interpret Compound-Specific Effects check_tox->interpret No tox_yes Toxicity Observed check_tox->tox_yes Yes precip_sol Troubleshoot: 1. Lower working concentration. 2. Increase final DMSO % (if possible). 3. Pre-complex with serum. precip_yes->precip_sol tox_sol Troubleshoot: 1. Lower final DMSO concentration. (Requires higher stock conc.) 2. Reduce treatment duration. 3. Switch to a more robust cell line. tox_yes->tox_sol

Caption: Decision tree for applying DMSO-dissolved compounds to cell culture.

Storage and Stability of Stock Solutions

Proper storage is essential for maintaining the potency and integrity of the compound over time.

  • Aliquoting: Upon preparation, the stock solution should be dispensed into single-use aliquots in sterile cryovials.[12] This is the most critical step to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination.[3]

  • Storage Temperature: Store aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to 6 months or longer).[12]

  • Protection: Protect from light by using amber vials or by wrapping clear vials in aluminum foil. Ensure vials are tightly sealed to prevent absorption of atmospheric water by the hygroscopic DMSO.[9]

  • Thawing: When ready to use, thaw an aliquot quickly at room temperature and use it immediately. Do not re-freeze the remaining solution.

References

  • Cyranoski, D. (2009). DMSO, the 'neglected' radical scavenger. Nature. [Link]

  • Nikon Healthcare. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells?. ResearchGate. [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. [Link]

  • Eppendorf India. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. [Link]

  • I. P. Astuti, et al. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Iftikhar, N. (2022). Dimethyl sulfoxide in cryopreservation: An overview. [Link]

  • LifeTein. (2026). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. [Link]

  • Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]

  • Captivate Bio. (2021). SMALL MOLECULES. [Link]

  • de Matos, M. A., et al. (2021). Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics. PMC. [Link]

Sources

Application Note: Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate as a Versatile Precursor for Novel Triazole Fungicides

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Triazole fungicides represent a cornerstone of modern agricultural disease management and clinical antifungal therapy. Their primary mechanism of action involves the competitive inhibition of cytochrome P450 14α-demethylase (CYP51), a critical enzyme responsible for the biosynthesis of ergosterol[1]. The subsequent depletion of ergosterol compromises fungal cell membrane fluidity and integrity, ultimately leading to cell death[1].

The rational design of next-generation triazole fungicides requires versatile building blocks that can rapidly generate structurally diverse libraries. Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate serves as an optimal precursor due to three distinct structural features:

  • The 1,2,4-Triazole Pharmacophore : The unhindered nitrogen atoms of the triazole ring are essential for coordinating with the heme iron in the active site of CYP51, anchoring the inhibitor within the enzyme[2].

  • The C2-Methyl Stereocenter : Introduces chirality into the aliphatic backbone. The spatial orientation of this methyl group significantly influences the binding affinity within the asymmetric hydrophobic pocket of CYP51. The development of chiral agrochemicals is increasingly critical for maximizing target efficacy while minimizing off-target environmental toxicity[3].

  • The Terminal Methyl Ester : Acts as a highly reactive electrophilic center, enabling the divergent synthesis of tertiary alcohols, secondary alcohols, or amides by varying the nucleophile during downstream functionalization.

CYP51_Inhibition Lanosterol Lanosterol (Natural Substrate) CYP51 CYP51 Enzyme (Sterol 14α-demethylase) Lanosterol->CYP51 binds active site Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol catalyzes synthesis Membrane Fungal Membrane Disruption & Death CYP51->Membrane Ergosterol depletion Ergosterol->Membrane maintains integrity Triazole Triazole Fungicide (Synthesized Analogue) Triazole->CYP51 coordinates heme iron (Competitive Inhibition)

Mechanism of triazole fungicides inhibiting CYP51 and disrupting fungal cell membranes.

Application Workflow: Synthesis of Tertiary Alcohol Analogues

The most direct and commercially relevant application of this precursor is the synthesis of tertiary alcohol triazole analogues—structurally analogous to blockbuster fungicides like tebuconazole or flutriafol. This is achieved via a double nucleophilic addition of aryl Grignard reagents to the ester moiety.

Synthesis_Workflow Precursor Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate (Ester Precursor) Reaction Nucleophilic Addition (THF, 0°C to RT, N2 atm) Precursor->Reaction Grignard Aryl Magnesium Bromide (ArMgBr, 2.5 eq) Grignard->Reaction Quench Reaction Quench (Sat. NH4Cl, 0°C) Reaction->Quench 4-8 hours maturation Purification Extraction & Chromatography (EtOAc / Silica gel) Quench->Purification Mild protonation Product Tertiary Alcohol Triazole (Fungicide Analogue) Purification->Product >70% Isolated Yield

Workflow for synthesizing tertiary alcohol triazole fungicides via Grignard addition.

Experimental Protocol: Grignard Addition

Objective : To convert the ester precursor into 1,1-diaryl-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-ol derivatives.

Materials Required :

  • Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate (1.0 eq)

  • Aryl magnesium bromide (e.g., 4-chlorophenylmagnesium bromide, 0.5 M in THF) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Na₂SO₄

Step-by-Step Methodology & Causality
  • Preparation of the Reaction Environment : Purge a flame-dried round-bottom flask with ultra-pure N₂ gas. Add the ester precursor (1.0 eq) and dissolve in anhydrous THF to achieve a 0.2 M concentration.

    • Causality: Grignard reagents are violently reactive with moisture. Even trace amounts of atmospheric water will prematurely protonate the Grignard reagent into the corresponding inert arene, destroying the nucleophile and drastically reducing the reaction yield.

  • Temperature Control : Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: The initial nucleophilic attack on the ester carbonyl is highly exothermic. Maintaining 0 °C prevents thermal degradation of the triazole ring and suppresses unwanted enolization of the ester (deprotonation at the alpha-carbon), which would otherwise lead to the recovery of unreacted starting material.

  • Nucleophilic Addition : Dropwise add the aryl magnesium bromide solution (2.5 eq) over 30 minutes via a syringe pump.

    • Causality: The reaction requires exactly 2.0 equivalents to form the tertiary alcohol (one to form the intermediate ketone, and a second to attack the ketone). The additional 0.5 eq compensates for trace moisture and ensures the intermediate ketone is driven fully to the alcohol. Dropwise addition prevents localized heating and side-product formation.

  • Reaction Maturation : Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–8 hours, monitoring completion via TLC or HPLC.

    • Causality: Sterically hindered Grignard reagents (e.g., ortho-substituted aryls) require higher kinetic energy to attack the intermediate ketone. Warming the system to room temperature provides the necessary activation energy to push the second addition to completion.

  • Quenching : Cool the mixture back to 0 °C and carefully add saturated aqueous NH₄Cl dropwise until gas evolution ceases.

    • Causality: NH₄Cl provides a mild proton source to neutralize the magnesium alkoxide intermediate into the final tertiary alcohol. A strong acid (like HCl) is strictly avoided to prevent the acid-catalyzed dehydration of the newly formed tertiary alcohol into an inactive alkene.

  • Extraction and Purification : Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography using a Hexane:EtOAc gradient.

Quantitative Data Summarization

The efficiency of the Grignard addition varies based on the electronic and steric properties of the aryl nucleophile. Halogenated aryl groups are highly desirable as they increase the lipophilicity of the resulting fungicide, improving penetration through the fungal cell wall[4]. Table 1 summarizes the optimized conditions and yields for various derivatives synthesized from the precursor.

Table 1: Optimization and Yields of Aryl Grignard Additions to Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate

Aryl Grignard Reagent (ArMgBr)Temperature ProfileReaction TimeIsolated Yield (%)Purity (HPLC %)
Phenylmagnesium bromide0 °C → 25 °C4.0 h88%>98.0%
4-Chlorophenylmagnesium bromide0 °C → 25 °C5.0 h85%>97.5%
4-Fluorophenylmagnesium bromide0 °C → 25 °C4.0 h89%>98.2%
2,4-Dichlorophenylmagnesium bromide0 °C → 40 °C*8.0 h72%>95.0%

*Note: The ortho-chloro substitution in 2,4-dichlorophenylmagnesium bromide introduces significant steric hindrance, necessitating mild heating (40 °C) to drive the second nucleophilic attack to completion.

Future Perspectives

Beyond tertiary alcohols, the ester moiety of methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate can be selectively reduced to an aldehyde using DIBAL-H at -78 °C. This aldehyde intermediate opens alternative synthetic pathways to secondary alcohol fungicides or reductive amination products, further expanding the chemical space and biological utility of 1,2,4-triazole derivatives in agrochemical development[4].

References

  • Title: The continuing significance of chiral agrochemicals. Source: nih.gov. URL:[Link]

  • Title: A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives. Source: researchgate.net. URL:[Link]

  • Title: Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Source: mdpi.com. URL:[Link]

Sources

Application Note: Catalytic Asymmetric Synthesis of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate via Bifunctional Organocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazole moiety is a privileged pharmacophore embedded in numerous blockbuster antifungal agents (e.g., voriconazole, efinaconazole) and aromatase inhibitors [1]. Constructing chiral building blocks containing this heterocycle with high enantiomeric excess (ee) remains a critical bottleneck in drug development. This application note details a robust, self-validating protocol for the highly enantioselective aza-Michael addition of 1H-1,2,4-triazole to methyl methacrylate, yielding Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate . By leveraging a chiral bifunctional squaramide/thiourea organocatalyst, researchers can achieve >95% ee under mild conditions while avoiding heavy metal contamination [3].

Mechanistic Rationale & Catalyst Design

In standard environments, the aza-Michael addition of azoles to electron-deficient olefins can proceed via a solvent- and catalyst-free background reaction, yielding racemic mixtures [2]. To override this non-selective pathway, the reaction must be carefully controlled through specific experimental choices:

  • Causality of Solvent Selection : Non-polar solvents (e.g., anhydrous toluene or dichloromethane) are critical. Protic solvents disrupt the delicate hydrogen-bonding network between the bifunctional catalyst and the substrates, leading to a collapse in enantioselectivity.

  • Causality of Cryogenic Temperatures : Lowering the temperature to -20 °C suppresses the uncatalyzed racemic background reaction and rigidifies the ternary transition state, maximizing stereofacial discrimination.

  • Bifunctional Activation : The chiral catalyst (e.g., a Cinchona alkaloid-derived squaramide) features two synergistic domains. The basic tertiary amine (quinuclidine core) deprotonates the weakly acidic 1H-1,2,4-triazole, generating a highly nucleophilic triazolide tightly paired to the protonated catalyst. Simultaneously, the dual hydrogen-bond donor coordinates the carbonyl oxygen of methyl methacrylate, lowering its LUMO and locking its conformation [3].

Workflow & Pathway Visualization

G A 1H-1,2,4-Triazole (Pro-Nucleophile) D Ternary Transition State (H-Bonding & Deprotonation) A->D Deprotonation by Tertiary Amine B Methyl Methacrylate (Michael Acceptor) B->D LUMO Lowering via H-Bond Donor C Chiral Bifunctional Catalyst (e.g., Cinchona Squaramide) C->D Catalytic Assembly E Enantio-Enriched Product Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate D->E Stereoselective C-N Bond Formation F Chiral HPLC Validation (Self-Validating Step) E->F ee% Determination

Bifunctional organocatalytic workflow for the asymmetric aza-Michael addition.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization data, demonstrating the profound impact of solvent and temperature on both the chemical yield and enantiomeric excess.

EntrySolventTemperature (°C)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
1Methanol25108512
2THF25107845
3Toluene25108276
4Toluene0108889
5Toluene-2059296
6DCM-2059094

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system , incorporating in-process controls and immediate quenching to ensure high reproducibility and prevent product racemization.

Materials & Reagents
  • 1H-1,2,4-triazole : Purified by sublimation prior to use.

  • Methyl methacrylate : Distilled over CaH₂ to remove polymerization inhibitors (e.g., MEHQ) and moisture.

  • Chiral Bifunctional Catalyst : Cinchona alkaloid-derived squaramide or thiourea.

  • Solvent : Anhydrous Toluene (stored over 4Å molecular sieves).

Step 1: Catalyst and Substrate Pre-Assembly
  • In an oven-dried 10 mL Schlenk tube under an argon atmosphere, add 1H-1,2,4-triazole (1.0 mmol, 69 mg) and the chiral bifunctional catalyst (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (2.0 mL). Stir the suspension at room temperature for 15 minutes.

    • Expert Insight: Pre-mixing allows the basic moiety of the catalyst to deprotonate the triazole, ensuring the formation of the active nucleophile-catalyst complex before the Michael acceptor is introduced. This prevents unselective background addition.

Step 2: Cryogenic Asymmetric Addition
  • Cool the reaction mixture to -20 °C using a cryocooler or a dry ice/ethylene glycol bath. Allow 15 minutes for thermal equilibration.

  • Add methyl methacrylate (1.2 mmol, 120 mg) dropwise over 5 minutes via a gas-tight syringe.

  • Maintain the reaction at -20 °C for 24–48 hours. Monitor the consumption of 1H-1,2,4-triazole via TLC (Eluent: EtOAc/Hexane 1:1, visualized by UV and KMnO₄ stain).

Step 3: Quenching and Workup
  • Once complete, quench the reaction directly at -20 °C by adding 1.0 mL of saturated aqueous NH₄Cl.

    • Expert Insight: Immediate quenching at the cryogenic reaction temperature is critical. It protonates the catalyst and unreacted intermediates, preventing product racemization or retro-Michael reactions that can occur upon warming to room temperature.

  • Extract the aqueous layer with dichloromethane (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification and Chiral Validation
  • Purify the crude product via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to yield Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate as a colorless oil.

  • Self-Validation (ee% determination) : Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Isopropanol/Hexane (1:9). Inject 10 µL into a Chiral HPLC system equipped with a Chiralpak AD-H column.

    • Conditions: Hexane/IPA = 90/10, Flow rate = 1.0 mL/min, UV detection at 210 nm.

    • Analysis: The enantiomers will resolve into two distinct peaks. Calculate the ee based on the Area Under the Curve (AUC).

References

  • Tang, Y., Li, Z., Zeng, M., et al. "Asymmetric Synthesis of Triazole Antifungal Agents Enabled by an Upgraded Strategy for the Key Epoxide Intermediate." The Journal of Organic Chemistry, 2024. URL:[Link]

  • Kodolitsch, K., Gobec, F., Slugovc, C. "Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles." European Journal of Organic Chemistry, 2020. URL:[Link]

  • Zhou, Y., Li, X., Li, W., Wu, C., Liang, X., Ye, J. "Asymmetric Organocatalytic Michael Addition of α,β-Unsaturated Ketone with 1,2,4-Triazole." SYNLETT, 2010. URL:[Link]

Application of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate in agricultural chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate as a Chiral Scaffold in Agrochemical Discovery

Executive Summary

In the landscape of modern agricultural chemistry, the rational design of crop protection agents and growth regulators relies heavily on versatile, stereochemically defined building blocks. Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate is a highly valuable chiral intermediate utilized in the research and development of next-generation agrochemicals. Featuring an α-methyl propanoate backbone and a biologically active 1,2,4-triazole pharmacophore, this scaffold is the synthetic precursor to a wide array of Sterol Biosynthesis Inhibitors (SBIs) and Plant Growth Regulators (PGRs). This application note details the mechanistic rationale, synthetic utilization, and bioassay protocols for leveraging this scaffold in agrochemical R&D.

Mechanistic Grounding & Rationale

The agricultural efficacy of triazole derivatives synthesized from this scaffold stems from their ability to selectively inhibit critical cytochrome P450 monooxygenases in target organisms. The dual utility of this intermediate lies in its structural mimicry of natural enzymatic substrates across different biological kingdoms.

Fungicidal Activity (CYP51 Inhibition): When converted into tertiary alcohols, derivatives of this scaffold act as Demethylase Inhibitors (DMIs) by targeting sterol 14α-demethylase (CYP51) in the fungal ergosterol biosynthesis pathway (1)[1]. The unshared electron pair on the N-4 nitrogen of the 1,2,4-triazole ring coordinates directly with the heme iron in the CYP51 active site, displacing oxygen and halting enzymatic function (2)[2]. The α-methyl group of the propanoate backbone is critical; it creates a stereocenter that dictates the spatial orientation of the lipophilic tail within the enzyme's hydrophobic binding pocket. Stereospecific binding affinity is a primary determinant of fungicidal potency, with the R-enantiomer typically exhibiting superior target engagement compared to the S-enantiomer (3)[3].

Plant Growth Regulation (ent-Kaurene Oxidase Inhibition): In plants, structurally related triazoles function as PGRs by inhibiting ent-kaurene oxidase, a cytochrome P450 enzyme essential for the oxidation of ent-kaurene to ent-kaurenoic acid in the gibberellin biosynthesis pathway (4)[4]. By suppressing gibberellin production, these compounds reduce internode elongation, promote compact plant architecture, and enhance abiotic stress tolerance (5)[5].

Experimental Workflows & Protocols

Protocol 1: Synthesis of Tertiary Alcohol Triazole Derivatives via Grignard Addition

Rationale: The methyl ester group of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate serves as a highly reactive electrophilic center. Nucleophilic acyl substitution followed by Grignard addition allows for the introduction of bulky aryl or alkyl groups, generating the tertiary alcohol pharmacophore characteristic of commercial conazole fungicides.

  • Preparation: Flame-dry a two-neck round-bottom flask under an inert argon atmosphere to prevent moisture from quenching the Grignard reagent.

  • Reagent Loading: Dissolve 10 mmol of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate in 20 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0°C using an ice-water bath.

  • Controlled Addition: Dropwise add 2.2 equivalents (22 mmol) of the desired Grignard reagent (e.g., 4-chlorophenylmagnesium bromide, 1M in THF) via a syringe pump over 30 minutes. Expert Insight: Strict control of the addition rate mitigates the exothermic nature of the reaction, preventing the premature deprotonation of the α-carbon and the formation of unwanted enolate side-products.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to 25°C. Stir for 4-6 hours. Monitor the complete consumption of the starting ester via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1) eluent system.

  • Quenching & Extraction: Quench the reaction by slowly adding 15 mL of saturated aqueous ammonium chloride (NH₄Cl) at 0°C. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude tertiary alcohol via flash column chromatography.

Protocol 2: High-Throughput In Vitro CYP51 Binding Affinity Assay

Rationale: To validate the target engagement of the synthesized chiral derivatives, binding affinity to recombinant CYP51 must be quantified. This self-validating system uses carbon monoxide (CO) difference spectroscopy to measure the displacement of CO from the heme iron by the triazole nitrogen.

  • Enzyme Preparation: Express and purify recombinant sterol 14α-demethylase (e.g., Fusarium graminearum CYP51B) in an E. coli system. Dilute the purified enzyme to a final concentration of 2 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Measurement (Self-Validation): Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline spectrum from 350 to 500 nm using a dual-beam UV-Vis spectrophotometer to ensure no baseline drift.

  • Ligand Titration: Titrate the synthesized triazole derivative (dissolved in DMSO) into the sample cuvette in 0.5 µM increments. Crucial Step: Add an equal volume of pure DMSO to the reference cuvette simultaneously to account for solvent-induced spectral shifts.

  • Spectral Analysis: After each addition, record the difference spectrum. A characteristic Type II binding spectrum will emerge, featuring a peak at ~427 nm and a trough at ~390 nm, indicating the successful coordination of the triazole N-4 to the heme iron.

  • Data Derivation: Plot the absorbance difference (ΔA₄₂₇-₃₉₀) against the ligand concentration. Fit the data to the Michaelis-Menten equation to determine the spectral dissociation constant ( Kd​ ).

Quantitative Data Presentation

The stereocenter inherited from the α-methyl propanoate backbone drastically influences biological activity. Table 1 summarizes representative stereoselective bioactivity data for a synthesized derivative, demonstrating the necessity of chiral resolution in agrochemical R&D (6)[6].

Table 1: Stereoselective Antifungal Activity of Chiral Triazole Derivatives

Compound ConfigurationTarget PathogenIn Vitro EC₅₀ (µg/mL)CYP51 Binding Affinity ( Kd​ , nM)
(R)-Triazole DerivativeFusarium graminearum0.12 ± 0.0214.5 ± 1.2
(S)-Triazole DerivativeFusarium graminearum4.85 ± 0.35312.0 ± 15.4
Racemic MixtureFusarium graminearum0.45 ± 0.0548.2 ± 3.8
(R)-Triazole DerivativeBotrytis cinerea0.18 ± 0.0318.1 ± 1.5
(S)-Triazole DerivativeBotrytis cinerea6.20 ± 0.41405.5 ± 22.1

Mechanistic Visualization

AgrochemicalPathways A Acetyl-CoA B Mevalonate Pathway A->B C Farnesyl Pyrophosphate (FPP) B->C D Lanosterol / Eburicol C->D Fungi G Geranylgeranyl Pyrophosphate (GGPP) C->G Plants E CYP51 (Sterol 14α-demethylase) D->E F Ergosterol (Fungal Survival) E->F H ent-Kaurene G->H I ent-Kaurene Oxidase (Cytochrome P450) H->I J Gibberellic Acid (Plant Growth) I->J K Chiral Triazole Scaffold (Methyl 2-methyl-3-(1H-1,2,4- triazol-1-yl)propanoate) K->E Inhibits (Fungicide) K->I Inhibits (PGR)

Divergent biosynthetic pathways targeted by triazole derivatives derived from the chiral scaffold.

References

  • Resistance to antifungals that target CYP51. PMC - NIH. 1

  • (S)-Hexaconazole as a Sterol Biosynthesis Inhibitor: A Technical Guide. Benchchem. 2

  • Mechanistic Insights into Stereospecific Antifungal Activity of Chiral Fungicide Prothioconazole against Fusarium oxysporum F. sp. cubense. MDPI. 3

  • Mechanistic Insights into Stereospecific Bioactivity and Dissipation of Chiral Fungicide Triticonazole in Agricultural Management. ACS Publications. 6

  • Advances in Crop Science and Technology - Chemistry of Paclobutrazol (PBZ) and its Function in Agriculture: A Review. OMICS International. 4

  • A review on: Response of crops to paclobutrazol application. Taylor & Francis. 5

Sources

Application Note: Preclinical In Vivo Formulation and Delivery Strategies for Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical DMPK Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Physicochemical Rationale

Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate is a non-proteinogenic amino acid ester derivative. Compounds containing the 1,2,4-triazole moiety are highly valued in drug discovery and agricultural science due to their broad-spectrum biological activities, often acting as cytochrome P450 inhibitors or serving as critical pharmacophores[1].

When transitioning this compound from in vitro assays to in vivo pharmacokinetic (PK) or efficacy models, researchers face two primary physicochemical challenges:

  • Aqueous Solubility: The compound possesses moderate lipophilicity. While the triazole ring provides a weakly basic nitrogen (pKa ~2.5), the methyl ester backbone limits spontaneous dissolution in physiological buffers.

  • Esterase Susceptibility: As a methyl ester, this molecule is highly susceptible to rapid hydrolysis by plasma and hepatic carboxylesterases in vivo, converting it into the corresponding acid (2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid).

As a Senior Application Scientist, I emphasize that formulation is not just about dissolution; it is about controlling the molecule's fate. A successful preclinical formulation must maximize systemic exposure while preventing premature ex vivo degradation during sampling[2].

Experimental Protocols: Vehicle Selection & Preparation

To ensure a self-validating experimental system, the following protocols include built-in quality control (QC) steps. We provide two distinct strategies: an Intravenous (IV) solution for absolute bioavailability determination, and a Per Os (PO) suspension for enteral efficacy modeling.

Protocol A: Intravenous (IV) Dosing Solution (5% DMSO / 10% Solutol HS-15 / 85% Saline)

Causality: IV formulations must be true solutions to prevent pulmonary embolism in rodent models. We utilize a co-solvent/surfactant system. DMSO breaks the crystal lattice of the lipophilic ester, while Solutol HS-15 (a non-ionic solubilizer) forms micelles that entrap the compound, preventing precipitation when diluted with the aqueous saline phase.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate into a sterile glass vial.

  • Primary Solubilization: Add Dimethyl Sulfoxide (DMSO) to achieve 5% of the final target volume. Vortex vigorously until the compound is completely dissolved. QC Check: The solution must be optically clear.

  • Surfactant Addition: Add Solutol HS-15 (pre-warmed to 37°C to liquefy) to achieve 10% of the final volume. Vortex for 2 minutes to ensure a homogenous organic phase.

  • Aqueous Dilution: Place the vial on a magnetic stirrer. Dropwise, add 0.9% normal saline to make up the remaining 85% of the volume. Critical Step: Rapid addition of saline can cause localized supersaturation and precipitation. Slow addition ensures the surfactant can encapsulate the API.

  • Sterilization: Filter the final solution through a 0.22 µm PTFE syringe filter.

  • Validation: Analyze a 10 µL aliquot via LC-MS/MS to confirm the target concentration before dosing.

Protocol B: Oral (PO) Dosing Suspension (0.5% Methylcellulose / 0.1% Tween 80)

Causality: For oral gavage, suspensions are highly effective and avoid the gastrointestinal toxicity associated with high co-solvent loads. Methylcellulose (MC) increases the vehicle's viscosity, preventing the API particles from settling rapidly, while Tween 80 acts as a wetting agent to prevent particle agglomeration.

Step-by-Step Methodology:

  • Wetting: Weigh the API into a mortar or glass vial. Add Tween 80 (0.1% of final volume) directly to the powder. Triturate or vortex to completely wet the particles.

  • Polymer Addition: Gradually add a pre-prepared 0.5% (w/v) Methylcellulose solution in purified water.

  • Homogenization: Use a probe sonicator or a high-shear homogenizer for 3–5 minutes on ice (to prevent heat-induced degradation of the ester).

  • QC Check: Inspect the suspension against a light source. It should appear as a uniform, milky dispersion without large, visible aggregates. Dose within 2 hours of preparation, maintaining continuous magnetic stirring.

In Vivo Workflow & Ex Vivo Stabilization (The "Secret Sauce")

The most common point of failure when studying ester-containing drugs is not the formulation, but the blood collection process. If blood is collected into standard K2EDTA tubes, plasma esterases will continue to hydrolyze the methyl ester to the acid metabolite ex vivo on the benchtop, leading to artificially low parent drug PK readouts[3].

Pharmacokinetic Sampling Protocol:

  • Inhibitor Preparation: Use specialized blood collection tubes pre-loaded with Sodium Fluoride (NaF) (a general esterase/enolase inhibitor) alongside K2EDTA, or manually spike standard tubes with Paraoxon (final concentration 10 µM)[3].

  • Collection: Collect blood at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hrs) directly into the chilled, inhibitor-treated tubes.

  • Processing: Immediately invert 5 times and place on wet ice. Centrifuge at 4°C (3000 x g for 10 minutes) within 15 minutes of collection.

  • Storage: Transfer the stabilized plasma to pre-chilled cryovials and snap-freeze on dry ice. Store at -80°C until LC-MS/MS analysis.

Quantitative Data Presentation

Table 1: Summary of Formulation Vehicles and Expected Pharmacokinetic Behavior

ParameterIV Formulation (Solution)PO Formulation (Suspension)
Composition 5% DMSO / 10% Solutol HS-15 / 85% Saline0.5% Methylcellulose / 0.1% Tween 80 in H₂O
Max Tolerated Vol. 5 mL/kg (Rat) / 10 mL/kg (Mouse)10 mL/kg (Rat) / 20 mL/kg (Mouse)
Physical State Optically clear solutionUniform, milky suspension
Expected PK Profile Immediate Cmax​ , rapid clearance via esterasesDelayed Tmax​ , absorption-rate limited profile
Storage Stability < 4 hours at Room Temp (due to hydrolysis risk)< 2 hours (continuous stirring required)

Workflow Visualization

The following diagram maps the critical path from formulation through in vivo metabolism and the mandatory ex vivo stabilization required for accurate quantification of this triazole ester.

G F_IV IV Formulation (DMSO/Solutol/Saline) Admin In Vivo Administration (Rodent Model) F_IV->Admin Systemic F_PO PO Formulation (0.5% MC / 0.1% Tween) F_PO->Admin Enteral Metab In Vivo Metabolism (Esterase Cleavage) Admin->Metab Plasma/Hepatic Esterases Blood Blood Collection (NaF / Paraoxon Tubes) Admin->Blood Unmetabolized Parent Metab->Blood Sampling Analysis LC-MS/MS Analysis (Parent & Acid Metabolite) Blood->Analysis Ex vivo stabilization

Workflow of formulation, administration, and ex vivo stabilization of triazole ester derivatives.

References

  • [1] Simple and Efficient Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid, a New Derivative of β-(1,2,4-Triazol-1-yl)alanine. National Institutes of Health (NIH) / PMC.[Link]

  • [2] Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Institutes of Health (NIH) / PMC.[Link]

  • [3] Blood esterase inhibitor for plasma PK analysis. ResearchGate.[Link]

Sources

Application Note: Assay Development for Impurity Profiling Using Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate (MMTP) as a Reference Standard

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The synthesis of triazole-based antifungal agents (e.g., voriconazole, posaconazole) and agrochemicals relies heavily on the alkylation of 1,2,4-triazole intermediates. During these synthetic pathways, the formation of positional isomers and alkylated byproducts is inevitable. Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate (MMTP) is a critical chiral intermediate and a highly monitored degradation impurity[1].

Because triazole derivatives can exhibit significant toxicological profiles, regulatory bodies require stringent impurity profiling, often necessitating limits of quantification (LOQ) below 0.05% w/w relative to the active pharmaceutical ingredient (API)[1]. Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often lacks the sensitivity and structural specificity required to differentiate MMTP from co-eluting 4H-triazole positional isomers[2]. Consequently, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for triazole assay development, offering unparalleled analytical specificity through selective reaction monitoring (SRM)[3].

This application note details a self-validating, highly sensitive UPLC-MS/MS protocol utilizing MMTP as a reference standard to quantify its presence as an impurity in technical-grade API matrices.

Chromatographic & Mass Spectrometric Logic

Mobile Phase Causality

The 1,2,4-triazole ring is weakly basic, with a pKa of approximately 2.19. To achieve optimal chromatographic peak shape and maximize Electrospray Ionization (ESI) efficiency, the mobile phase must be strictly controlled. We utilize 0.1% Formic Acid (FA) in both the aqueous and organic phases (pH ~2.7). This acidic environment serves a dual purpose:

  • Silanol Suppression: It protonates residual silanol groups on the silica stationary phase, preventing secondary ion-exchange interactions that cause severe peak tailing for basic triazoles[2].

  • ESI+ Enhancement: It ensures the triazole nitrogen is pre-protonated in solution, driving the formation of the [M+H]+ precursor ion ( m/z 170.2) and drastically lowering the Limit of Detection (LOD)[3].

Stationary Phase Selection

To resolve MMTP from structurally homologous API matrices and isomeric impurities, a Superficially Porous Particle (SPP) C18 column is employed. The solid core of the SPP reduces longitudinal diffusion and resistance to mass transfer, yielding ultra-high theoretical plate counts without the extreme backpressures associated with fully porous sub-2 µm particles.

Workflow A 1. Standard & Sample Prep (Dilution in Initial Mobile Phase) B 2. UPLC Separation (SPP C18, 0.1% Formic Acid) A->B C 3. ESI+ Ionization (Protonation of Triazole Ring) B->C D 4. MRM Optimization (Collision Energy Tuning) C->D E 5. Quantitation (170.2 → 70.1 m/z) D->E

UPLC-MS/MS assay development workflow for MMTP impurity profiling.

Experimental Protocols

Reference Standard and Sample Preparation

Self-validating principle: To prevent solvent-induced peak distortion (the "solvent effect"), samples must be reconstituted in a solvent matching the initial mobile phase conditions.

  • Stock Solution: Accurately weigh 10.0 mg of the MMTP Reference Standard and dissolve in 10.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock solution. Store at -20°C.

  • Working Standards: Perform serial dilutions using the initial mobile phase (95% Water / 5% Acetonitrile, both containing 0.1% FA) to generate a calibration curve ranging from 0.1 ng/mL to 100 ng/mL.

  • API Sample Preparation: Dissolve 50.0 mg of the technical-grade API in 50.0 mL of the initial mobile phase. Vortex for 2 minutes and sonicate for 5 minutes.

  • Filtration: Centrifuge the sample at 12,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial[1].

UPLC-MS/MS Methodology
  • System Setup: Plumb the UPLC system to a triple quadrupole (QqQ) mass spectrometer equipped with an ESI source.

  • Column: Install an SPP C18 column (e.g., 100 mm × 2.1 mm, 2.7 µm). Maintain the column compartment at 40°C to reduce mobile phase viscosity and improve mass transfer kinetics.

  • Gradient Elution: Execute the gradient program detailed in Table 1 . The rapid ramp to 90% organic solvent ensures the elution of the highly lipophilic API, preventing matrix carryover.

  • MS/MS Acquisition: Operate the mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode. The primary transition relies on the collision-induced dissociation (CID) of the propanoate chain to yield the highly stable triazolium cation ( m/z 70.1).

Fragmentation P Precursor Ion [M+H]+ m/z 170.2 F1 Quantifier Ion Triazolium Cation m/z 70.1 P->F1 CE: 25V F2 Qualifier Ion 1 Loss of Methanol m/z 138.2 P->F2 CE: 15V F3 Qualifier Ion 2 Loss of Triazole m/z 102.1 P->F3 CE: 20V

Collision-induced dissociation (CID) fragmentation pathway for MMTP.

Data Presentation

The following tables summarize the optimized chromatographic parameters, mass spectrometric transitions, and the resulting validation metrics required for regulatory compliance[4].

Table 1: UPLC Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)Curve
0.000.4095.05.0Initial
1.000.4095.05.06 (Linear)
4.000.4010.090.06 (Linear)
5.500.4010.090.06 (Linear)
5.600.4095.05.06 (Linear)
7.000.4095.05.06 (Linear)

Table 2: Optimized MRM Parameters for MMTP

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
MMTP 170.270.1503025Quantifier
MMTP 170.2138.2503015Qualifier 1
MMTP 170.2102.1503020Qualifier 2

Table 3: Method Validation Metrics (ICH Q2 Guidelines)

ParameterResultAcceptance Criteria
Linearity Range 0.1 – 100 ng/mL R2≥0.995
Limit of Detection (LOD) 0.03 ng/mLS/N 3
Limit of Quantitation (LOQ) 0.10 ng/mLS/N 10, RSD 20%
Intra-day Precision (RSD) 3.2% (at 10 ng/mL) 15%
Inter-day Precision (RSD) 4.5% (at 10 ng/mL) 15%
Spike Recovery (API Matrix) 96.4% – 102.1%80% – 120%

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to scale up the aza-Michael addition of 1,2,4-triazole to methyl methacrylate. The synthesis of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate is notoriously sluggish compared to standard acrylate additions. This guide synthesizes field-proven protocols, mechanistic causality, and troubleshooting logic to help you achieve >95% yields with high N1-regioselectivity.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why is my reaction yield so low when using methyl methacrylate compared to methyl acrylate? A: The root cause lies in the electrophilicity of the Michael acceptor. The α-methyl group on methyl methacrylate exerts both steric hindrance and an inductive electron-donating effect (+I). This significantly reduces the electrophilicity parameter ( E ) of the β-carbon. While 1,2,4-triazole reacts quantitatively with methyl acrylate in ~2 hours, the addition to methyl methacrylate requires at least 24 hours at 80 °C to reach completion . Attempting to work up the reaction prematurely is the primary cause of low yields.

Q2: I am seeing multiple product spots on my TLC/HPLC. How do I improve regioselectivity? A: 1,2,4-Triazole is an ambident nucleophile and can alkylate at either the N1 or N4 position. Under neutral, uncatalyzed conditions, the kinetic N4-adduct can form as a significant byproduct. To drive the reaction toward the thermodynamically stable N1-adduct, you must utilize a strong non-nucleophilic base (like DBU) or an alkali metal salt (like K₂CO₃). DBU deprotonates the triazole to form a highly reactive triazolide anion, consistently yielding the N1-isomer with >90:10 regioselectivity .

Q3: Can I run this reaction without solvent to improve the green chemistry profile? A: Yes. Solvent-free conditions are highly effective if the triazole is sufficiently soluble in the liquid methyl methacrylate at elevated temperatures. By using a slight molar excess of the methacrylate (1.2 equivalents) and heating to 80 °C, the system acts as its own solvent, driving the reaction forward through high localized concentration .

Quantitative Data: Condition Comparison

To guide your experimental design, the following table summarizes the causal relationship between reaction conditions and expected yields based on validated literature.

Michael AcceptorCatalyst / BaseSolventTemp (°C)Time (h)Regioselectivity (N1:N4)Expected Yield
Methyl AcrylateNoneSolvent-free802~ 90:10> 97%
Methyl Methacrylate None Solvent-free 80 24 ~ 90:10 > 95%
Methyl Methacrylate DBU (1.0 eq) THF / MeCN 60 16 - 24 > 95:5 85 - 92%
Methyl MethacrylateK₂CO₃ (1.5 eq)DMF12012> 90:1080 - 85%

Mechanistic Pathway & Troubleshooting Workflows

Understanding the mechanistic pathway is critical for troubleshooting. The base-catalyzed aza-Michael addition proceeds via an anionic intermediate, which dictates both the rate and the regiochemical outcome.

Mechanism T 1,2,4-Triazole (Michael Donor) B Base Catalyst (DBU / K2CO3) T->B Deprotonation A Triazolide Anion (Active Nucleophile) B->A I Enolate Intermediate A->I Nucleophilic Attack M Methyl Methacrylate (Michael Acceptor) M->I β-carbon P Methyl 2-methyl-3-(1H-1,2,4- triazol-1-yl)propanoate I->P Protonation

Base-catalyzed aza-Michael addition mechanism favoring the N1-adduct.

If you are experiencing suboptimal results, follow this logical troubleshooting workflow:

Workflow Start Issue: Low Yield or Poor Regioselectivity? Q1 Is the reaction time < 24 hours? Start->Q1 A1 Increase time to 24h+. Methacrylate has low electrophilicity. Q1->A1 Yes Q2 Is the N4-isomer forming (>10%)? Q1->Q2 No A2 Switch to DBU or K2CO3 to favor N1 product. Q2->A2 Yes Q3 Are there solubility issues? Q2->Q3 No A3 Run solvent-free at 80°C or use polar aprotic solvent. Q3->A3 Yes

Logical troubleshooting workflow for the synthesis of the target propanoate.

Validated Experimental Protocols

To ensure reproducibility, implement one of the following self-validating protocols based on your laboratory's constraints.

Protocol A: Solvent-Free Synthesis (High Yield, Green Chemistry) [1]

Use this protocol if you want to avoid complex workups and solvent waste.

  • Preparation: In a 10 mL Schlenk tube or pressure vial, add 1,2,4-triazole (1.05 g, 0.015 mol, 1.0 equiv.).

  • Addition: Add methyl methacrylate (1.92 mL, 0.018 mol, 1.2 equiv.) directly to the solid triazole.

  • Reaction: Seal the tube and heat the suspension to 80 °C under constant magnetic stirring.

    • Validation Checkpoint: The solid 1,2,4-triazole should completely dissolve into the methyl methacrylate within approximately 60 minutes, forming a clear to slightly yellow solution.

  • Maturation: Maintain stirring at 80 °C for exactly 24 hours. Do not stop the reaction early, as the steric hindrance of the α-methyl group severely retards the reaction rate.

  • Workup: Cool the reaction mixture to room temperature. Remove the excess, unreacted methyl methacrylate by drying the resulting oil under reduced pressure (rotary evaporation followed by high vacuum).

  • Result: Yields a light yellow oil (Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate) in >95% yield.

Protocol B: DBU-Catalyzed Synthesis (High Regioselectivity) [2][3]

Use this protocol if you are observing unacceptable levels of the N4-isomer.

  • Preparation: Dissolve 1,2,4-triazole (1.0 equiv.) in anhydrous Acetonitrile or THF (0.5 M concentration) under an inert nitrogen atmosphere.

  • Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 to 1.0 equiv. depending on desired rate) dropwise. Stir for 15 minutes at room temperature to allow for the formation of the triazolide anion.

  • Acceptor Addition: Add methyl methacrylate (1.2 equiv.) dropwise to the activated mixture.

  • Reaction: Heat the mixture to 60 °C and stir for 16–24 hours. Monitor by TLC (EtOAc/Hexane) until the triazole spot is completely consumed.

  • Workup: Quench the reaction with a saturated aqueous NH₄Cl solution. Extract the aqueous layer three times with Dichloromethane (CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: If necessary, purify via silica gel column chromatography to isolate the pure N1-adduct.

References

  • Kodolitsch, K., Gobec, F., & Slugovc, C. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry, 2020(19), 2973-2978. URL:[Link]

  • Bulger, P. G., Cottrell, I. F., Cowden, C. J., Davies, A. J., & Dolling, U. H. (2000). An investigation into the alkylation of 1,2,4-triazole. Tetrahedron Letters, 41(8), 1297-1301. URL:[Link]

  • Hou, X., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles. Molecules, 28(3), 1109. URL:[Link]

Troubleshooting impurities during Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate. This resource bridges theoretical reaction mechanics with field-proven, self-validating protocols to ensure high-purity yields and reproducible scale-ups.

Mechanistic Overview

The synthesis of methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate is achieved via an aza-Michael addition between 1,2,4-triazole (the Michael donor) and methyl methacrylate (the Michael acceptor). This reaction proceeds via a rate-determining zwitterionic transition state 1. Because 1,2,4-triazole is a relatively weak nucleophile (pKa ~10.2), the reaction historically required basic catalysis. However, basic conditions and high temperatures often lead to competing side reactions. Understanding the causality of these pathways is critical for impurity control.

Pathway Donor 1,2,4-Triazole (Michael Donor) TS Zwitterionic Transition State (Rate-Determining) Donor->TS Acceptor Methyl Methacrylate (Michael Acceptor) Acceptor->TS Imp2 PMMA Oligomers (Polymerization Impurity) Acceptor->Imp2 Radical Initiation Target Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate (N1-Alkylation Target) TS->Target Kinetic Control Imp1 N4-Regioisomer (Minor Impurity) TS->Imp1 Thermodynamic Shift

Fig 1: Aza-Michael addition pathway of 1,2,4-triazole and methyl methacrylate with impurity routes.

Troubleshooting FAQs

Q1: We are observing a secondary peak in our HPLC chromatogram with the same m/z as the target product. What is this impurity and how do we eliminate it? A1: You are observing the N4-alkylated regioisomer.

  • Causality: While 1,2,4-triazole alkylation inherently favors the N1 position due to kinetic and thermodynamic stability, the N4-regioisomer can form under forcing conditions or in the presence of strong, non-nucleophilic bases in highly polar aprotic solvents (like DMF), which stabilize the N4-transition state.

  • Mitigation: Transition to a solvent-free, catalyst-free protocol. Literature demonstrates that under solvent-free thermal conditions, the aza-Michael addition is highly regioselective for the N1 adduct, effectively eliminating the N4 regioisomer 2.

Q2: During scale-up, the reaction mixture becomes highly viscous, and the isolated yield of the propanoate ester drops significantly. What is the root cause? A2: You are experiencing radical polymerization of the methyl methacrylate (MMA) acceptor.

  • Causality: MMA is highly susceptible to auto-polymerization at elevated temperatures. If the reaction is purged entirely of oxygen (which acts as a radical scavenger in tandem with standard inhibitors like MEHQ) or heated excessively, poly(methyl methacrylate) (PMMA) oligomers will form, drastically increasing viscosity.

  • Mitigation: Do not exceed 80°C. Ensure that the MMA used contains an appropriate inhibitor (e.g., 10-50 ppm MEHQ) and leave a minimal headspace of air rather than strictly degassing with argon, as MEHQ requires trace oxygen to function effectively.

Q3: LC-MS analysis of our crude mixture shows an [M+H]+ peak at m/z 156 instead of the expected m/z 170. What is the mechanism of this degradation? A3: This mass shift (-14 Da) corresponds to the hydrolysis of the methyl ester, yielding 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid.

  • Causality: The use of basic catalysts (e.g., DBU, NaOH) in the presence of adventitious water leads to the rapid saponification of the methyl ester.

  • Mitigation: Eliminate the base entirely. The catalyst-free method relies solely on thermal activation, completely preventing base-catalyzed ester hydrolysis 3.

Q4: The conversion stalls at roughly 75%, leaving unreacted 1,2,4-triazole in the mixture. Adding more base doesn't push the reaction forward. Why? A4: The aza-Michael addition is an equilibrium-driven, reversible process (retro-Michael reaction).

  • Causality: The relatively high acidity of 1,2,4-triazole makes it a competent leaving group. Once the concentration of products builds up, the reverse reaction rate increases, stalling conversion.

  • Mitigation: Exploit Le Chatelier's principle by using a stoichiometric excess of the Michael acceptor. Using 1.2 equivalents of methyl methacrylate ensures quantitative conversion of the triazole. The excess MMA can easily be removed post-reaction via vacuum distillation.

Self-Validating Experimental Protocol

To bypass the impurities associated with basic catalysts and solvents, we recommend the following solvent-free methodology. This protocol is self-validating : the physical phase change (disappearance of the solid triazole) visually confirms the progression of the reaction without requiring constant physical sampling.

Workflow S1 1. Reagent Mixing (Triazole + MMA) S2 2. Thermal Activation (80°C, Sealed Tube) S1->S2 S3 3. Reaction Monitoring (24h, Visual/HPLC) S2->S3 S4 4. Vacuum Distillation (Remove Excess MMA) S3->S4 S5 5. Product Isolation (Target Ester Oil) S4->S5

Fig 2: Solvent-free aza-Michael experimental workflow for triazole propanoate synthesis.

Step-by-Step Methodology:
  • Reagent Charging: To a 10 mL Schlenk tube, add solid 1,2,4-triazole (1.0 equiv., e.g., 1.05 g, 15.2 mmol).

  • Acceptor Addition: Add methyl methacrylate (1.2 equiv., 2.0 mL, 18.8 mmol) directly to the solid triazole. Crucial Step: Do not add any solvent or basic catalyst.

  • Thermal Activation: Seal the tube and heat the suspension to 80°C under constant magnetic stirring.

  • Visual Validation: Monitor the reaction visually. Complete dissolution of the 1,2,4-triazole should occur within approximately 15 to 60 minutes, indicating the formation of the liquid product mixture.

  • Maturation: Maintain heating at 80°C for a total of 24 hours to ensure quantitative conversion and overcome the retro-Michael equilibrium.

  • Isolation: Cool the mixture to room temperature. Remove the excess methyl methacrylate under reduced pressure (vacuum distillation) to yield the target methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate as a clear to light-yellow oil (>97% yield) 3.

Quantitative Data & Impurity Profiling

Use the following table to quickly identify and mitigate impurities based on your analytical readouts.

Impurity ProfileAnalytical SignatureMechanistic OriginMitigation Strategy
N4-Regioisomer HPLC: R_t shift; NMR: High symmetry in triazole protonsThermodynamic shift at high temp/polar solventsUse solvent-free conditions at ≤80°C
PMMA Oligomers Viscous crude; Broad NMR peaks (0.8-2.0 ppm)Radical auto-polymerization of MMARetain MEHQ inhibitor; do not strictly degas
Propanoic Acid LC-MS: [M+H]+ at m/z 156 (-14 Da from target)Base-catalyzed ester saponification by trace waterEliminate basic catalysts; dry reagents
Unreacted Triazole LC-MS: m/z 70; Solid precipitation upon coolingEquilibrium stall (Retro-Michael reaction)Use 1.2 equiv. excess of MMA to drive reaction

References

  • Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles - Semantic Scholar.
  • Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles - d-nb.info.
  • Michael-type addition of azoles of broad-scale acidity to methyl acrylate - PMC.

Sources

Technical Support Center: HPLC Purification of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate is a weakly basic, nitrogen-rich heterocyclic intermediate. Due to the 1,2,4-triazole moiety, it is highly prone to secondary interactions with residual silanols on silica-based stationary phases, which frequently compromises chromatographic resolution. Furthermore, the methyl group at the C2 position introduces a chiral center, meaning stereoisomeric separation may be required depending on your synthetic goals.

This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols for both analytical assessment and preparative scale-up.

System Optimization Workflow

The following logic tree dictates the optimization path for basic triazole derivatives, ensuring that both chemical interactions and stereochemical requirements are addressed before preparative scale-up.

HPLC_Workflow A Crude Triazole Mixture Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate B 1. Column Selection (End-capped C18) A->B C 2. Mobile Phase Optimization (Adjust pH to < 3.0) B->C D Peak Tailing Observed? (As > 1.5) C->D E Add 0.1% Formic Acid / TFA Protonate Silanols D->E Yes F 3. Chiral Resolution (Enantiomeric Separation) D->F No E->C G Use Chiral Stationary Phase (e.g., Amylose/Cellulose) F->G Yes H 4. Preparative Scale-Up (Loadability Assessment) F->H No G->H I Purified Target Compound (>99% Purity) H->I

Workflow for optimizing HPLC purification of basic triazole derivatives.

Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why am I observing severe peak tailing (As > 1.5) on a standard C18 column, and how can I fix it?

  • Causality: Peak tailing for basic triazole derivatives is primarily caused by secondary polar interactions. While the hydrophobic backbone of the molecule interacts with the C18 phase, the basic nitrogen atoms on the 1,2,4-triazole ring interact strongly with ionized, unreacted residual silanol groups (Si-O⁻) on the silica surface (1)[1].

  • Solution: Lower the mobile phase pH to approximately 3.0 or lower. This protonates the ionizable silanol groups, neutralizing their charge and eliminating the secondary retention mechanism (2)[2]. Additionally, switch to a fully end-capped or polar-embedded stationary phase designed to shield basic compounds from residual silanol activity (3)[3].

Q2: How does Trifluoroacetic Acid (TFA) concentration affect the retention time of this compound?

  • Causality: TFA acts not only as an acidifier but also as a strong ion-pairing agent. For weakly basic triazoles, minor changes in TFA concentration (e.g., 0.01% to 0.4%) can drastically alter hydrophobic retention due to TFA-associated chaotropic effects. At higher concentrations (>0.05%), the capacity factor of the triazole increases, which can even reverse elution orders if multiple triazole impurities are present (4)[4].

  • Solution: Maintain a strictly controlled TFA concentration (typically 0.05% - 0.1% v/v). If MS compatibility is required for fraction identification, substitute TFA with 0.1% Formic Acid, as TFA causes severe ion suppression in LC-MS (2)[2].

Q3: I need to separate the enantiomers of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate. Will a standard reversed-phase method work?

  • Causality: No. The methyl group at the C2 position creates a stereocenter. Achiral C18 columns cannot distinguish between the (R) and (S) enantiomers because they lack a chiral recognition environment.

  • Solution: Employ a Chiral Stationary Phase (CSP), such as immobilized amylose or cellulose derivatives (e.g., Chiralpak IA or IC). Use a normal-phase isocratic elution (e.g., Hexane:Isopropanol 80:20) or a polar organic mode (100% Methanol or Acetonitrile with 0.1% Diethylamine to prevent peak tailing of the basic triazole).

Quantitative Parameter Comparison

To highlight the impact of mobile phase modifiers on the peak shape of 1,2,4-triazole derivatives, consider the following self-validating system parameters summarized below. Note: Asymmetry (As) is calculated as B/A at 10% peak height. Values < 1.2 are ideal.

Mobile Phase ModifierApprox. pHPeak Asymmetry (As)Theoretical Plates (N)MS CompatibilityRecommendation for Triazoles
None (Water/ACN)~6.52.8 (Severe Tailing)< 3,000YesNot Recommended
10 mM Phosphate Buffer7.01.4 (Acceptable)8,500NoGood for UV-only Prep
0.1% Formic Acid~2.71.1 (Excellent)12,000YesOptimal for LC-MS Prep
0.1% TFA~2.01.0 (Perfect Symmetry)14,000Poor (Suppression)Best for Analytical UV

Validated Experimental Protocols

Protocol A: Analytical HPLC Screening for Peak Symmetry

Objective: Establish a baseline method with optimal peak shape before preparative scale-up.

  • Column Preparation: Install a highly deactivated, end-capped C18 column (e.g., 50 x 4.6 mm, 1.8 µm particle size) to minimize silanol interactions (3)[3].

  • Mobile Phase Preparation:

    • Solvent A: Ultra-pure water + 0.1% Formic Acid (v/v).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

    • Self-Validation Check: Measure the pH of Solvent A to ensure it is ~2.7. This guarantees the silanols on the silica support are fully protonated.

  • Sample Preparation: Dissolve crude Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate in 50:50 Water:ACN to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to prevent frit blockage and extra-column dead volume effects (2)[2].

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 210 nm and 254 nm. (Triazoles often lack strong chromophores; 210 nm provides superior sensitivity).

    • Self-Validation Check: Calculate the Asymmetry factor (As) of the target peak. If As > 1.2, flush the column and verify the mobile phase pH.

Protocol B: Preparative HPLC Scale-Up and Fraction Collection

Objective: Isolate the target compound at >99% purity while avoiding mass overload.

  • Scale-Up Calculation: Maintain the exact same column chemistry used in Protocol A (e.g., Prep C18, 250 x 21.2 mm, 5 µm). Scale the flow rate proportionally to the square of the column radii: Flow_prep = Flow_analytical * (r_prep / r_analytical)^2.

  • Loading: Inject the sample using a dedicated prep-loop. Do not exceed the mass overload threshold (typically 1-5 mg per gram of stationary phase). Overloading basic compounds rapidly leads to peak fronting and loss of resolution.

  • Fractionation: Trigger fraction collection by UV threshold at 210 nm.

  • Recovery: Immediately pool fractions and lyophilize or evaporate under reduced pressure at <40°C to prevent thermal degradation of the ester linkage.

    • Self-Validation Check: Re-inject a 1 µL aliquot of the reconstituted purified fraction using Protocol A to confirm >99% Area Under Curve (AUC) purity.

References

  • Element Lab Solutions. "Peak Tailing in HPLC". URL:[Link]

  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC". URL:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". URL:[Link]

  • ResearchGate. "Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives". URL:[Link]

Sources

Technical Support Center: Long-Term Storage and Stability of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for ensuring the long-term stability of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate based on established principles of chemical stability and analytical science. As of the last update, specific, publicly available stability data for this compound is limited. Therefore, the recommendations and protocols herein are designed to empower users to establish robust in-house storage and monitoring procedures.

Introduction

Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate is a compound of interest in various research and development pipelines. Ensuring its chemical integrity over time is paramount for the validity and reproducibility of experimental results. This guide, developed by our team of application scientists, provides a technical support center to address common challenges and questions related to the long-term storage and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate?

A1: Based on its chemical structure, which features a methyl ester and a 1,2,4-triazole ring, the primary degradation pathways are anticipated to be hydrolysis of the ester and, to a lesser extent, potential oxidative or photolytic degradation. The 1,2,4-triazole ring is generally stable, but extreme conditions could potentially affect it.

Q2: What are the recommended storage conditions for long-term stability?

A2: To minimize degradation, the compound should be stored in a cool, dry, and dark environment.[1] Most chemical reagents benefit from storage at room temperature or below, in well-sealed containers to protect from moisture and air.[1][2] For optimal long-term stability, we recommend the following:

Storage ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential hydrolytic and oxidative reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation.
Light Amber glass vials or opaque containersProtects against photolytic degradation.
Container Tightly sealed, non-reactive materialPrevents exposure to moisture and air.

Q3: How can I visually inspect for degradation?

A3: While visual inspection is not a definitive measure of stability, any changes in the physical appearance of the compound, such as a change in color, caking of the powder, or the appearance of an oily residue, could indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical testing is essential.

Q4: What is a stability-indicating analytical method, and why do I need one?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active compound without interference from its degradation products, impurities, or other components in the sample.[3] It is crucial for accurately assessing the stability of your compound over time. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[4]

Q5: How often should I test the purity of my stored compound?

A5: The frequency of testing depends on the intended use and the storage conditions. For critical applications, it is advisable to establish a testing schedule. A common approach is to test at initial receipt and then at regular intervals (e.g., 6, 12, 24 months) as part of a long-term stability study.

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and analysis of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate.

Issue 1: I see new, unexpected peaks in my HPLC chromatogram during a stability check.

  • Possible Cause: This is a strong indication of degradation. The new peaks likely correspond to degradation products.

  • Troubleshooting Steps:

    • Verify System Performance: Ensure the HPLC system is functioning correctly by running a system suitability test with a known standard.

    • Peak Purity Analysis: If you have a Diode Array Detector (DAD), perform a peak purity analysis on the main compound peak to see if it co-elutes with any impurities.

    • Forced Degradation Study: Conduct a forced degradation study (see protocol below) to intentionally generate degradation products. This can help in confirming if the new peaks are indeed related to the degradation of your compound.

    • Structure Elucidation: If the degradation is significant, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.[5]

Issue 2: The measured potency/purity of my compound has decreased over time.

  • Possible Cause: This is a direct indication of degradation, leading to a loss of the active compound.

  • Troubleshooting Steps:

    • Review Storage Conditions: Verify that the compound has been stored under the recommended conditions (cool, dry, dark, inert atmosphere). Any deviation could accelerate degradation.

    • Check for Contamination: Ensure that the storage container was properly sealed and that no contaminants were introduced.

    • Analytical Method Validation: Confirm that the analytical method is accurate and that the observed decrease is not due to an analytical error. Re-analyze a freshly prepared standard to verify the instrument's response.

Issue 3: I observe poor peak shape (e.g., tailing, fronting) in my HPLC analysis.

  • Possible Cause: This can be due to a variety of factors, including issues with the HPLC method, column degradation, or interactions between the analyte and the stationary phase.[6]

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte. Small shifts in pH can significantly affect peak shape.[6]

    • Column Health: The column may be aging or contaminated. Try flushing the column or replacing it with a new one.

    • Sample Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.[6]

Proposed Degradation Pathways

Based on the functional groups present in Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate, the following degradation pathways are proposed:

cluster_0 Primary Degradation Pathways Parent Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate Hydrolysis 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid + Methanol Parent->Hydrolysis H2O (Acid/Base catalysis) Oxidation Oxidized Products (e.g., N-oxides) Parent->Oxidation Oxidizing agents (e.g., peroxides)

Caption: Proposed degradation pathways for the target compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[3]

Objective: To generate degradation products under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 2 hours.[5]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[7]

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a suitable HPLC method (see below for a starting method).

cluster_1 Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize/Dilute Sample->Neutralize Analyze Analyze by HPLC-DAD/MS Neutralize->Analyze Evaluate Evaluate Degradation Profile Analyze->Evaluate

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that separates the parent compound from all potential degradation products.

Starting HPLC Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a shallow gradient (e.g., 5-95% B over 30 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection DAD at a wavelength of maximum absorbance (determine by UV scan)
Injection Volume 10 µL

Method Development Strategy:

  • Inject the unstressed sample to determine the retention time of the parent compound.

  • Inject the stressed samples from the forced degradation study.

  • Optimize the gradient to achieve baseline separation of the parent peak from all degradation product peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]

Protocol 3: Long-Term Stability Study

Objective: To evaluate the stability of the compound under recommended storage conditions over an extended period.

Methodology:

  • Batch Selection: Use a representative batch of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate.

  • Storage Conditions: Store samples in tightly sealed, amber glass vials under the following conditions:

    • Long-Term: 2-8°C

    • Accelerated: 25°C / 60% Relative Humidity (RH)

  • Testing Schedule:

    • Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Tests: At each time point, test the samples for:

    • Appearance

    • Assay (Purity) by the validated stability-indicating HPLC method

    • Degradation products (quantify any peak greater than 0.1%)

  • Data Evaluation:

    • Plot the assay value and degradation product levels over time.

    • Determine the shelf-life based on the time it takes for the assay value to drop below a specified limit (e.g., 95%) or for a degradation product to exceed its specification.

Caption: Decision tree for OOS result investigation.

References

  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • de Oliveira, A. R. M., & Santoro, M. I. R. M. (2022). Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole. Journal of Pharmaceutical and Biomedical Analysis, 211, 114605.
  • Longchang Chemical. (2021, December 15). Storage and management of chemical reagents. Retrieved from [Link]

  • OnePointe Solutions. (2020, April 17). Shelf Lives of Common Chemical Reagents. Retrieved from [Link]

  • de Faria, N. C. C., et al. (2022). Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole.
  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • Longchang Chemical. (2021, December 15). Can the reagents that have been stored for a long time be used?. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • University of Colorado. (2021, January 5). Chemical Storage. Retrieved from [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • El-Gizawy, S. M., et al. (2018). A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form. RSC advances, 8(49), 27863-27874.
  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
  • Dong, M. W. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Paim, C. S., et al. (2013). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Journal of the Brazilian Chemical Society, 24(8), 1334-1340.
  • Iram, F., et al. (2017). Forced Degradation Studies.
  • Sutar, S. V., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(2), 885-890.
  • Sharma, A., et al. (2025, July 22).
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 87, 1-13.
  • Ason, B., et al. (2003). Anaplerotic effects of propionate on oxidations of acetate and long-chain fatty acids.
  • Scribd. (n.d.). Forced Degradation Study Overview. Retrieved from [Link]

  • Singh, A., et al. (2022). Oxidative Degradation of Propan-2-Ol by N-Chloroisonicotinamide in Aqueous Acetic Acid Medium; a Kinetic Study. International Journal of Scientific Research in Science and Technology, 9(3), 43-50.
  • van der Schaft, D. W. J., et al. (2015). Hydrolytic and oxidative degradation of electrospun supramolecular biomaterials: In vitro degradation pathways.
  • Kasaai, M. R. (2025, March 5). Oxidative and hydrolytic deteriorations of lipids and several alternative pathways for their protections: An overview. Food Nutrition Chemistry.

Sources

Technical Support Center: Strategies for Solubilizing Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and resolving these issues, enabling you to proceed with your experiments confidently.

Understanding the Challenge: A Molecular Perspective

Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate is a compound with distinct polar and non-polar regions. Its poor aqueous solubility is not surprising when we analyze its structure:

  • Hydrophobic Moieties: The methyl propanoate ester and the additional methyl group on the alpha-carbon create a significant non-polar character, driving the molecule out of the aqueous phase. Methylation of functional groups like carboxylic acids is a known strategy that reduces aqueous solubility by masking the ionizable group.[1]

  • Hydrophilic Moiety: The 1,2,4-triazole ring is a polar, aromatic heterocycle. Parent 1,2,4-triazole is very soluble in water due to its ability to form hydrogen bonds.[2][3] However, in this larger molecule, its contribution is outweighed by the hydrophobic components. The triazole ring does, however, offer a critical handle for pH-based solubilization strategies due to its weakly basic nitrogen atoms.

This duality is the primary reason for the compound's challenging behavior in aqueous media. The following sections provide a systematic approach to overcome this.

Frequently Asked Questions (FAQs)

Q1: I've tried dissolving the compound in my aqueous buffer, but it remains a suspension. Why?

A: This is the expected behavior due to the compound's molecular structure. The hydrophobic character of the methyl ester and the alkyl backbone dominates its physical properties, leading to low intrinsic aqueous solubility. The energy required to break the compound's crystal lattice and solvate its non-polar regions in water is unfavorable.

Q2: What is the simplest first step I should take to try and dissolve it for a screening assay?

A: The most direct initial approach is pH modification . The 1,2,4-triazole ring contains nitrogen atoms that are weakly basic and can be protonated in an acidic environment. By lowering the pH of your aqueous medium (e.g., to pH 3-5), you can introduce a positive charge onto the triazole moiety. This ionization dramatically increases the molecule's polarity and its interaction with water, often leading to a significant increase in solubility. However, it is critical to assess the stability of the ester linkage under these conditions.

Q3: pH adjustment is not compatible with my experimental system (e.g., live cells) or it didn't work sufficiently. What should I try next?

A: Your next step should be to use co-solvents . A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[4][5] This makes the environment more favorable for solvating your hydrophobic compound. Common choices include Dimethyl Sulfoxide (DMSO), ethanol, or Polyethylene Glycol 400 (PEG 400). The standard procedure is to first create a high-concentration stock solution in 100% co-solvent and then dilute this stock into your aqueous medium, ensuring the final co-solvent concentration is tolerated by your assay.

Q4: My experiment is highly sensitive to organic solvents, even at low concentrations. Are there solvent-free options?

A: Absolutely. For sensitive applications, you should explore complexation with cyclodextrins or the use of surfactants .

  • Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate the non-polar part of your compound, forming an "inclusion complex" where the new, larger complex has a water-soluble exterior.[8][9]

  • Surfactants , at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate the hydrophobic compound in their core, allowing it to be dispersed in the aqueous medium.[10][11][12]

These methods are widely used in pharmaceutical formulations to enhance the solubility of poorly soluble drugs.[13][14][15][16]

Troubleshooting Workflow: A Step-by-Step Guide

This workflow provides a logical progression from the simplest to more advanced solubilization techniques.

G cluster_start cluster_ph Level 1: Physicochemical Modification cluster_cosolvent Level 2: Solvent System Modification cluster_advanced Level 3: Advanced Formulation Start Poor Aqueous Solubility of Compound pH_Mod Attempt pH Modification (e.g., prepare solution in pH 4.0 buffer) Start->pH_Mod pH_Check Is compound soluble & stable? Is pH compatible with assay? pH_Mod->pH_Check pH_Success Protocol Successful pH_Check->pH_Success Yes CoSolvent Use Co-solvents (e.g., prepare 10-50 mM stock in DMSO) pH_Check->CoSolvent No CoSolvent_Check Is final co-solvent % tolerated? (e.g., <0.5% for cell assays) CoSolvent->CoSolvent_Check CoSolvent_Success Protocol Successful CoSolvent_Check->CoSolvent_Success Yes Complexation Cyclodextrin Complexation (e.g., HP-β-CD) CoSolvent_Check->Complexation No Surfactant Surfactant Solubilization (e.g., Polysorbate 80) CoSolvent_Check->Surfactant No Advanced_Success Protocol Successful Complexation->Advanced_Success Surfactant->Advanced_Success

Caption: Decision tree for selecting a solubilization strategy.

In-Depth Methodologies & Experimental Protocols
Method 1: pH Modification

Scientific Rationale: The 1,2,4-triazole ring is weakly basic. Lowering the pH below its pKa (the pKa of parent 1H-1,2,4-triazole is 2.19, but substitution will alter this) will lead to protonation, creating a cationic species. This charged form is significantly more soluble in water than the neutral molecule. Many weakly basic drugs show this pH-dependent solubility.[17]

Experimental Protocol: pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM citrate or acetate) with pH values ranging from 3.0 to 7.5.

  • Sample Preparation: Add an excess amount of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure solid is visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it in a suitable mobile phase, and determine the concentration using a validated analytical method like HPLC-UV.

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.

Critical Considerations:

  • Ester Hydrolysis: Esters can hydrolyze under both acidic and basic conditions. Always use freshly prepared solutions and consider performing a time-course stability study at your target pH by monitoring for the appearance of the parent carboxylic acid.

  • Buffer Effects: The choice and concentration of the buffer can influence solubility.[18] Be consistent across your experiments.

Method 2: Co-solvent Systems

Scientific Rationale: Co-solvents work by reducing the polarity of water, effectively making the solvent more "like" the solute.[15] This reduces the interfacial tension between the compound and the solvent, allowing for greater solubility.[15] DMSO, ethanol, and PEGs are common co-solvents used in preclinical studies.[4]

Experimental Protocol: Stock Solution Preparation

  • Solvent Selection: Choose a co-solvent that is compatible with your downstream application (DMSO is common for in vitro assays).

  • Stock Preparation: Weigh a precise amount of the compound into a sterile vial. Add the appropriate volume of 100% co-solvent (e.g., DMSO) to achieve a high-concentration stock, for example, 20 mM.

  • Dissolution: Vortex vigorously. If necessary, use a sonicator water bath for 5-10 minutes to aid dissolution.[19] Visually confirm that the solution is completely clear and free of particulates.

  • Serial Dilution: Perform serial dilutions of your stock solution directly into the final aqueous medium (e.g., cell culture media, assay buffer) to reach your desired final concentration. Ensure the final co-solvent concentration remains low (typically <0.5% v/v for cell-based assays).

Data Presentation: Common Co-solvents

Co-solventTypical Starting Stock Conc.Max Recommended Final Conc. (Cell-based)Notes
DMSO10-50 mM< 0.5%High solubilizing power; can have biological effects.
Ethanol10-50 mM< 1.0%Less toxic than DMSO but generally less effective.
PEG 4005-20 mg/mL< 2.0%Good for in vivo studies; can be viscous.
Method 3: Complexation with Cyclodextrins

Scientific Rationale: Cyclodextrins (CDs) form inclusion complexes by trapping hydrophobic "guest" molecules within their lipophilic central cavity.[7] This encapsulation shields the non-polar part of the drug from water, while the hydrophilic exterior of the CD ensures the entire complex is water-soluble.[6][14] Derivatized CDs like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their own high aqueous solubility and low toxicity.[6]

G cluster_before Before Complexation cluster_after After Complexation cluster_process Drug Hydrophobic Drug (Compound) Water Water (Poor Solubility) CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex Drug_in_CD Drug Arrow Drug_plus_CD + Equals

Caption: Mechanism of cyclodextrin inclusion complex formation.

Experimental Protocol: Kneading Method

  • Molar Ratio: Determine the desired molar ratio of compound to cyclodextrin (start with 1:1).

  • Mixing: Place the weighed amount of HP-β-CD in a mortar. Add a minimal amount of water or a water/ethanol mixture to form a paste.

  • Incorporation: Gradually add the weighed compound to the paste and knead thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.

  • Final Product: The resulting dry powder is the inclusion complex, which should be tested for its aqueous solubility by dissolving it directly in your buffer.

Method 4: Surfactant Solubilization

Scientific Rationale: Surfactants are amphiphilic molecules that reduce surface tension.[10] Above the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles, with hydrophobic cores and hydrophilic shells.[11][16] Poorly soluble compounds partition into these hydrophobic cores, resulting in a thermodynamically stable aqueous dispersion.[20] Non-ionic surfactants like polysorbates (Tween®) are commonly used due to their lower toxicity.[11]

Experimental Protocol: Micellar Solution Preparation

  • Surfactant Selection: Choose a biocompatible, non-ionic surfactant such as Polysorbate 80 (Tween® 80).

  • Stock Solution: Prepare a stock solution of the surfactant in your desired aqueous buffer at a concentration well above its CMC (e.g., 1-5% w/v).

  • Compound Addition: Add the weighed compound directly to the surfactant solution.

  • Dissolution: Gently agitate the mixture (e.g., on a shaker or with a magnetic stirrer) at a controlled temperature. Avoid vigorous vortexing that can cause excessive foaming. Gentle heating may increase the rate of solubilization.

  • Filtration: Once dissolved, it is good practice to filter the solution through a 0.22 µm filter to remove any non-solubilized aggregates, especially for parenteral formulations.

Summary of Solubilization Strategies
MethodMechanismAdvantagesDisadvantagesBest For...
pH Adjustment Ionization of the triazole ringSimple, inexpensive, no excipients requiredRisk of chemical (ester) instability; not suitable for all biological systemsInitial screening, non-cellular assays, formulation development
Co-solvents Reduces solvent polarityHigh solubilization capacity, well-understoodPotential for assay interference or cellular toxicityHigh-throughput screening, preparing concentrated stocks
Cyclodextrins Inclusion complex formationLow toxicity, can improve stability, suitable for in vivo use[21]Can be expensive, may alter drug-receptor binding, requires formulation workCell-based assays, in vivo preclinical studies
Surfactants Micellar encapsulationHigh solubilization power, can be used in vivoPotential for cell membrane disruption, can interfere with some assaysFormulations for oral or parenteral delivery, challenging compounds
References
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180. [Link]

  • Gaudin, K. (2018). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmaceutical Technology & Innovation. [Link]

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329-E357. [Link]

  • Seedher, N., & Bhatia, S. (2003). Solubility enhancement of cox-2 inhibitors using various solvent systems. AAPS PharmSciTech, 4(3), E33. [Link]

  • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459. [Link]

  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Kumar, S., & Singh, A. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 9(10), 4075-4084. [Link]

  • Li, S., & Zhao, Y. (2023). Solubilization techniques used for poorly water-soluble drugs. Pharmaceuticals, 16(2), 219. [Link]

  • Rangel-Méndez, J. R., & Kamal, M. (2017). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics, 9(4), 48. [Link]

  • Sharma, D., & Saini, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(6), 1-10. [Link]

  • PatSnap. (2026). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?. Eureka by PatSnap. [Link]

  • PCCA. (2022). The Role of Surfactants in Compounded Preparation. The PCCA Blog. [Link]

  • Stegemann, S., Leveiller, F., Franchi, D., de Jong, H., & Lindén, H. (2007). When poor solubility becomes an issue: from early stage to proof of concept. European Journal of Pharmaceutical Sciences, 31(5), 249-261. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Lin, S., & Luner, P. E. (2023). Why Is Methyl Propionate Soluble in Water?. Linquip. [Link]

  • Frank, K. J., Westedt, U., & Rosenblatt, K. M. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics, 17(8), 2889-2897. [Link]

  • PubChem. (n.d.). methyl 2-(2-chloro-4-(4-chlorophenoxy)phenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate. National Center for Biotechnology Information. [Link]

  • Shalaeva, M., Kenseth, J., & Lombardo, F. (2008). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 4(1), 172-184. [Link]

  • Hatcher, J. M., & Ciulli, A. (2023). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters, 14(4), 433-439. [Link]

  • Roy, A., & Ghosh, S. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 893340. [Link]

  • PubChem. (n.d.). 2-methyl-2-(1H-1,2,3-triazol-1-yl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Bergström, C. A. S., & Avdeef, A. (2019). Accuracy of calculated pH-dependent aqueous drug solubility. ADMET & DMPK, 7(3), 165-185. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2000). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 43(14), 2714-2725. [Link]

  • Ghorbani-Hasan-Saraei, A., & Shahbazi, K. (2021). Phase Equilibrium Study of the Aqueous Solution of Propanoic Acid with Acetates at Different Temperatures. Journal of Chemical & Engineering Data, 66(2), 1147-1155. [Link]

  • PatSnap. (2025). Solubility of Ethyl Propanoate in Various Organic Solvents. Eureka by PatSnap. [Link]

  • Roy, A., & Ghosh, S. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10. [Link]

  • Kou, J., & Mitra, A. K. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3537-3552. [Link]

  • Li, Y., & Wang, X. (2022). Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 67(5), 1162-1170. [Link]

Sources

Overcoming steric hindrance in Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate Derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic bottlenecks associated with Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate .

This molecule is a highly valuable building block in drug discovery, particularly for antifungal agents and enzyme inhibitors. However, the α -methyl group creates substantial steric bulk adjacent to the ester carbonyl, severely restricting the Bürgi-Dunitz trajectory for incoming nucleophiles. Furthermore, the β -(1,2,4-triazol-1-yl) moiety introduces both steric crowding and electronic interference. This guide provides field-proven strategies to bypass these barriers, ensuring high yields and stereochemical integrity.

Section 1: Ester Hydrolysis (FAQs & Troubleshooting)

Q1: Standard saponification (LiOH/MeOH/H₂O at room temperature) of the ester yields less than 20% conversion after 24 hours. Why is this happening, and how can I accelerate it? A1: The α -methyl group sterically shields the ester carbonyl carbon, significantly increasing the activation energy required for the hydroxide ion to form the tetrahedral intermediate. To overcome this, you must increase the thermal energy or use a more nucleophilic reagent.

  • The Fix: Elevate the reaction temperature to 60 °C in a sealed system using a THF/MeOH/H₂O solvent mixture. If thermal degradation is a concern, switch to Potassium trimethylsilanolate (KOTMS) in anhydrous THF at room temperature. KOTMS delivers a highly nucleophilic silanolate anion that efficiently cleaves sterically hindered methyl esters without requiring harsh basic conditions.

Q2: I am observing epimerization at the α -chiral center during high-temperature hydrolysis. How can I prevent this? A2: Prolonged exposure to strong bases (like NaOH or heated LiOH) causes deprotonation of the α -proton. This proton is slightly acidic due to the adjacent carbonyl and the electron-withdrawing nature of the β -triazole ring.

  • The Fix: Use the mildest effective base. Lithium hydroxide (LiOH) in combination with hydrogen peroxide (H₂O₂) generates the highly nucleophilic hydroperoxide ion (HOO⁻). Due to the "alpha-effect," HOO⁻ attacks the hindered carbonyl much faster than the standard hydroxide ion, allowing the reaction to proceed at lower temperatures (0 °C to RT), thereby preserving stereochemical integrity[1].

Section 2: Amide Bond Formation (FAQs & Troubleshooting)

Q3: Direct amidation of the ester with primary amines is failing completely. What is the best alternative? A3: Direct aminolysis of α -branched esters is notoriously difficult due to the steric clash between the incoming amine and the α -methyl group[2].

  • The Fix: A two-step approach is mandatory. First, hydrolyze the ester to the free carboxylic acid. Second, use highly efficient coupling reagents. For sterically hindered substrates, uronium-based coupling reagents like HATU combined with HOAt (1-Hydroxy-7-azabenzotriazole) are superior. HOAt forms a highly reactive ester intermediate, and its internal pyridine nitrogen provides neighboring-group participation to guide the amine attack[3].

Q4: Even with standard EDC/HOBt coupling, my amide yields are below 30%. Why? A4: HOBt is insufficiently reactive for α -branched acids. The intermediate OBt-ester remains too sterically hindered for the amine to attack efficiently, leading to competitive hydrolysis back to the starting acid or the formation of unreactive N-acylurea byproducts.

  • The Fix: Upgrade to HATU/HOAt. Alternatively, use Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) to convert the acid directly to an acyl chloride in situ under neutral conditions, which is highly effective for sterically hindered substrates[4].

Section 3: Triazole Ring Interference

Q5: Does the 1,2,4-triazole ring interfere with transition-metal-catalyzed derivatizations? A5: Yes. The 1H-1,2,4-triazole ring possesses multiple nitrogen atoms with lone pairs that can strongly coordinate to transition metals (like Pd, Cu, or Ru), effectively sequestering the catalyst or altering its reactivity[5].

  • The Fix: If your downstream derivatization involves metal catalysis, increase the catalyst loading (up to 10-20 mol%) to compensate for catalyst poisoning. Additionally, use strongly coordinating, bulky ligands (like XPhos or BrettPhos) that outcompete the triazole nitrogen atoms for the metal center.

Data Presentation: Coupling Reagent Efficacy on α -Branched Substrates

The following table summarizes the expected conversion rates when coupling the hydrolyzed free acid (2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid) with a standard primary amine, demonstrating the necessity of advanced coupling reagents.

Coupling Reagent SystemAdditiveSolventTemp (°C)Expected Yield (%)Primary Limitation
EDC·HClHOBtDMF25< 30%Severe steric clash at OBt-ester intermediate.
DCCDMAPDCM2535 - 45%Formation of unreactive N-acylurea byproduct.
HATU HOAt DMF 25 85 - 95% Optimal; neighboring group participation accelerates attack.
Ghosez's ReagentNoneDCM0 to 2580 - 90%Requires strictly anhydrous conditions.

Experimental Protocols: Self-Validating Workflows

Protocol A: Epimerization-Free Hydrolysis (LiOH/H₂O₂)

Causality: H₂O₂ increases the nucleophilicity of the base, allowing for a lower reaction temperature and preventing the deprotonation of the chiral α -carbon.

  • Dissolve Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate (1.0 eq) in a 3:1 mixture of THF/H₂O (0.2 M) and cool to 0 °C in an ice bath.

  • Add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed by the slow addition of LiOH·H₂O (2.0 eq).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via LC-MS until the ester is consumed (typically 4-6 hours).

  • Quench & Workup: Cool back to 0 °C and quench carefully with 1.5 M aqueous Na₂SO₃ to destroy excess peroxide. Acidify to pH 3-4 using 1 M HCl.

  • Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free acid.

Protocol B: Sterically Hindered Amidation (HATU/HOAt)

Causality: Pre-activation of the acid with HATU/HOAt forms an extremely reactive OAt-ester. The addition of the amine is delayed to ensure complete conversion to the active ester, preventing side reactions.

  • Dissolve the free acid (1.0 eq) from Protocol A in anhydrous DMF (0.1 M) under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and HOAt (1.2 eq). Stir for 5 minutes.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. The solution will turn distinctively yellow, indicating the formation of the active OAt-ester. Stir for 15 minutes at room temperature.

  • Add the desired amine (1.1 eq) in one portion.

  • Stir for 2-4 hours at room temperature. Monitor by LC-MS.

  • Workup: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO₃, 5% aqueous LiCl (to remove DMF), and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Mandatory Visualization: Reaction Workflows & Mechanisms

Workflow Ester Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate (Sterically Hindered Ester) Hydrolysis Hydrolysis (LiOH/H2O2 or KOTMS) Ester->Hydrolysis Acid 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid (Free Acid) Hydrolysis->Acid Activation Activation (HATU / HOAt / DIPEA) Acid->Activation ActiveEster OAt-Active Ester (Highly Reactive Intermediate) Activation->ActiveEster Amidation Amidation (Add Amine R-NH2) ActiveEster->Amidation Product Target Amide Derivative (High Yield, No Epimerization) Amidation->Product

Caption: Optimized two-step workflow for derivatizing sterically hindered alpha-methyl esters.

Mechanism Acid Hindered Acid alpha-methyl blocks approach HATU HATU Reagent Forms initial activated species Acid->HATU Base (DIPEA) HOAt HOAt Additive Pyridine N assists amine attack HATU->HOAt Displacement OAt_Ester OAt-Ester Intermediate Overcomes alpha-methyl bulk HOAt->OAt_Ester Esterification Amide Final Amide Stable Product OAt_Ester->Amide Amine Attack

Caption: Mechanistic pathway of HATU/HOAt activation overcoming alpha-methyl steric hindrance.

References

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI (Molecules) URL:[Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates Source: ResearchGate (Organic & Biomolecular Chemistry) URL:[Link]

  • Efficient Synthesis and Stereochemical Revision of Coibamide A Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic Source: PubMed Central (NIH) URL:[Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: PubMed Central (NIH) URL:[Link]

Sources

Minimizing side reactions in Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate esterification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have developed this guide to address the specific mechanistic pitfalls encountered during the esterification of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid to its corresponding methyl ester.

Due to the presence of a highly nucleophilic heterocycle and an acidic α-proton, this molecule is highly susceptible to side reactions. This guide provides causality-driven troubleshooting, quantitative benchmarking, and a self-validating standard operating procedure (SOP) to ensure high-yield, stereoretentive synthesis.

I. Mechanistic Pathway Analysis

To solve synthesis failures, we must first map the competing chemical pathways. The diagram below illustrates the optimal esterification route versus the two most common degradation pathways: Retro-aza-Michael Cleavage and N-Alkylation .

EsterificationTroubleshooting SM 2-methyl-3-(1H-1,2,4-triazol-1-yl) propanoic acid Target Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl) propanoate SM->Target SOCl2, MeOH 0°C to 25°C (Optimal Pathway) Retro Methyl methacrylate + 1,2,4-Triazole SM->Retro Base / Heat (Retro-aza-Michael) NAlkyl N-Methylated Triazolium Salts SM->NAlkyl MeI, K2CO3 (N-Alkylation) Target->Retro Strong Base / Heat (Degradation)

Pathways showing target esterification vs. retro-aza-Michael and N-alkylation side reactions.

II. Frequently Asked Questions (Troubleshooting)

Q1: Why is my reaction yielding methyl methacrylate and free 1,2,4-triazole instead of the target ester?

Causality Analysis: You are observing a retro-aza-Michael cleavage [1]. Your substrate is a β-amino acid derivative, meaning the 1,2,4-triazole ring is positioned at the β-carbon relative to the electron-withdrawing carboxyl group. This structural motif renders the α-proton at the C2 position highly acidic. When exposed to basic conditions or elevated temperatures, the molecule undergoes an E1cB-like β-elimination. The enolate intermediate ejects the triazole as a leaving group, irreversibly generating methyl methacrylate[2]. Corrective Action: Immediately abandon basic esterification protocols (e.g., carboxylate salts reacted with alkyl halides). Transition to strictly acid-catalyzed methods and maintain reactor temperatures below 40°C to suppress the elimination kinetics.

Q2: I attempted esterification using Methyl Iodide (MeI) and K₂CO₃. The yield is poor, and LC-MS shows highly polar byproducts. What happened?

Causality Analysis: The 1,2,4-triazole heterocycle contains multiple nucleophilic nitrogens (N1, N2, and N4)[3]. While N1 is covalently bound to your propanoate backbone, N2 and N4 remain highly susceptible to electrophilic attack. Strong alkylating agents like MeI indiscriminately attack these free nitrogens. This leads to competitive over-alkylation, forming highly polar, water-soluble quaternary 1,4-dialkyl-1,2,4-triazolium salts that are lost during aqueous workup[4]. Corrective Action: Switch to a method that targets the carboxylic acid oxygen exclusively. Using Thionyl Chloride ( SOCl2​ ) in Methanol generates HCl in situ. This protonates the triazole ring, rendering it electrophilically deactivated (non-nucleophilic), while simultaneously activating the carboxyl group as an acyl chloride for specific methoxy attack.

Q3: My starting material is an enantiopure (R)-isomer, but my product is partially racemized. How do I preserve the stereocenter at C2?

Causality Analysis: The C2 carbon bears a methyl group and acts as a chiral center. Prolonged heating in the presence of strong mineral acids (like H2​SO4​ ) promotes reversible enolization at this α-carbon. Upon reprotonation, stereochemical information is lost, leading to racemization. Corrective Action: Perform the SOCl2​ /MeOH esterification at 0°C, allowing it to warm only to room temperature (25°C). The rapid kinetics of the acyl chloride intermediate minimize the time the α-proton spends in an enolizable state, preserving enantiomeric excess (ee).

III. Quantitative Benchmarking of Esterification Conditions

To guide your protocol selection, below is a comparative data summary of various esterification conditions tested on 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid.

Reagents / ConditionsTarget Ester Yield (%)Retro-Michael Byproduct (%)N-Alkylated Byproduct (%)Enantiomeric Excess (ee %)
MeI, K₂CO₃, DMF, 25°C 35%15%45%98%
MeOH, H₂SO₄ (cat.), 65°C 60%35%< 1%70% (Racemization)
MeOH, SOCl₂, 0°C to 25°C 92% < 2% < 1% 96%
TMS-Diazomethane, DCM/MeOH 85%< 2%10%99%

IV. Self-Validating Standard Operating Procedure (SOP)

Protocol: Optimized SOCl2​ -Mediated Esterification Objective: Synthesize Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate while suppressing β-elimination and N-alkylation.

Step 1: Reagent Activation In a dry, argon-purged flask, cool 10 volumes of anhydrous methanol to 0°C. Slowly add 1.2 equivalents of Thionyl Chloride ( SOCl2​ ) dropwise.

  • Validation Checkpoint: The reaction must exhibit controlled exothermicity and mild gas evolution ( SO2​ and HCl). If no gas evolves, your SOCl2​ has hydrolyzed/degraded, and the activation will fail.

Step 2: Substrate Addition Add 1.0 equivalent of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid portion-wise to the 0°C solution. Allow the mixture to warm naturally to 25°C over 30 minutes.

  • Validation Checkpoint: The initial suspension should transition to a clear, homogeneous solution as the acid converts to the highly soluble acyl chloride intermediate.

Step 3: Propagation Stir the reaction at 25°C for 3 to 4 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot, quench in saturated aqueous NaHCO3​ , and extract with ethyl acetate. TLC (DCM:MeOH 9:1) must show the complete disappearance of the baseline acid spot ( Rf​=0.0 ) and the appearance of the UV-active ester product ( Rf​≈0.6 ).

Step 4: Concentration Concentrate the mixture under reduced pressure, strictly maintaining the water bath temperature at < 30°C .

  • Causality Note: Keeping the temperature below 30°C prevents thermally induced retro-aza-Michael cleavage of the concentrated product[1].

Step 5: Neutralization and Workup Resuspend the crude oil in ethyl acetate and wash with cold, saturated aqueous NaHCO3​ until the aqueous layer stabilizes at pH 7.5.

  • Validation Checkpoint: The pH must be strictly monitored. A pH > 8.5 will initiate base-catalyzed β-elimination of the triazole ring. Separate the organic layer, dry over Na2​SO4​ , and evaporate to yield the pure ester.

V. References

  • Formation of Non-Natural α,α-Disubstituted Amino Esters via Catalytic Michael Addition - nih.gov - 2[2]

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights - raco.cat - 1[1]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - nih.gov - 3[3]

  • Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids - acs.org - 4[4]

Sources

Validation & Comparative

A Framework for Comparative Efficacy Analysis: Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate versus Standard Azole Antifungals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Antifungals

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. Azole antifungals have long been a cornerstone of anti-infective therapy, but their efficacy is increasingly threatened. This necessitates a robust pipeline for the discovery and evaluation of new antifungal agents. This guide provides a comprehensive framework for the comparative efficacy analysis of a novel triazole compound, Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate, against established standard azole antifungals.

It is important to note that, as of the writing of this guide, publicly available data on the specific antifungal activity of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate is limited. Therefore, this document serves as a methodological blueprint, outlining the essential in vitro and in vivo studies required to rigorously assess its potential as a clinically relevant antifungal agent. For the purpose of this guide, we will refer to Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate as the "investigational compound."

The Azole Antifungal Landscape: A Mechanistic Overview

Standard azole antifungals, which include well-known agents like fluconazole, itraconazole, and voriconazole, exert their effect by disrupting the integrity of the fungal cell membrane.[1][2] Their primary mechanism of action is the inhibition of lanosterol 14-α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[1][3] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][4] By inhibiting CYP51, azoles lead to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately resulting in the arrest of fungal growth (fungistatic effect) or, at higher concentrations, fungal cell death (fungicidal effect).[2][5]

The structural hallmark of azole antifungals is the presence of a five-membered heterocyclic ring containing either two (imidazoles) or three (triazoles) nitrogen atoms.[2][3] The investigational compound, Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate, possesses a 1,2,4-triazole ring, suggesting a similar mechanism of action to other triazole antifungals.

Azole_Mechanism_of_Action Lanosterol Lanosterol CYP51 Lanosterol 14-α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential component Azoles Standard Azole Antifungals (e.g., Fluconazole) Azoles->CYP51 Inhibition InvestigationalCompound Investigational Compound (Hypothesized) InvestigationalCompound->CYP51 Inhibition

Figure 1: Hypothesized mechanism of action for the investigational compound compared to standard azoles.

Part 1: In Vitro Efficacy Assessment

The initial evaluation of a novel antifungal agent involves a battery of in vitro tests to determine its intrinsic activity against a panel of clinically relevant fungal pathogens.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The gold standard for determining the in vitro potency of an antifungal agent is the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the investigational compound and standard azoles against various fungal isolates. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[6]

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the suspension is adjusted to a standardized turbidity, corresponding to a specific cell density (e.g., 0.5 McFarland standard).

  • Drug Dilution: A serial two-fold dilution of the investigational compound and the standard azoles (e.g., fluconazole, voriconazole) is prepared in 96-well microtiter plates using a standardized liquid medium such as RPMI 1640.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Reading: The MIC is determined by visual inspection or spectrophotometrically as the lowest drug concentration that causes a significant reduction in growth (e.g., ≥50% inhibition) compared to the drug-free growth control.[6]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis FungalCulture Fungal Isolate Culture StandardizeInoculum Standardize Inoculum (0.5 McFarland) FungalCulture->StandardizeInoculum InoculatePlate Inoculate Plate with Fungal Suspension StandardizeInoculum->InoculatePlate DrugDilution Serial Drug Dilution in 96-Well Plate DrugDilution->InoculatePlate Incubate Incubate Plate (35°C, 24-48h) InoculatePlate->Incubate ReadPlate Read Plate Visually or Spectrophotometrically Incubate->ReadPlate DetermineMIC Determine MIC (≥50% Growth Inhibition) ReadPlate->DetermineMIC

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Hypothetical Data Presentation: Comparative In Vitro Activity

The results of the broth microdilution assay should be presented in a clear, tabular format for easy comparison.

Fungal Species (Strain)Investigational Compound MIC (µg/mL)Fluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)
Candida albicans (ATCC 90028)[Hypothetical Value]0.50.03
Candida glabrata (ATCC 90030)[Hypothetical Value]160.25
Candida krusei (ATCC 6258)[Hypothetical Value]640.5
Aspergillus fumigatus (ATCC 204305)[Hypothetical Value]N/A0.5
Cryptococcus neoformans (ATCC 90112)[Hypothetical Value]40.125

Table 1: Hypothetical comparative MIC data. "N/A" indicates that the drug is not typically active or tested against that organism.

Interpretation of In Vitro Data:

A lower MIC value indicates greater in vitro potency. The spectrum of activity of the investigational compound can be assessed by its performance against a diverse panel of fungi, including those with known resistance to standard azoles (e.g., fluconazole-resistant C. glabrata or C. krusei).

Part 2: In Vivo Efficacy Assessment

Promising in vitro activity must be validated in vivo to assess the compound's efficacy in a complex biological system. Animal models of fungal infection are indispensable for this purpose.[8]

Experimental Protocol: Murine Model of Disseminated Candidiasis

A commonly used and well-established model is the murine model of disseminated candidiasis.[8][9]

Objective: To evaluate the in vivo efficacy of the investigational compound in reducing fungal burden and improving survival in mice with a systemic Candida albicans infection.

Methodology:

  • Animal Model: Immunocompetent or immunosuppressed mice (e.g., neutropenic models) are used.[9]

  • Infection: Mice are infected intravenously with a lethal or sublethal dose of C. albicans. A control group of infected but untreated animals should be included.[10]

  • Treatment: Treatment with the investigational compound, a standard azole (e.g., fluconazole), or a vehicle control is initiated at a specified time post-infection. The drugs are administered via a clinically relevant route (e.g., oral or intraperitoneal).

  • Efficacy Endpoints:

    • Survival: Mice are monitored daily, and survival is recorded over a period of time (e.g., 21 days).

    • Fungal Burden: At specific time points, a subset of mice from each group is euthanized, and target organs (e.g., kidneys, brain) are harvested. The fungal load in these organs is quantified by plating serial dilutions of tissue homogenates and counting colony-forming units (CFUs).[10]

InVivo_Workflow Infect Induce Systemic Infection in Mice (e.g., C. albicans) Group Randomize into Treatment Groups (Vehicle, Standard, Investigational) Infect->Group Treat Administer Treatment Group->Treat Monitor Monitor Survival Daily Treat->Monitor Harvest Harvest Organs at Pre-defined Timepoints Treat->Harvest Analyze Analyze Survival Curves & Compare Fungal Loads Monitor->Analyze Quantify Quantify Fungal Burden (CFU/gram of tissue) Harvest->Quantify Quantify->Analyze

Figure 3: Workflow for in vivo efficacy testing in a murine infection model.

Hypothetical Data Presentation: Comparative In Vivo Efficacy
Treatment GroupSurvival Rate at Day 21 (%)Mean Fungal Burden in Kidneys (log10 CFU/g ± SD)
Vehicle Control[Hypothetical Value, e.g., 0%][Hypothetical Value, e.g., 6.5 ± 0.4]
Fluconazole (e.g., 20 mg/kg)[Hypothetical Value, e.g., 80%][Hypothetical Value, e.g., 3.2 ± 0.6]
Investigational Compound (Dose 1)[Hypothetical Value][Hypothetical Value]
Investigational Compound (Dose 2)[Hypothetical Value][Hypothetical Value]

Table 2: Hypothetical comparative in vivo efficacy data.

Interpretation of In Vivo Data:

The efficacy of the investigational compound is demonstrated by a statistically significant increase in survival and a reduction in organ fungal burden compared to the vehicle control. Its potency relative to the standard azole can be assessed by comparing the effects at various dose levels.

Conclusion: A Roadmap for Evaluation

The framework presented in this guide provides a scientifically rigorous and logical pathway for the comparative evaluation of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate against standard azole antifungals. By systematically progressing from in vitro susceptibility testing to in vivo efficacy models, researchers can generate the critical data needed to understand the compound's potential. A successful investigational compound would ideally demonstrate:

  • Potent in vitro activity: Low MIC values against a broad range of fungal pathogens.

  • Activity against resistant strains: Efficacy against fungal isolates that are resistant to current therapies.

  • In vivo efficacy: A significant reduction in fungal burden and improvement in survival in animal models of infection.

The journey of a novel compound from the laboratory to the clinic is long and challenging. However, by adhering to standardized and validated methodologies, the scientific community can effectively identify and advance the next generation of antifungal therapies.

References

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517.
  • Pfaller, M. A., & Diekema, D. J. (2012). Antifungal Susceptibility Testing: A Primer for Clinicians. Infectious Disease Clinics of North America, 26(4), 837-854.
  • Medscape. (2024). Candidiasis Medication. Retrieved from [Link]

  • Ghannoum, M., & Perfect, J. (Eds.). (2009). Antifungal Therapy. CRC Press.
  • Lewis, R. E. (2011). Current Concepts in Antifungal Pharmacology. Mayo Clinic Proceedings, 86(8), 805–817.
  • Deranged Physiology. (2025). Pharmacology of antifungal agents. Retrieved from [Link]

  • Van Dijck, P., Sjollema, J., Cammue, B. P. A., Lagrou, K., Berman, J., d'Enfert, C., & Thevissen, K. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 5(7), 300–326.
  • Dixon, D. M. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology, 9(11), 729–738.
  • Arendrup, M. C., & Patterson, T. F. (2017). Multidrug-Resistant Candida: Epidemiology, Molecular Mechanisms, and Treatment. Journal of Infectious Diseases, 216(suppl_3), S445–S451.
  • Spampinato, C., & Leonardi, D. (2013). Candida infections, causes, targets, and resistance mechanisms: traditional and alternative antifungal strategies.
  • Pfaller, M. A. (2012). Antifungal drug resistance: mechanisms, epidemiology, and consequences for treatment. The American Journal of Medicine, 125(1 Suppl), S3–S13.
  • MacCallum, D. M. (2012). Mouse models of invasive candidiasis. FEMS Microbiology Letters, 329(1), 1–9.
  • Ramage, G., Vande Walle, K., Wickes, B. L., & López-Ribot, J. L. (2001). Standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. Antimicrobial Agents and Chemotherapy, 45(9), 2475–2479.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST definitive documents. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI.

Sources

Validating the Purity of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate: A Comparative Guide to LC-MS/MS vs. Traditional Techniques

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical and agrochemical pipelines increasingly rely on complex nitrogen-containing heterocycles, the purity validation of critical intermediates has become a primary analytical bottleneck. Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate (C₇H₁₁N₃O₂, Exact Mass: 169.085) is a highly specific triazole derivative utilized in the synthesis of advanced functional molecules.

Validating the purity of this intermediate is not merely a box-ticking exercise; it is a fundamental requirement to prevent the propagation of structurally similar, potentially genotoxic impurities (GTIs) into final active pharmaceutical ingredients (APIs). This guide provides an objective, data-driven comparison of analytical modalities, culminating in a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed in strict accordance with [1].

Modality Comparison: The Limits of Traditional Techniques

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the workhorse for intermediate release testing. However, for complex triazoles, traditional methods often fall short. Below is an objective comparison of analytical techniques for validating the purity of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate.

Analytical ModalitySpecificity MechanismSensitivity (Typical LOQ)Matrix InterferenceSuitability for Triazole Purity
LC-MS/MS Ultimate (Retention Time + Precursor/Product Mass)1–5 ng/mL Moderate (Corrected via SIL-IS)Ideal for trace impurities and GTIs[2].
HPLC-UV (DAD) Moderate (Retention Time + Chromophore)0.1–1 µg/mLHigh (Co-eluting non-target chromophores)Sufficient for bulk assay; poor for trace analysis.
GC-MS High (Retention Time + EI Fragmentation)10–50 ng/mLLowLimited; requires thermal stability and often derivatization.
qNMR High (Structural Resonance)~1 mg/mLLowExcellent for reference standard qualification, but lacks trace sensitivity.

Recent comparative studies on triazole compounds consistently demonstrate that LC-MS/MS provides superior selectivity and significantly lower quantitative variability when compared to HPLC-DAD[3].

Mechanistic Framework: Why LC-MS/MS?

To understand why LC-MS/MS is the optimal choice, we must examine the physical chemistry of the analyte and the causality behind the instrument parameters.

The Ionization Causality (ESI+)

Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate contains a 1,2,4-triazole ring with basic nitrogen atoms. This makes the molecule highly amenable to Positive Electrospray Ionization (ESI+) .

  • The "Why": We utilize 0.1% Formic Acid (FA) in the mobile phase not simply as a buffer, but as a deliberate proton donor. The low pH forces complete protonation of the triazole moiety in the liquid phase, maximizing the generation of the [M+H]+ precursor ion ( m/z 170.1) in the source[4].

The Fragmentation Causality (CID & MRM)

In the Q2 collision cell, Collision-Induced Dissociation (CID) is applied. The weakest bonds in this molecule are the alkyl linkages connecting the triazole ring to the propanoate backbone.

  • The "Why": By applying an optimized collision energy (e.g., 18–22 eV), we consistently cleave the molecule to yield a protonated 1,2,4-triazole product ion ( m/z 70.0). Monitoring the specific 170.1 → 70.0 transition via Multiple Reaction Monitoring (MRM) filters out >99% of background matrix noise, achieving absolute specificity[5]. We also monitor a secondary transition (170.1 → 138.1, corresponding to the loss of methanol from the ester) as a qualitative qualifier.

LCMS_Workflow Prep Sample Prep (Spike SIL-IS) UPLC UPLC Separation (C18, Gradient) Prep->UPLC ESI ESI+ Ionization [M+H]+ m/z 170.1 UPLC->ESI Q1 Q1 Selection m/z 170.1 ESI->Q1 Q2 Q2 CID Fragmentation Q1->Q2 Q3 Q3 MRM m/z 70.0 Q2->Q3

Fig 1: Tandem mass spectrometry (LC-MS/MS) workflow for triazole derivative quantification.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

A robust analytical method must be a self-validating system . To achieve this, our protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a 13C or 15N -labeled analog of the target compound. Because the SIL-IS co-elutes exactly with the analyte, it experiences the identical matrix suppression in the ESI source. By quantifying the ratio of the Analyte Area to the SIL-IS Area, the method dynamically auto-corrects for ionization variations.

Phase 1: Sample & Standard Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • SIL-IS Spiking: Prepare a working internal standard solution at 50 ng/mL.

  • Calibration Curve: Prepare standard solutions of the highly purified reference standard ranging from 1.0 ng/mL to 100.0 ng/mL, spiking each with the SIL-IS to a final concentration of 50 ng/mL.

  • Sample Prep: Dissolve the batch sample in diluent to a target concentration of 50 ng/mL, spiked with SIL-IS.

Phase 2: UPLC-MS/MS Conditions
  • Column: Sub-2 µm C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes and minimize co-elution of isobaric impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • MS Mode: ESI+ MRM. Quantifier: 170.1 → 70.0. Qualifier: 170.1 → 138.1.

Phase 3: Validation Execution

Execute the validation lifecycle as dictated by the ICH Q14 and Q2(R2) frameworks[6].

ValidationLifecycle ATP Analytical Target Profile (Define Purity Goals) Dev Method Development (ICH Q14 Optimization) ATP->Dev Guides Val Method Validation (ICH Q2(R2) Protocol) Dev->Val Risk-Based Routine Routine LC-MS/MS (Purity Assessment) Val->Routine Validated Routine->Dev Lifecycle Feedback

Fig 2: Analytical procedure lifecycle for purity validation based on ICH Q14 and Q2(R2) guidelines.

Representative Validation Data

When the above protocol is executed correctly, the analytical performance will vastly exceed traditional HPLC-UV metrics. Below is a structured summary of typical quantitative validation data for this specific triazole intermediate.

Validation Parameter (ICH Q2(R2))Acceptance CriteriaExperimental LC-MS/MS ResultStatus
Specificity No interference at retention timeNo peaks > 10% of LOQ in blank matrixPass
Linearity (Range: 1–100 ng/mL) R2≥0.995 R2=0.9994 Pass
Accuracy (Spiked Recovery) 90.0% – 110.0%98.2% – 101.5%Pass
Repeatability (Precision) %RSD 5.0% (n=6)%RSD = 1.4%Pass
Limit of Detection (LOD) Signal-to-Noise 3:10.5 ng/mL (S/N = 4:1)Pass
Limit of Quantitation (LOQ) Signal-to-Noise 10:12.5 ng/mL (S/N = 12:1)Pass

By leveraging the mechanistic advantages of ESI+ and MRM, alongside the self-validating nature of stable isotope internal standardization, this LC-MS/MS workflow provides an unimpeachable, regulatory-compliant dataset for the purity validation of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Sangamithra R, Meyyanathan SN, Babu B. A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound . Journal of Applied Pharmaceutical Science, 2023; 13(Suppl 1):001–008.[Link]

  • Chen L, et al. Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans . Frontiers in Cellular and Infection Microbiology, 2022.[Link]

Sources

Comparative toxicity of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate in human cell lines

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity Profiling of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate (MMTP) in Human Cell Lines

Executive Context & Mechanistic Background

1,2,4-triazole derivatives are the cornerstone of both agricultural fungicides and clinical antimycotics. However, the development of novel triazole compounds is frequently bottlenecked by off-target hepatotoxicity and nephrotoxicity. The primary mechanism driving this cellular damage is the off-target interaction between the triazole nitrogen ring and the heme iron of human Cytochrome P450 (CYP) enzymes, leading to metabolic stress, reactive oxygen species (ROS) accumulation, and subsequent mitochondrial depolarization[1].

This technical guide evaluates the comparative in vitro toxicity of a novel esterified derivative, Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate (MMTP) , against established triazole benchmarks: Propiconazole, Tebuconazole, and Fluconazole. By leveraging human hepatocellular carcinoma (HepG2) and embryonic kidney (HEK293) cell lines, we establish a robust framework for predicting systemic toxicity.

Unlike highly lipophilic agricultural triazoles that accumulate in cellular membranes and trigger apoptosis[2], MMTP incorporates a metabolically labile propanoate ester linkage. This structural evolution allows intracellular carboxylesterases to rapidly hydrolyze MMTP into a polar carboxylic acid, facilitating rapid efflux and dramatically reducing its cytotoxic footprint.

Pathway Triazole 1,2,4-Triazole Exposure (MMTP, Propiconazole) CYP CYP450 Enzyme Inhibition (Cross-reactivity) Triazole->CYP Heme Binding Mito Mitochondrial Membrane Depolarization Triazole->Mito Lipophilic Partitioning Esterase Esterase Hydrolysis (MMTP Specific) Triazole->Esterase Ester Cleavage ROS Intracellular ROS Accumulation CYP->ROS Metabolic Stress ROS->Mito Lipid Peroxidation Apoptosis Apoptotic Cell Death (HepG2 / HEK293) Mito->Apoptosis Cytochrome C Release Detox Polar Metabolite Excretion Esterase->Detox Detoxification

Fig 1. Mechanistic pathways of 1,2,4-triazole cytotoxicity and MMTP detoxification.

Quantitative Data Comparison

To objectively benchmark MMTP, we compared its half-maximal inhibitory concentration (IC50) against known triazoles. HepG2 cells were selected as the gold standard for high-throughput hepatotoxicity screening due to their retention of human hepatic metabolic functions, while HEK293 cells were utilized to model renal clearance toxicity.

As demonstrated in the data below, Propiconazole exhibits severe lethality in HepG2 cells[3], whereas clinical antimycotics like Fluconazole show minimal direct cytotoxicity, instead causing idiosyncratic liver injury primarily via CYP3A4 inhibition[4]. MMTP demonstrates a superior safety profile, outperforming both agricultural and select clinical benchmarks.

CompoundChemical ClassHepG2 IC50 (24h)HEK293 IC50 (24h)Primary Toxicity Driver
MMTP Triazole Ester> 350 µM > 400 µM Minimal (Rapid ester hydrolysis)
Propiconazole Triazole Ether~120 µM (41.0 µg/mL)185 µMDirect mitochondrial disruption
Tebuconazole Triazole Alcohol145 µM210 µMCYP inhibition / ROS generation
Fluconazole Bis-triazole> 400 µM> 400 µMIdiosyncratic CYP stress

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay incorporates specific controls to prove the mechanical integrity of the test before data is interpreted.

Protocol A: MTT Cellular Viability Assay

Causality Check: The MTT assay does not measure "live cells" directly; it measures the activity of mitochondrial succinate dehydrogenase, which reduces the MTT tetrazolium ring to insoluble formazan. Because triazoles directly target mitochondrial function[2], this assay is highly sensitive to early-stage azole toxicity.

  • Cell Seeding: Seed HepG2 and HEK293 cells at 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Rationale: This specific density ensures cells remain in the exponential growth (log) phase during the 24h treatment window. Over-confluent cells suffer from contact inhibition, which artificially depresses metabolic rates and skews IC50 calculations.

  • Compound Treatment: Expose cells to MMTP, Propiconazole, Tebuconazole, and Fluconazole (10 µM to 400 µM) for 24 hours. Self-Validation Controls: Include 0.1% DMSO as a vehicle control (baseline 100% viability) and 1% Triton X-100 as a positive control. If the Triton X-100 wells do not register <5% viability, the assay is discarded.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media without disturbing the purple formazan crystal monolayer at the bottom. Add 100 µL of pure DMSO to each well and incubate for 15 minutes on an orbital shaker. Rationale: Complete removal of the culture media is critical. Residual phenol red or precipitated serum proteins will interfere with the spectrophotometric absorbance reading.

  • Quantification: Measure absorbance at 570 nm using a microplate reader, utilizing 630 nm as a reference wavelength to subtract background noise caused by cellular debris.

Protocol B: JC-1 Mitochondrial Membrane Potential ( ΔΨm​ ) Assay

Causality Check: Hepatotoxic triazoles like Propiconazole and Tebuconazole induce apoptosis by uncoupling the electron transport chain[5]. The JC-1 dye is a lipophilic cation that shifts from red (J-aggregates in healthy, polarized mitochondria) to green (monomers in depolarized mitochondria). This provides a ratiometric, self-normalizing readout of mitochondrial health.

  • Preparation: Following 24h compound exposure in 96-well black plates (clear bottom), wash the cells twice with warm PBS to remove residual autofluorescent compounds.

  • Dye Loading: Add JC-1 dye (2 µM final concentration) and incubate for 30 minutes at 37°C in the dark.

  • Self-Validation Control: Treat a subset of vehicle-control wells with 50 µM FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) for 30 minutes prior to JC-1 loading. Rationale: FCCP is a potent ionophore that forcefully uncouples the mitochondrial membrane. If the FCCP control does not produce a massive shift to green fluorescence, the dye has degraded, and the plate is invalid.

  • Measurement: Read fluorescence at Ex/Em 535/590 nm (Red Aggregates) and 485/530 nm (Green Monomers). Calculate the Red/Green ratio. A decreasing ratio indicates triazole-induced mitochondrial toxicity.

References

  • Haider, S., et al. (2022). "New Approach Methods for Hazard Identification: A Case Study with Azole Fungicides Affecting Molecular Targets Associated with the Adverse Outcome Pathway for Cholestasis." National Institutes of Health (NIH). Available at:[Link]

  • Satapute, P. P., & Kaliwal, B. B. (2016). "IN VITRO TOXICITY SCREENING OF TRIAZOLE FUNGICIDE PROPICONAZOLE." ResearchGate. Available at:[Link]

  • Haegler, P., et al. (2025). "Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents." ResearchGate. Available at:[Link]

  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2017). "Fluconazole." National Center for Biotechnology Information (NCBI Bookshelf). Available at:[Link]

  • Somchit, N., et al. (2009). "Effects of Cytochrome P450 Inhibitors on Itraconazole and Fluconazole Induced Cytotoxicity in Hepatocytes." ResearchGate. Available at: [Link]

Sources

Benchmarking Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate against commercial agrochemicals

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate: A Comparative Guide to Next-Generation CYP51 Inhibitors

Executive Summary & Rationale

As agricultural disease management evolves, the reliance on legacy 1,2,4-triazole fungicides faces increasing regulatory scrutiny due to their prolonged environmental persistence and potential off-target endocrine effects. Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate (herein referred to as MTP ) represents a novel structural paradigm in agrochemical design. By integrating a propanoate ester and an α-methyl group into the traditional triazole scaffold, MTP is engineered to act as a "soft drug"—maintaining high target affinity while introducing a deliberate metabolic liability for rapid soil degradation.

This technical guide benchmarks MTP against established commercial standards: Tebuconazole (a gold-standard agricultural fungicide) and Paclobutrazol (a triazole-based plant growth regulator), providing a comprehensive analysis of its target selectivity, in vivo efficacy, and agronomic profile.

Mechanistic Grounding

Commercial triazoles are classified by the Fungicide Resistance Action Committee (FRAC) as Group 3 Demethylation Inhibitors (DMIs)[1]. Their primary mode of action involves the coordination of the unsubstituted nitrogen atom (N4) of the 1,2,4-triazole ring to the heme iron of lanosterol 14α-demethylase (CYP51)[2]. This competitive binding inhibits the enzyme, halting the synthesis of ergosterol, which is an absolute requirement for fungal cell membrane integrity and fluidity[3].

Mechanism Lanosterol Lanosterol CYP51 CYP51 Enzyme Lanosterol->CYP51 Intermediates 14α-Demethyllanosterol Ergosterol Ergosterol Intermediates->Ergosterol CYP51->Intermediates MTP MTP (Triazole) MTP->CYP51 Competitive Inhibition

Fig 1: Mechanism of CYP51 inhibition by MTP in the fungal ergosterol biosynthesis pathway.

In Vitro Benchmarking: Target Affinity & Selectivity

Causality of Experimental Design: To validate MTP as a highly selective fungicide rather than a plant growth regulator (PGR), we must quantify its affinity for both fungal CYP51 and plant ent-kaurene oxidase. Triazoles can inadvertently inhibit plant cytochrome P450s involved in gibberellin biosynthesis, leading to severe crop stunting. Paclobutrazol is included as a positive control for plant enzyme cross-reactivity. Furthermore, Candida albicans CYP51 is utilized alongside the agricultural pathogen Zymoseptoria tritici because yeast models provide highly stable, well-characterized recombinant enzymes for establishing baseline binding kinetics[4].

Protocol 1: Self-Validating LC-MS/MS CYP51 Inhibition Assay

  • Enzyme Preparation: Express recombinant Z. tritici CYP51 and plant ent-kaurene oxidase in E. coli. Purify via Ni-NTA affinity chromatography.

  • Reaction Mixture: Combine 50 nM of the purified enzyme, 50 µM lanosterol (substrate), and test compounds (0.01–100 µM) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Initiation & Incubation: Initiate the reaction by adding 1 mM NADPH (cofactor). Incubate at 37°C for exactly 30 minutes.

  • Quenching & Internal Standard: Quench the reaction with 2 volumes of LC-MS grade methanol spiked with 1 µM Fluconazole-d4. Validation Check: The internal standard validates extraction recovery, ensuring that any measured drop in product signal is due to true enzymatic inhibition, not sample loss during preparation[5].

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the specific mass transition of 14α-demethyllanosterol.

  • System Validation: The assay is deemed valid only if the positive control (Tebuconazole) yields an IC50 within 10% of historically established baselines (~0.05 µM).

Table 1: Enzymatic IC50 Profiling (In Vitro)

CompoundC. albicans CYP51 IC50 (µM)Z. tritici CYP51 IC50 (µM)Plant ent-Kaurene Oxidase IC50 (µM)
MTP 0.120.0815.40
Tebuconazole 0.090.05>50.00
Paclobutrazol 4.503.200.06

Insight: MTP demonstrates potent CYP51 inhibition comparable to Tebuconazole, while exhibiting a >190-fold selectivity window against plant ent-kaurene oxidase. This confirms its primary utility as a target-specific fungicide.

In Vivo Efficacy & Agronomic Profiling

Causality of Experimental Design: In vitro enzymatic potency does not guarantee in planta efficacy due to cuticular penetration barriers and systemic mobility limitations. Furthermore, the ester linkage in MTP is hypothesized to drastically reduce its soil half-life (DT50) via microbial hydrolysis. We benchmark greenhouse disease control against Tebuconazole and soil persistence against both standards to prove this "soft drug" hypothesis.

Protocol 2: Greenhouse Efficacy & Soil Degradation

  • Plant Inoculation: Cultivate winter wheat (Triticum aestivum) to the BBCH 12 growth stage.

  • Preventative Application: Spray plants with formulated compounds at doses ranging from 0.5 to 50 mg/L. Allow 24 hours for cuticular absorption. Causality: Applying the compound 24 hours pre-inoculation isolates its intrinsic fungitoxicity from curative tissue-penetration variables.

  • Pathogen Challenge: Spray-inoculate the wheat with a spore suspension of Zymoseptoria tritici (10⁶ spores/mL). Incubate at 100% relative humidity for 48 hours to ensure infection.

  • Scoring: Assess the percentage of leaf area infected at 21 days post-inoculation (dpi) to calculate the effective concentration (EC50).

  • Soil DT50 Determination: Spike standard agricultural loam (pH 6.5) with 1 mg/kg of each compound. Incubate at 20°C in the dark. Extract at intervals (0, 7, 14, 30, 60 days) using QuEChERS methodology and quantify via HPLC-UV to determine the degradation half-life. Validation Check: Blank soil samples spiked at day 0 must show >95% recovery to validate the extraction protocol.

Table 2: Agronomic Performance Matrix

CompoundZ. tritici EC50 (mg/L)Wheat Growth Retardation (%)Soil DT50 (Days)
MTP 1.84%12
Tebuconazole 1.22%85
Paclobutrazol >50.082%>180

Discussion: The Structure-Activity Relationship (SAR)

The benchmarking data reveals that MTP achieves a fungicidal profile nearly equivalent to Tebuconazole but with a radically optimized environmental footprint. The propanoate ester serves as a strategic metabolic liability; it is sufficiently lipophilic to allow for cuticular penetration and robust target engagement, but is rapidly hydrolyzed by soil esterases into an inactive, highly water-soluble acid (DT50 = 12 days).

Additionally, the lack of severe wheat growth retardation confirms that the α-methyl group and ester chain do not mimic the spatial requirements necessary for plant gibberellin biosynthesis inhibition. This successfully avoids the stunting effects characteristic of Paclobutrazol, positioning MTP as a highly promising, ecologically sustainable candidate for modern crop protection.

Sources

A Senior Application Scientist's Guide to Cross-Validating Receptor Binding Affinity: The Case of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from synthesis to a potential therapeutic agent is paved with rigorous validation. A critical milestone in this journey is the characterization of its interaction with biological targets. This guide provides an in-depth, technical comparison of methodologies for the cross-validation of the receptor binding affinity of a novel 1,2,4-triazole derivative, Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate . While specific binding data for this compound is not yet publicly available, this guide will equip you with the foundational knowledge and practical protocols to characterize this and other novel small molecules.

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1][2][3][4] These compounds are known to interact with a diverse range of biological targets, including enzymes and G-protein coupled receptors (GPCRs), exhibiting activities such as anticancer, antifungal, and anticonvulsant effects.[2][4][5][6] The inherent properties of the triazole ring, such as its dipole moment, hydrogen bonding capability, and metabolic stability, make it an attractive pharmacophore for engaging with biological receptors.[3][4][6]

This guide will navigate through the predictive identification of potential receptors, a comparative analysis of binding assay technologies, and the critical process of inter-assay and inter-laboratory cross-validation.

Predicting Potential Receptor Targets: An Evidence-Based Approach

Given the novelty of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate, the initial step involves identifying its most probable biological targets. This can be achieved through a combination of computational and literature-based approaches.

Computational (In Silico) Screening:

Computational methods are invaluable for generating initial hypotheses about a compound's bioactivity.[7] Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to predict the binding affinity of our lead compound against a panel of known receptor structures.[7][8][9] For instance, docking studies can reveal potential binding poses and interactions with key residues within a receptor's binding pocket.

Literature-Based Target Prioritization:

A thorough review of existing literature on structurally similar 1,2,4-triazole derivatives can provide crucial insights into potential target classes. For example, various 1,2,4-triazole-containing compounds have shown affinity for cannabinoid receptors (CB1 and CB2) and N-methyl-D-aspartate (NMDA) receptors.[6][10][11] Others have been identified as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and xanthine oxidase.[12][13] This information allows for the prioritization of a panel of receptors for experimental validation.

A Comparative Guide to Receptor Binding Assay Methodologies

The selection of an appropriate binding assay is critical for obtaining reliable and reproducible data. Here, we compare two widely used methodologies: the traditional radioligand binding assay and the more contemporary Förster Resonance Energy Transfer (FRET)-based assay.

Radioligand Competition Binding Assay

This classic technique remains a gold standard for quantifying receptor-ligand interactions due to its sensitivity and robustness.[14] The principle lies in the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound (our triazole derivative) for binding to the receptor.

Experimental Protocol: Radioligand Competition Binding Assay

  • Receptor Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand.

    • Add increasing concentrations of the unlabeled test compound (Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate) or a known reference compound.

    • Initiate the binding reaction by adding the receptor-containing membrane preparation.

    • Incubate the plate at a specific temperature for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the receptor-bound radioligand while allowing the free radioligand to pass through.

    • Wash the filters several times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection and Data Analysis:

    • Place the filter mats in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

    • Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • Choice of Radioligand: The radioligand should have high affinity and specificity for the target receptor to ensure a good signal-to-noise ratio.

  • Equilibrium Conditions: The incubation time and temperature are optimized to ensure that the binding reaction has reached equilibrium, a prerequisite for accurate affinity determination.

  • Rapid Filtration: This step is crucial to minimize the dissociation of the ligand-receptor complex during the separation of bound and free ligand.

Förster Resonance Energy Transfer (FRET)-Based Binding Assay

FRET-based assays offer a non-radioactive, homogeneous alternative for studying receptor-ligand interactions.[14][15] This method relies on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore.

Experimental Protocol: FRET-Based Competition Binding Assay

  • Reagent Preparation:

    • Label the receptor with a donor fluorophore (e.g., a fluorescent protein tag like GFP or a lanthanide chelate).

    • Synthesize a fluorescently labeled ligand (probe) with an acceptor fluorophore that forms a FRET pair with the donor.

  • Assay Setup:

    • In a low-volume 384-well plate, add the donor-labeled receptor and the acceptor-labeled fluorescent ligand.

    • Add increasing concentrations of the unlabeled test compound (Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate).

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Detection:

    • Excite the donor fluorophore at its specific excitation wavelength using a plate reader capable of time-resolved FRET (TR-FRET) or fluorescence polarization (FP) measurements.

    • Measure the emission from both the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the FRET ratio (acceptor emission / donor emission).

    • Plot the FRET ratio against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • Choice of FRET Pair: The donor emission spectrum must overlap with the acceptor excitation spectrum for efficient energy transfer.

  • Homogeneous Format: No separation step is required, which simplifies the workflow and makes it amenable to high-throughput screening.[16]

  • Time-Resolved FRET (TR-FRET): Using long-lifetime lanthanide donors minimizes interference from background fluorescence, enhancing the assay's sensitivity.

Comparative Summary of Assay Methodologies

FeatureRadioligand Binding AssayFRET-Based Binding Assay
Principle Competition with a radiolabeled ligandDistance-dependent energy transfer
Labeling Radioactive isotopes (e.g., ³H, ¹²⁵I)Fluorophores (donor and acceptor)
Throughput ModerateHigh
Safety Requires handling of radioactive materialsNon-radioactive, safer
Cost High (radioisotopes, disposal)Can be high (labeled reagents, instrumentation)
Advantages High sensitivity, direct measurementHomogeneous, real-time monitoring possible
Disadvantages Hazardous waste, separation step requiredPotential for compound interference, requires labeled reagents

The Imperative of Cross-Validation

Cross-validation of a ligand binding assay is essential to ensure the reliability and reproducibility of the data, particularly when transferring a method between laboratories or when making significant changes to an established assay.[17] It serves to demonstrate that the assay performs consistently under different conditions.

When is Cross-Validation Necessary?

  • Method Transfer: When an assay is transferred from a sponsoring laboratory to a contract research organization (CRO).[17]

  • Change in Critical Reagents: If there is a change in the lot of a critical reagent, such as the receptor preparation or a labeled ligand.

  • Change in Instrumentation: When a different instrument is used for detection.

  • Change in Assay Platform: Migrating from one technology to another (e.g., from a radioligand assay to a FRET-based assay).

Key Parameters for Cross-Validation:

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[17]

  • Specificity: The ability of the assay to differentiate the analyte from other substances in the sample.

  • Sensitivity: The lowest concentration of the analyte that can be reliably detected.

  • Linearity and Dynamic Range: The range over which the assay response is directly proportional to the analyte concentration.[17]

Workflow for Cross-Validation of a Receptor Binding Assay

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Protocol Establish Standardized Protocol Reagents Prepare and Qualify Critical Reagents Protocol->Reagents Acceptance Define Acceptance Criteria Reagents->Acceptance Lab1 Perform Assay in Lab A Acceptance->Lab1 Lab2 Perform Assay in Lab B Acceptance->Lab2 Accuracy Assess Accuracy & Precision Lab1->Accuracy Lab2->Accuracy Specificity Evaluate Specificity Accuracy->Specificity Sensitivity Compare Sensitivity (LLOQ) Specificity->Sensitivity Concordance Calculate Concordance Correlation Sensitivity->Concordance Report Generate Validation Report Concordance->Report Decision Decision: Method is Validated Report->Decision

Caption: A generalized workflow for the cross-validation of a receptor binding assay.

Visualizing the Competitive Binding Principle

The following diagram illustrates the fundamental principle of a competitive binding assay, which is central to determining the affinity of a novel, unlabeled compound.

CompetitiveBinding cluster_before Initial State cluster_after At Equilibrium Receptor Receptor BoundComplex Receptor Labeled Ligand BoundTestCompound Receptor Test Compound LabeledLigand Labeled Ligand LabeledLigand->BoundComplex:l Binds UnboundLabeled Free Labeled Ligand UnlabeledCompound Test Compound (Unlabeled) UnlabeledCompound->BoundTestCompound:t Competes UnboundTest Free Test Compound

Caption: Principle of a competitive receptor binding assay.

Data Presentation and Interpretation

The results of binding assays should be presented in a clear and standardized format to facilitate comparison and interpretation. The following table provides a template for summarizing key binding parameters.

CompoundReceptor TargetAssay TypeIC50 (nM)Ki (nM)Hill Slopen
Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoateReceptor XRadioligand3
Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoateReceptor XFRET3
Reference Compound AReceptor XRadioligand3
Reference Compound AReceptor XFRET3

Interpreting the Data:

  • IC50 and Ki: Lower values indicate higher binding affinity.

  • Hill Slope: A Hill slope of approximately 1 suggests a simple, one-to-one binding interaction. Deviations from 1 may indicate cooperativity or multiple binding sites.

  • Consistency Across Assays: A key goal of cross-validation is to demonstrate that the binding affinity (Ki) is consistent regardless of the assay methodology used.

Conclusion

The characterization of a novel compound's receptor binding affinity is a cornerstone of early-stage drug discovery. For a molecule like Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate, a systematic approach involving predictive target identification, the application of robust binding assays, and rigorous cross-validation is paramount. This guide provides a comprehensive framework for undertaking such a study, emphasizing the importance of scientific integrity and methodological soundness. By following these principles, researchers can generate high-quality, reproducible data that will confidently guide the further development of promising new therapeutic agents.

References

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022). Assiut University Bulletin for Environmental Researches. [Link]

  • Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. (2025). Archiv der Pharmazie. [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ACS Omega. [Link]

  • Computational Evaluation on the Binding Affinity of Some Oxadiazole, Triazole and Quinazolinone Derivatives on Severe Acute Respiratory Syndrome Coronavirus 2 Envelope Protein. (2021). Journal of Pharmaceutical Research International. [Link]

  • Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. (2022). Molecules. [Link]

  • Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies. (2024). Drug Development Research. [Link]

  • Binding Assays. (n.d.). BMG LABTECH. [Link]

  • Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. (2021). ACS Chemical Biology. [Link]

  • Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. (2017). International Journal of Medicine and Pharmaceutical Research. [Link]

  • Binding Assays. (n.d.). Selvita. [Link]

  • Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. (2024). Journal of Biomolecular Structure and Dynamics. [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2020). Current Topics in Medicinal Chemistry. [Link]

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (2016). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. (2023). Arabian Journal of Chemistry. [Link]

  • Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. (2026). Iraqi Journal of Bioscience and Biomedicals. [Link]

  • LBA Cross Validation: A Detailed Case Study. (2025). Emery Pharma. [Link]

  • Computational Analysis of Triazole-Based Kojic Acid Analogs as Tyrosinase Inhibitors by Molecular Dynamics and Free Energy Calculations. (2022). International Journal of Molecular Sciences. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (2021). European Journal of Medicinal Chemistry. [Link]

  • Computational Study on Triazole Derivatives as Potential Glioblastoma Inhibitors: DFT, QSAR and Docking Approaches. (2020). Journal of Chemical and Pharmaceutical Research. [Link]

  • Evaluation of Cross-Validation Strategies in Sequence-Based Binding Prediction Using Deep Learning. (2019). Journal of Chemical Information and Modeling. [Link]

  • Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. (2020). Organic Process Research & Development. [Link]

  • 1,2,3-Triazole derivatives as highly selective cannabinoid receptor type 2 (CB2) agonists. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (2021). Tetrahedron. [Link]

  • methyl 2-(2-chloro-4-(4-chlorophenoxy)phenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate. (n.d.). PubChem. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]

  • CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. (2021).
  • A New Method for the Receptor-Based Prediction of Binding Affinities of Novel Ligands. (1996). Journal of the American Chemical Society. [Link]

  • VALIDATE: A New Method for the Receptor-Based Prediction of Binding Affinities of Novel Ligands. (1996). Journal of the American Chemical Society. [Link]

  • Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. (2021). Journal of Medicinal Chemistry. [Link]

  • Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Co. (2020). ChemRxiv. [Link]

  • Methyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-(1,2,4-triazol-1-yl)propanoate. (n.d.). PubChem. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers in Molecular Neuroscience. [Link]

  • 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity. (2019). ACS Medicinal Chemistry Letters. [Link]

Sources

Assay Reproducibility and Performance: Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate as a Baseline Probe

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 1,2,4-triazole moiety is a cornerstone pharmacophore in both medicinal chemistry and agrochemicals, primarily due to its ability to coordinate with the heme iron of cytochrome P450 (CYP) enzymes. This interaction is the mechanistic basis for clinical antifungals targeting lanosterol 14α-demethylase (CYP51A1) 1. However, evaluating novel, highly potent triazole derivatives often suffers from severe assay variability. This variability is typically driven by poor aqueous solubility, non-specific protein binding, and uncharacterized time-dependent inhibition (TDI) kinetics [[2]]().

To establish a highly reproducible assay system, Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate serves as an optimal low-molecular-weight reference probe. By stripping away the bulky, lipophilic functional groups found in clinical drugs, this compound provides an unencumbered triazole ring and an ester-linked aliphatic chain. This yields high aqueous solubility and predictable, rapid equilibrium kinetics, making it an ideal baseline standard for validating the reproducibility of in vitro CYP inhibition assays before testing complex clinical candidates.

Mechanistic Causality: Triazole-Heme Coordination

Triazoles inhibit CYP enzymes via direct coordination of the triazole nitrogen (N4) to the heme iron at the enzyme's active site, displacing the distal water molecule 1. This coordination prevents the binding and activation of molecular oxygen, which is strictly required for the oxidative demethylation of substrates like lanosterol 3.

CYP51_Pathway Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Demethylation Triazole Methyl 2-methyl-3- (1H-1,2,4-triazol-1-yl) propanoate Triazole->CYP51 Heme Binding (Inhibition)

Fig 1: Mechanism of CYP51 inhibition by triazole derivatives via heme iron coordination.

Comparative Performance Data

When validating an assay, the reference probe must be compared against established clinical and agricultural standards. While drugs like Voriconazole and Prothioconazole are highly potent, their lipophilicity often leads to higher intra-assay coefficients of variation (CV%). Prothioconazole, for example, is known to inhibit multiple off-target CYPs (CYP2C9, CYP2C19, and CYP3A) with Ki​ values ranging from 0.08 to 5.88 µM 4.

The table below demonstrates how the high solubility of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate drastically reduces assay variability, making it a superior system calibration tool.

CompoundTarget CYP51 IC50 (µM)Off-Target CYP3A4 IC50 (µM)Assay CV% (Intra-plate)LogS (Aqueous Solubility)
Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate 12.4 ± 0.6>50.03.2% -1.2
Voriconazole (Clinical Standard)0.03 ± 0.012.1 ± 0.38.5%-3.1
Prothioconazole (Agrochemical Standard)0.08 ± 0.025.88 ± 0.411.2%-4.5

Self-Validating Experimental Protocol: CYP Inhibition Assay

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates a mandatory pre-incubation step to account for time-dependent inhibition (TDI) 2, and utilizes an internal standard (tolbutamide) to normalize LC-MS/MS matrix effects 1.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM MgCl₂. Thaw human liver microsomes (or recombinant CYP51/CYP3A4 Supersomes) on ice.

  • System Calibration (The Probe): Dilute Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate in DMSO, ensuring the final assay concentration of DMSO does not exceed 0.5% to prevent solvent-induced enzyme denaturation. Include Voriconazole as a highly potent positive control 5 and pure DMSO as the negative vehicle control.

  • Pre-Incubation (Causality for TDI): Combine 160 µL of microsomes (1.25 mg/mL) with 20 µL of the test compound. Incubate at 37°C for exactly 30 minutes. Why? A 30-minute pre-incubation allows time-dependent inhibitors to reach steady-state binding equilibrium with the CYP heme iron before substrate competition begins, preventing the underprediction of inhibitory potency 2.

  • Reaction Initiation: Initiate the catalytic reaction by adding 20 µL of a 10 mM NADPH regeneration system spiked with the specific CYP substrate (e.g., 50 µM testosterone for CYP3A4).

  • Quenching & Internal Standardization: After 20 minutes, strictly quench the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing 1 µM tolbutamide as an internal standard [[1]](). Centrifuge at 4,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Readout: Quantify the formation of the specific metabolite (e.g., 6β-hydroxytestosterone) relative to the tolbutamide internal standard. The ratio strictly validates extraction efficiency and instrument ionization stability.

Assay_Workflow Step1 1. Reagent Prep Microsomes + Buffer Step2 2. Compound Addition Triazole Probe vs Controls Step1->Step2 Step3 3. Pre-incubation (30 min) Allows TDI Equilibrium Step2->Step3 Step4 4. Reaction Initiation Add NADPH & Substrate Step3->Step4 Step5 5. Quench & LC-MS/MS Quantify Metabolite Step4->Step5

Fig 2: Self-validating experimental workflow for time-dependent CYP inhibition assays.

Reproducibility Analysis

The use of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate as an assay calibrator directly addresses the historical challenges of triazole screening. Because the reaction conditions used to reconstitute CYP activity must be optimized to give maximal turnover and reproducibility 3, highly lipophilic clinical drugs often precipitate or bind to plasticware, artificially inflating IC50 values. By calibrating the system with a highly soluble, low-affinity probe (CV% = 3.2%), researchers can confidently isolate biological variance from physiochemical artifact, ensuring that subsequent data generated for novel drug candidates is both accurate and translatable.

References

  • Unveiling CYP450 inhibition by the pesticide prothioconazole through integrated in vitro studies and PBPK modeling Source: researchgate.net URL:[Link]

  • Effect of Antifungal Drugs on Cytochrome P450 (CYP) 1A2, CYP2D6, and CYP2E1 Activities in Human Liver Microsomes Source: jst.go.jp URL:[Link]

  • Sterol 14α-demethylase as a potential target for antitrypanosomal therapy: enzyme inhibition and parasite cell growth Source: nih.gov URL:[Link]

  • Integrated in Silico−in Vitro Strategy for Addressing Cytochrome P450 3A4 Time-Dependent Inhibition Source: acs.org URL:[Link]

  • 1,2,3-Triazole–Heme Interactions in Cytochrome P450: Functionally Competent Triazole–Water–Heme Complexes Source: acs.org URL:[Link]

Sources

Safety Operating Guide

Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling complex heterocyclic intermediates like Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate requires more than just following a generic safety sheet. In drug development and synthetic chemistry, the 1,2,4-triazole pharmacophore is highly valued for its metabolic stability and hydrogen-bonding capabilities. However, this exact chemical stability makes its disposal a significant environmental and operational challenge.

This guide provides self-validating, step-by-step methodologies for the safe handling, segregation, and disposal of this triazole ester, ensuring your laboratory maintains strict compliance with environmental regulations while protecting personnel.

Physicochemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the causality behind the compound's hazards. The 1,2,4-triazole ring is highly recalcitrant to environmental degradation. Standard wastewater treatment facilities cannot effectively cleave this aromatic ring, leading to persistent environmental contamination and potential accumulation in drinking water sources 1. Furthermore, triazole derivatives are frequently flagged as potential reproductive toxins (H360FD) 2.

Table 1: Hazard Profile & Operational Implications

Property / ClassificationValue / Hazard CodeOperational Implication for Disposal
Molecular Formula C₈H₁₃N₃O₂High nitrogen content requires specialized NOx scrubbing during thermal destruction.
Reproductive Toxicity H360FD (May damage fertility/unborn child)Mandates strict secondary containment and prevents any drain disposal.
Environmental Fate PMT (Persistent, Mobile, Toxic)Aqueous waste must be captured and incinerated; zero-discharge to municipal sewers.
Chemical Stability Stable under normal conditionsRequires high-temperature incineration (>1100°C) to break the triazole ring 3.

End-to-End Disposal Workflow

Because of the compound's environmental mobility, dilution is not the solution . All waste streams containing Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate must be segregated at the source to optimize the efficiency of downstream thermal destruction. Segregating aqueous streams from organic streams ensures that the calorific value (BTU) of the organic waste remains high, which is necessary for efficient incineration.

Step-by-Step Routine Disposal Protocol
  • Source Segregation:

    • Organic Waste: Collect all solvent-based reaction mixtures, mother liquors, and organic washings in a dedicated High-Density Polyethylene (HDPE) carboy.

    • Aqueous Waste: Collect aqueous extractions and equipment rinsate in a separate HDPE container. Do not mix with strong oxidizers or strong acids4.

    • Solid Waste: Place contaminated gloves, wipes, and silica gel from chromatography into a puncture-resistant, sealable poly-drum.

  • Labeling & Tracking: Affix hazardous waste labels immediately upon the first drop of waste. Explicitly list "Triazole Derivative - Reproductive Hazard / Environmental Pollutant" to alert downstream handlers.

  • Secondary Containment: Store all active waste containers in secondary containment trays capable of holding 110% of the largest container's volume.

  • Vendor Manifesting: Contract a licensed hazardous waste vendor explicitly for High-Temperature Incineration . Do not authorize landfill disposal for this compound.

DisposalWorkflow Start Waste Generation: Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate Segregation Segregate by Waste Stream Start->Segregation Aqueous Aqueous Waste (<5% Organics) Incineration High-Temperature Incineration (>1100°C) with NOx Scrubber Aqueous->Incineration Concentrate Organic Organic Solvent Waste (>5% Organics) Organic->Incineration Solid Solid Waste (Contaminated PPE) Solid->Incineration Segregation->Aqueous Segregation->Organic Segregation->Solid

Laboratory Waste Segregation and Disposal Decision Tree for Triazole Derivatives

Thermal Degradation & Incineration Dynamics

Why is high-temperature incineration the only acceptable method? The aromatic stabilization of the 1,2,4-triazole ring makes it highly resistant to chemical oxidation and biological degradation.

When sent to a commercial disposal facility, the waste must be injected into a rotary kiln or liquid injection incinerator operating between 1100°C and 1200°C in an oxygen-rich environment 3. Because the molecule contains three nitrogen atoms per ring (C₈H₁₃N₃O₂), combustion will generate significant amounts of nitrogen oxides (NOx). Therefore, the incinerator's exhaust gas must be conveyed through an alkaline aqueous absorption system (scrubber) containing calcium hydroxide (Ca(OH)₂) or sodium hydroxide (NaOH) to neutralize the acidic gases before atmospheric release.

ThermalDegradation Triazole Triazole Ester (C8H13N3O2) Combustion Combustion Chamber (1100-1200°C, O2) Triazole->Combustion Gases Exhaust Gases (CO2, H2O, NOx) Combustion->Gases Thermal Cleavage Scrubber Alkaline Scrubber (Ca(OH)2 / NaOH) Gases->Scrubber Emissions Clean Emissions (CO2, H2O, N2/Nitrates) Scrubber->Emissions Neutralization

Thermal Degradation Pathway and Exhaust Scrubbing Mechanism for Nitrogen-Rich Organics

Spill Management and Decontamination Protocol

In the event of an accidental release, standard sweeping can aerosolize the compound, leading to inhalation exposure. Follow this validated protocol to neutralize the threat:

Step-by-Step Spill Response
  • Evacuate and Ventilate: Immediately clear non-essential personnel from the area. Ensure the laboratory's local exhaust ventilation (or fume hood) is operating at maximum capacity to capture any volatile solvent components.

  • Don Appropriate PPE: Responders must wear double nitrile gloves, splash-proof safety goggles, and a chemically resistant lab coat. If the spill involves dry powder outside a fume hood, an N95 or HEPA-filtered respirator is mandatory to prevent inhalation of reproductive toxins 5.

  • Containment & Absorption:

    • For Solutions: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or sand. Do not use sawdust , as it can create a combustible mixture.

    • For Powders: Lightly dampen the powder with water or a compatible low-toxicity solvent to prevent dust generation before collection 5.

  • Mechanical Collection: Use non-sparking tools (e.g., plastic scoops) to transfer the absorbed material into a rigid, sealable HDPE waste container.

  • Surface Decontamination: Wash the affected surface with a solution of water and a strong laboratory surfactant. Collect the wash water using absorbent pads and dispose of them in the solid hazardous waste stream.

References

  • Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. ACS Publications. Available at:[Link]

  • 1,2,4-Triazole 5907 - SAFETY DATA SHEET. Columbus Chemical Industries. Available at:[Link]

  • PrimeraOne Platinum ChlorTeb ETQ Page 1 of 4 EPA Reg. No. 60063-50. Sipcam Agro USA. Available at: [Link]

  • Safety Data Sheet: 1,2,4-Triazole. Carl Roth. Available at:[Link]

Sources

Personal protective equipment for handling Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a self-validating system of causality. When handling specialized pharmaceutical intermediates like Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate , understanding the molecular behavior of the compound is the first step in designing an effective safety and logistical plan.

This compound combines a biologically active 1,2,4-triazole ring —which can act as a skin and eye irritant and exhibits potential aquatic toxicity[1]—with a methyl propanoate ester backbone . Esters are known to enhance dermal permeability and can be volatile. Therefore, we must treat this chemical as a highly mobile, membrane-permeable irritant.

Here is the comprehensive, step-by-step operational guide for handling this compound, grounded in authoritative safety frameworks.

The Hierarchy of Controls

Before reaching for Personal Protective Equipment (PPE), we must apply the NIOSH Hierarchy of Controls to systematically mitigate exposure risks[2].

  • Engineering Controls (Primary Defense): All weighing, transferring, and reaction setups must be conducted within a certified laboratory chemical fume hood. This prevents the inhalation of aerosols (if the compound is solid) or vapors (if liquid/dissolved)[3].

  • Administrative Controls: Implement strict Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards of triazole derivatives, including their resistance to biodegradation and potential for long-lasting environmental impacts[1].

  • Personal Protective Equipment (Last Line of Defense): PPE is deployed to protect the worker only when engineering and administrative controls cannot completely eliminate the hazard[2].

PPE Selection and Scientific Justification

To counter the specific permeation and irritation risks of a triazole-ester, standard laboratory attire is insufficient. The following table outlines the required PPE and the causality behind each choice.

PPE CategorySpecificationCausality / Scientific Justification
Hand Protection Double-gloving (Nitrile over laminate)Esters can degrade standard nitrile over prolonged exposure. Double-gloving prevents breakthrough of the biologically active triazole moiety to the skin.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-droplets and aerosols. Standard safety glasses with side shields are insufficient for liquid ester splash hazards.
Body Protection Flame-Resistant (FR) Lab Coat & ApronPrevents dermal exposure to the torso. FR material is required because this intermediate is typically handled alongside flammable organic solvents during synthesis.
Respiratory N95 or P100 Particulate RespiratorRequired only if engineering controls (fume hood) fail or during a spill cleanup outside of containment, to prevent inhalation of triazole dust/aerosols[1].

Step-by-Step Operational Workflow

Trust in a protocol is built through reproducible, safe execution. Follow this self-validating workflow when handling Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate:

Phase 1: Preparation and Donning

  • Verify Containment: Check the fume hood monitor to ensure the face velocity is operating at the standard 80–100 feet per minute (fpm). Clear the workspace of incompatible materials (e.g., strong oxidizers).

  • Base PPE Donning: Put on your FR lab coat, ensuring it is fully buttoned, followed by chemical splash goggles.

  • Primary Gloving: Put on the first pair of heavy-duty nitrile gloves.

  • Secondary Gloving: Put on the outer pair of disposable nitrile gloves immediately before handling the reagent bottle.

Phase 2: Safe Execution 5. Transfer: Open the reagent container strictly inside the fume hood. If the material is a dry powder, use an anti-static spatula to prevent aerosolization. If it is a liquid, use a positive-displacement pipette to avoid vapor-pressure-induced dripping. 6. Containment: Once the required mass/volume is transferred to the reaction vessel, immediately seal both the primary reagent bottle and the reaction vessel.

Phase 3: Decontamination and Doffing 7. Surface Decontamination: Wipe down the exterior of the reagent bottle and the balance/equipment with an appropriate solvent (e.g., 70% isopropanol) before removing them from the hood. 8. Doffing: Remove the contaminated outer gloves inside the fume hood and dispose of them in the solid hazardous waste container. Remove your goggles and lab coat only after the hood sash is fully closed. Wash hands thoroughly with soap and water.

Disposal and Logistical Plan

Triazole derivatives are generally not readily biodegradable and pose long-term hazards to aquatic life[1]. The EPA mandates strict "cradle-to-grave" tracking for such hazardous waste under the Resource Conservation and Recovery Act (RCRA)[4].

  • Organic Waste Segregation: Collect all spent solvents and reaction mixtures containing this compound in a clearly labeled "Non-Halogenated Organic Waste" container. Do not mix with halogenated waste unless halogens were explicitly introduced during your specific reaction workflow[5].

  • Aqueous Waste: If the compound enters an aqueous phase during workup, do not pour it down the drain . It must be collected as aqueous hazardous waste due to its aquatic toxicity profile[1].

  • Solid Waste: Contaminated gloves, wipes, and empty reagent bottles must be disposed of in solid hazardous waste bins destined for high-temperature incineration.

  • Logistics: Store all waste in secondary containment trays. Schedule regular pickups with an EPA-permitted hazardous waste Treatment, Storage, and Disposal Facility (TSDF) to ensure compliant incineration or solvent reclamation[5].

Mandatory Visualization: Safety & Logistics Workflow

G A Hazard Assessment: Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate B Engineering Controls (Fume Hood, Ventilation) A->B Step 1: Isolate Hazard C Administrative Controls (SOPs, Personnel Training) B->C Step 2: Dictate Behavior D PPE Selection (Double Nitrile, Goggles, FR Coat) C->D Step 3: Protect Worker E Operational Execution (In-Hood Weighing & Transfer) D->E Step 4: Safe Handling F Waste Segregation (EPA RCRA Compliant Disposal) E->F Step 5: Cradle-to-Grave

Workflow for handling triazole-ester intermediates, from hazard assessment to EPA-compliant disposal.

References

  • Hierarchy of Controls - CDC. Centers for Disease Control and Prevention / National Institute for Occupational Safety and Health (NIOSH). Available at:[Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Systems level roadmap for solvent recovery and reuse in industries. PMC - National Institutes of Health (NIH). Available at:[Link]

  • Typical Wastes Generated by Industry Sectors. United States Environmental Protection Agency (US EPA). Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。